Bromadryl
Description
The exact mass of the compound Embramine hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2-[1-(4-bromophenyl)-1-phenylethoxy]-N,N-dimethylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO.ClH/c1-18(21-14-13-20(2)3,15-7-5-4-6-8-15)16-9-11-17(19)12-10-16;/h4-12H,13-14H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOZATSMKDYYGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Br)OCCN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13977-28-1 | |
| Record name | Bromadryl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13977-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Embramine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.311 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EMBRAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BJ3V657VC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Bromodiphenhydramine's Mechanism of Action on H1 Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromodiphenhydramine, a first-generation antihistamine of the ethanolamine class, exerts its primary therapeutic effects through its interaction with the histamine H1 receptor.[1] This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning bromodiphenhydramine's action at the H1 receptor. It details its role as a competitive antagonist and inverse agonist, the subsequent impact on intracellular signaling cascades, and its secondary anticholinergic properties. This document also outlines key experimental protocols for characterizing these interactions and visualizes the involved pathways, offering a valuable resource for researchers in pharmacology and drug development.
Introduction
Bromodiphenhydramine is a brominated derivative of diphenhydramine, a well-established first-generation H1 receptor antagonist.[1] Like other antihistamines in its class, it is utilized for managing allergic reactions. Its pharmacological profile is characterized by both anti-allergic and sedative properties, stemming from its interactions with central and peripheral H1 receptors.[1][2] Furthermore, bromodiphenhydramine exhibits significant antimuscarinic (anticholinergic) activity, contributing to both its therapeutic applications and side-effect profile.[1] This guide will delve into the core mechanism of action of bromodiphenhydramine at the H1 receptor, exploring its binding characteristics, its influence on G-protein coupled receptor (GPCR) signaling, and the downstream cellular consequences.
H1 Receptor Binding and Inverse Agonism
Bromodiphenhydramine functions as a competitive antagonist at the histamine H1 receptor, meaning it competes with histamine for the same binding site.[1][3] More specifically, like many other first-generation antihistamines, it is classified as an inverse agonist.[4][5]
Histamine H1 receptors can exist in an equilibrium between an inactive (R) and an active (R*) conformation. Even in the absence of an agonist like histamine, a small fraction of H1 receptors can spontaneously adopt the active conformation, leading to a basal level of constitutive activity.[5][6] While a neutral antagonist would block the binding of an agonist without affecting this basal activity, an inverse agonist, such as bromodiphenhydramine, preferentially binds to and stabilizes the inactive conformation of the receptor. This action shifts the conformational equilibrium towards the inactive state, thereby reducing the constitutive activity of the receptor.[4]
Quantitative Data
Table 1: Receptor Binding Affinities of Diphenhydramine (Proxy for Bromodiphenhydramine)
| Compound | Receptor | Kᵢ (nM) |
| Diphenhydramine | Histamine H₁ | 16[7] |
Note: Data for diphenhydramine is provided as a proxy due to the lack of specific public data for bromodiphenhydramine.[7]
As an ethanolamine derivative, bromodiphenhydramine also exhibits significant affinity for muscarinic acetylcholine receptors, which underlies its anticholinergic effects.[1]
Table 2: Muscarinic Receptor Binding Affinities of Diphenhydramine (Proxy for Bromodiphenhydramine)
| Compound | M₁ (nM) | M₂ (nM) | M₃ (nM) | M₄ (nM) | M₅ (nM) |
| Diphenhydramine | 83 | 230 | 130 | 160 | 120 |
Note: Data for diphenhydramine is provided as a proxy due to the lack of specific public data for bromodiphenhydramine.[7]
H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[7] The binding of an agonist, such as histamine, triggers a conformational change in the receptor, leading to the activation of its associated G-protein.
The activated Gαq subunit, in turn, stimulates the enzyme phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).
-
DAG , along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC), which then phosphorylates a variety of downstream protein targets, leading to a cellular response.
By acting as an inverse agonist, bromodiphenhydramine stabilizes the H1 receptor in its inactive state, preventing this Gq/11-mediated signaling cascade.[7]
Impact on NF-κB Signaling
The activation of the H1 receptor and the subsequent Gq/11-PLC-PKC cascade can lead to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). NF-κB plays a crucial role in the inflammatory response by promoting the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules. By acting as an inverse agonist and inhibiting the upstream signaling events, bromodiphenhydramine can reduce the activity of the NF-κB immune response transcription factor. This contributes to its anti-inflammatory and anti-allergic effects.
Experimental Protocols
Radioligand Binding Assay for H1 Receptor Affinity
This protocol is designed to determine the binding affinity (Kᵢ) of bromodiphenhydramine for the histamine H1 receptor through competitive displacement of a radiolabeled ligand.[7]
Materials:
-
Receptor Source: Commercially available cell membranes from HEK293 cells stably expressing the human H1 receptor.
-
Radioligand: [³H]mepyramine (a selective H1 antagonist).
-
Test Compound: Bromodiphenhydramine.
-
Non-specific Binding Control: Mianserin (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter and fluid.
Procedure:
-
Membrane Preparation: Thaw and resuspend the receptor membrane preparation in ice-cold assay buffer.
-
Assay Setup (in triplicate in a 96-well plate):
-
Total Binding: Membrane preparation, assay buffer, and [³H]mepyramine.
-
Non-specific Binding: Membrane preparation, mianserin, and [³H]mepyramine.
-
Competitive Binding: Membrane preparation, varying concentrations of bromodiphenhydramine, and [³H]mepyramine.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the bromodiphenhydramine concentration to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Functional Assay: GTPγS Binding Assay for Inverse Agonism
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation. Inverse agonists will decrease the basal [³⁵S]GTPγS binding that occurs due to the constitutive activity of the H1 receptor.[8][9]
Materials:
-
Receptor Source: Cell membranes expressing the H1 receptor.
-
Radioligand: [³⁵S]GTPγS.
-
Test Compound: Bromodiphenhydramine.
-
Assay Buffer: Containing MgCl₂, NaCl, and GDP.
-
Filtration System or Scintillation Proximity Assay (SPA) beads.
Procedure:
-
Incubation: Incubate the cell membranes with varying concentrations of bromodiphenhydramine in the assay buffer.
-
Initiate Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Termination and Separation: After a defined incubation period, terminate the reaction and separate bound from free [³⁵S]GTPγS using either filtration or an SPA-based method.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS.
-
Data Analysis: A decrease in basal [³⁵S]GTPγS binding in the presence of bromodiphenhydramine indicates inverse agonistic activity.
Conclusion
Bromodiphenhydramine's primary mechanism of action at the histamine H1 receptor is that of a competitive antagonist and, more specifically, an inverse agonist. By preferentially binding to and stabilizing the inactive conformation of the H1 receptor, it not only blocks the action of histamine but also reduces the receptor's constitutive activity. This leads to the inhibition of the Gq/11-mediated signaling cascade, resulting in a decrease in intracellular calcium levels and the suppression of downstream pro-inflammatory pathways, including NF-κB activation. A thorough understanding of these molecular interactions, supported by the experimental protocols outlined in this guide, is fundamental for the continued research and development of H1 receptor-targeted therapeutics.
References
- 1. Bromodiphenhydramine | C17H20BrNO | CID 2444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bromodiphenhydramine Hydrochloride | C17H21BrClNO | CID 519514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BROMODIPHENHYDRAMINE HYDROCHLORIDE | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Constitutive activity of the histamine H(1) receptor reveals inverse agonism of histamine H(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Constitutive activity of the histamine H(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Navigating Preclinical Development: A Technical Guide to the Pharmacokinetics and Bioavailability of Bromodiphenhydramine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the pharmacokinetic and bioavailability characteristics of Bromodiphenhydramine, a first-generation antihistamine, within the context of preclinical animal models. Due to the limited availability of specific quantitative data for Bromodiphenhydramine in the public domain, this guide synthesizes the available information and leverages data from its close structural analog, Diphenhydramine, to provide a robust framework for research and development activities.
Introduction
Bromodiphenhydramine is an ethanolamine-class antihistamine that functions as a competitive antagonist at histamine H1 receptors.[1] Its therapeutic applications are rooted in its anti-allergic, sedative, antiemetic, and anticholinergic properties.[2] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile in relevant animal models is fundamental for the design of toxicological studies, the prediction of human pharmacokinetics, and the optimization of drug delivery systems.
Pharmacokinetic Profile
While specific quantitative pharmacokinetic parameters for Bromodiphenhydramine are not widely published, it is generally understood to be well-absorbed from the digestive tract and exhibits high protein binding.[2] The metabolism is primarily hepatic, involving the cytochrome P-450 system, and excretion occurs mainly through the kidneys.[2]
Quantitative Data Summary (Diphenhydramine as a Surrogate)
To provide a quantitative perspective, the following table summarizes the pharmacokinetic parameters of Diphenhydramine in various animal models. These values can serve as a valuable reference point for studies involving Bromodiphenhydramine.
| Parameter | Animal Model | Route of Administration | Dose | Cmax | Tmax | AUC | Half-life (t½) | Bioavailability (F) | Source(s) |
| Diphenhydramine | Dog | Intravenous (IV) | 1 mg/kg | - | - | - | 4.2 ± 0.5 h | - | [3] |
| Dog | Intramuscular (IM) | 2 mg/kg | - | - | - | 6.8 ± 0.7 h | 88% | [3] | |
| Dog | Oral (PO) | 5 mg/kg | 36 ± 20 ng/mL | - | - | 5.0 ± 7.1 h | 7.8% | [4] | |
| Rat | Not Specified | Not Specified | - | - | - | - | - | [5] | |
| Mouse | Not Specified | Not Specified | - | - | - | - | - | [5] |
Note: The significant variability in oral bioavailability of diphenhydramine in dogs highlights the importance of formulation and potential first-pass metabolism.
Experimental Protocols
The following section details a generalized experimental protocol for conducting a pharmacokinetic study of Bromodiphenhydramine in a rat model. This methodology can be adapted for other animal models and specific research questions.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of Bromodiphenhydramine following oral administration in Wistar rats.
Materials:
-
Male Wistar rats (200-250g)
-
Bromodiphenhydramine formulation
-
Oral gavage needles
-
Heparinized microcentrifuge tubes
-
Centrifuge
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: House male Wistar rats in a controlled environment for at least one week prior to the experiment to allow for acclimatization.[6]
-
Fasting: Fast the rats overnight (approximately 12 hours) before drug administration, with free access to water.[6] This minimizes the impact of food on drug absorption.
-
Drug Administration: Administer the Bromodiphenhydramine formulation orally via gavage at a predetermined dose.[6]
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at specific time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[6]
-
Plasma Separation: Immediately following collection, centrifuge the blood samples to separate the plasma.[6]
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalytical Method: Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Bromodiphenhydramine in rat plasma.
-
Pharmacokinetic Analysis: Analyze the plasma concentration-time data using non-compartmental or compartmental analysis to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, and clearance.
Visualizing Key Processes
To aid in the understanding of the experimental workflow and the compound's mechanism of action, the following diagrams are provided.
Conclusion
The pharmacokinetic and bioavailability assessment of Bromodiphenhydramine in animal models is a critical component of its preclinical development. While a paucity of direct quantitative data exists for Bromodiphenhydramine, the extensive information available for its analog, Diphenhydramine, provides a solid foundation for initiating research. The experimental protocols and analytical methodologies outlined in this guide offer a practical starting point for researchers. Future studies focused on generating specific pharmacokinetic data for Bromodiphenhydramine will be invaluable for refining its therapeutic potential and ensuring its safe and effective translation to clinical use.
References
- 1. researchgate.net [researchgate.net]
- 2. The pharmacokinetics of DPH after the administration of a single intravenous or intramuscular dose in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Diphenhydramine pharmacokinetics after oral and intravenous administration of diphenhydramine and oral administration of dimenhydrinate to healthy dogs, and pharmacodynamic effect on histamine-induced wheal formation: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relationship between antihistamic activity and plasma level of diphenhydramine | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Anticholinergic Properties of Bromodiphenhydramine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bromodiphenhydramine, a first-generation ethanolamine antihistamine, is a potent H1 receptor antagonist that also exhibits significant anticholinergic properties.[1] This activity stems from its ability to act as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), contributing to both its therapeutic applications and its characteristic side-effect profile, such as dry mouth and sedation.[2] Due to a scarcity of direct quantitative binding data for Bromodiphenhydramine, this guide utilizes data from its structurally similar parent compound, diphenhydramine, as a surrogate to provide a comprehensive analysis of its anticholinergic potential. This document outlines the mechanism of action, quantitative receptor affinity, detailed experimental protocols for assessing anticholinergic activity, and the relevant intracellular signaling pathways.
Mechanism of Anticholinergic Action
Bromodiphenhydramine's anticholinergic effects are mediated through its competitive antagonism of muscarinic acetylcholine receptors.[3][4] By binding to these receptors, it prevents the endogenous neurotransmitter, acetylcholine (ACh), from binding and initiating downstream signaling cascades. This blockade of muscarinic signaling in the central and peripheral nervous systems leads to a range of physiological effects. Ethanolamine derivative antihistamines, such as Bromodiphenhydramine, are noted for having greater anticholinergic activity compared to other classes of antihistamines.[1]
Quantitative Analysis of Anticholinergic Potency
The anticholinergic potency of a compound is primarily determined by its binding affinity (Ki) for the five subtypes of muscarinic receptors (M1-M5) and its functional antagonism (pA2) in physiological assays. The following tables summarize the available data for diphenhydramine, serving as a proxy for Bromodiphenhydramine.
Table 1: Muscarinic Receptor Binding Affinities (Ki) of Diphenhydramine
| Receptor Subtype | Ki (nM) |
| M1 | 210 |
| M2 | 130 |
| M3 | 240 |
| M4 | 112 |
| M5 | 260 |
A lower Ki value indicates a higher binding affinity.[5]
Table 2: Functional Antagonism of Muscarinic Receptors by Diphenhydramine
| Assay | Parameter | Value |
| Inhibition of M3 receptor-mediated ion transport in airway mucus gland cells | pA2 | 6.2 |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.[2]
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Affinity (Ki Determination)
This in vitro method directly measures the affinity of a test compound for a specific receptor subtype.
Objective: To determine the inhibition constant (Ki) of a test compound for muscarinic receptor subtypes.
Materials:
-
Receptor Source: Commercially available cell membranes from cell lines stably expressing a single subtype of human muscarinic receptor (e.g., CHO-K1 cells).
-
Radioligand: A high-affinity muscarinic antagonist labeled with a radioisotope (e.g., [³H]-N-methylscopolamine or [³H]-pirenzepine for M1 selectivity).
-
Test Compound: Bromodiphenhydramine.
-
Reference Compound: A well-characterized muscarinic antagonist (e.g., atropine) for determination of non-specific binding.
-
Assay Buffer: Typically a buffered salt solution (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Filtration Apparatus: A cell harvester to separate bound and free radioligand via filtration through glass fiber filters.
-
Scintillation Counter: For quantifying the radioactivity on the filters.
Procedure:
-
Membrane Preparation: Thaw the receptor membrane preparations on ice and resuspend in ice-cold assay buffer to a predetermined protein concentration.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Receptor membranes + radioligand.
-
Non-specific Binding: Receptor membranes + radioligand + a high concentration of the reference compound.
-
Test Compound Competition: Receptor membranes + radioligand + varying concentrations of Bromodiphenhydramine.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using the cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Radioligand Binding Assay Workflow
Isolated Organ Bath Functional Assay (pA2 Determination via Schild Analysis)
This ex vivo method assesses the functional consequence of receptor antagonism by measuring the inhibition of agonist-induced tissue contraction.
Objective: To determine the pA2 value of a competitive antagonist.
Materials:
-
Isolated Tissue: A smooth muscle preparation known to express muscarinic receptors (e.g., guinea pig ileum or trachea).
-
Organ Bath System: A temperature-controlled (37°C) chamber with aeration (95% O₂/5% CO₂) and an isometric force transducer to measure tissue contraction.
-
Physiological Salt Solution: A solution that mimics the ionic composition of extracellular fluid (e.g., Krebs-Henseleit solution).
-
Muscarinic Agonist: A stable acetylcholine analogue (e.g., carbachol).
-
Antagonist: Bromodiphenhydramine.
Procedure:
-
Tissue Preparation: Humanely euthanize the animal and dissect the desired tissue, placing it immediately in cold physiological salt solution. Mount a segment of the tissue in the organ bath under a slight resting tension.
-
Equilibration: Allow the tissue to equilibrate in the organ bath for at least 60 minutes, with regular washes every 15-20 minutes.
-
Control Agonist Concentration-Response Curve: Cumulatively add increasing concentrations of the agonist to the organ bath to generate a concentration-response curve. Wash the tissue thoroughly until it returns to the baseline resting tension.
-
Antagonist Incubation: Add a known concentration of Bromodiphenhydramine to the bath and allow it to incubate with the tissue for a predetermined time (e.g., 30-60 minutes) to ensure equilibrium is reached.
-
Agonist Concentration-Response Curve in the Presence of Antagonist: While the antagonist is present, repeat the cumulative addition of the agonist to generate a second concentration-response curve.
-
Repeat: Wash the tissue and repeat steps 4 and 5 with at least two other concentrations of the antagonist.
-
Data Analysis (Schild Plot):
-
For each concentration of the antagonist, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Plot log(DR-1) on the y-axis against the log of the molar concentration of the antagonist on the x-axis.
-
For a competitive antagonist, the plot should be linear with a slope not significantly different from 1.
-
The pA2 value is determined from the x-intercept of the linear regression line.
-
Schild Analysis Workflow
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine.[6] There are five subtypes (M1-M5), which couple to different G-proteins to initiate distinct intracellular signaling cascades. Bromodiphenhydramine, as an antagonist, blocks these pathways at the receptor level.
-
M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins.[3][6] Activation of Gq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6]
-
M2 and M4 Receptors: These subtypes couple to Gi/o proteins.[3][7] Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced activity of protein kinase A (PKA).[7]
Muscarinic Receptor Signaling
Conclusion
Bromodiphenhydramine possesses significant anticholinergic properties mediated by the blockade of muscarinic acetylcholine receptors. While direct binding data for Bromodiphenhydramine is limited, the data from its parent compound, diphenhydramine, indicates a notable affinity for all five muscarinic receptor subtypes. The anticholinergic activity can be robustly quantified using established in vitro and ex vivo methodologies, such as radioligand binding assays and isolated organ bath experiments with Schild analysis. A thorough understanding of its interaction with muscarinic receptor signaling pathways is fundamental for predicting its clinical efficacy and side-effect profile. Further research to determine the precise binding affinities of Bromodiphenhydramine for all muscarinic receptor subtypes is warranted to fully elucidate its anticholinergic profile.
References
- 1. Bromodiphenhydramine | C17H20BrNO | CID 2444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
Beyond Allergies: Exploring Novel Therapeutic Applications of Bromodiphenhydramine
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Bromodiphenhydramine, a first-generation ethanolamine antihistamine, is well-established for its efficacy in managing allergic reactions. This is primarily attributed to its potent antagonism of the histamine H1 receptor.[1][2] Like other first-generation antihistamines, it can cross the blood-brain barrier, leading to sedative effects.[1] However, emerging evidence and the pharmacological profile of structurally related compounds suggest that the therapeutic potential of Bromodiphenhydramine extends beyond its traditional use. This technical guide delves into the novel therapeutic applications of Bromodiphenhydramine, exploring its potential as an antimicrobial agent, a local anesthetic, and for the management of symptoms associated with Parkinson's disease. We will examine the underlying mechanisms of action, present available quantitative data, and provide detailed experimental protocols to facilitate further research and development in these promising areas.
Antimicrobial Properties
Recent studies have indicated that Bromodiphenhydramine possesses antimicrobial properties, suggesting its potential as a repurposed therapeutic for infectious diseases.
In Vitro and In Vivo Efficacy
In vitro studies have demonstrated that Bromodiphenhydramine hydrochloride can inhibit the growth of a wide range of Gram-positive and Gram-negative bacteria at concentrations between 50 to 100 µg/ml.[3] Notably, it was found to have a broader spectrum of activity compared to its parent compound, diphenhydramine.[3] Furthermore, in vivo studies in mice showed that Bromodiphenhydramine offered protection against a lethal challenge of Salmonella typhimurium and significantly reduced the bacterial load in the liver, spleen, and blood.[3][4]
Table 1: Antimicrobial Activity of Bromodiphenhydramine
| Application | Organism | Concentration/Dose | Observed Effect | Reference |
| In Vitro | Gram-positive & Gram-negative bacteria | 50 - 100 µg/ml | Inhibition of bacterial growth | [3] |
| In Vivo | Salmonella typhimurium | 1.5 and 3 µg/g (single dose) | Protection against lethal challenge & reduced bacterial multiplication | [3][4] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of Bromodiphenhydramine against a panel of microorganisms.
Materials:
-
Bromodiphenhydramine hydrochloride
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Bacterial or fungal isolates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bromodiphenhydramine Stock Solution: Prepare a stock solution of Bromodiphenhydramine hydrochloride in an appropriate solvent (e.g., sterile deionized water or DMSO) at a concentration of 10 mg/mL.
-
Preparation of Microtiter Plates: Perform serial two-fold dilutions of the Bromodiphenhydramine stock solution in the 96-well plates containing the appropriate broth to achieve a range of concentrations (e.g., 0.1 to 200 µg/mL).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Incubation: Incubate the microtiter plates at 35-37°C for 18-24 hours for bacteria or at a temperature and duration suitable for fungal growth.
-
Determination of MIC: The MIC is the lowest concentration of Bromodiphenhydramine that completely inhibits visible growth of the microorganism.
Local Anesthetic Potential
The structural similarity of diphenhydramine to local anesthetics and its known sodium channel blocking activity suggest that Bromodiphenhydramine may also possess local anesthetic properties.
Mechanism of Action: Sodium Channel Blockade
Local anesthetics exert their effects by blocking voltage-gated sodium channels in neuronal cell membranes, thereby preventing the propagation of action potentials and nociceptive signals. Studies on diphenhydramine have shown that it inhibits neuronal sodium currents, with a higher affinity for the inactivated state of the channel.[5] This provides a strong rationale for investigating similar properties in Bromodiphenhydramine.
Experimental Protocol: In Vivo Model of Local Anesthesia
This protocol describes a mouse model to quantify the analgesic effects of Bromodiphenhydramine following subcutaneous administration.[6]
Materials:
-
Bromodiphenhydramine hydrochloride
-
Sterile saline
-
Male mice (e.g., Swiss Webster)
-
Electrical stimulator with needle electrodes
-
Vocalization monitoring equipment
Procedure:
-
Animal Acclimation: Acclimate mice to the experimental setup.
-
Baseline Vocalization Threshold: Determine the baseline vocalization threshold for each mouse by applying a gradually increasing electrical stimulus to the abdomen and recording the current at which vocalization occurs.
-
Drug Administration: Subcutaneously inject a defined volume of Bromodiphenhydramine solution (at various concentrations) or vehicle control (saline) into the abdominal skin.
-
Assessment of Analgesia: At predetermined time intervals post-injection, apply the electrical stimulus and record the vocalization threshold. An increase in the threshold indicates an analgesic effect.
-
Data Analysis: Plot the time course of the analgesic effect for each dose. The duration of action and dose-response relationship can be determined.
Application in Parkinson's Disease Symptom Management
The anticholinergic properties of first-generation antihistamines have been historically utilized to manage the motor symptoms of Parkinson's disease, particularly tremor and rigidity.[7][8]
Mechanism of Action: Anticholinergic Effects
In Parkinson's disease, the degeneration of dopaminergic neurons leads to a relative overactivity of cholinergic neurons in the striatum. Bromodiphenhydramine's ability to act as a muscarinic acetylcholine receptor antagonist can help to rebalance this neurotransmitter system, thereby alleviating some of the motor symptoms.[1][7]
Experimental Protocol: Rodent Model of Parkinson's Disease
The 6-hydroxydopamine (6-OHDA) rat model is a widely used paradigm to study Parkinson's disease and to evaluate the efficacy of potential therapeutic agents.
Materials:
-
6-hydroxydopamine (6-OHDA)
-
Desipramine
-
Bromodiphenhydramine hydrochloride
-
Adult male rats (e.g., Sprague-Dawley)
-
Stereotaxic apparatus
-
Apomorphine or amphetamine for rotational behavior testing
Procedure:
-
Pre-treatment: Administer desipramine to protect noradrenergic neurons from 6-OHDA toxicity.
-
Stereotaxic Surgery: Unilaterally inject 6-OHDA into the medial forebrain bundle or the substantia nigra to create a lesion in the dopaminergic pathway.
-
Behavioral Assessment (pre-drug): After a recovery period, assess the extent of the lesion by inducing rotational behavior with apomorphine or amphetamine.
-
Bromodiphenhydramine Treatment: Administer Bromodiphenhydramine at various doses to the lesioned rats.
-
Behavioral Assessment (post-drug): Re-evaluate the rotational behavior and other motor functions (e.g., cylinder test for forelimb use) to determine the effect of Bromodiphenhydramine on motor symptoms.
Potential for Ion Channel Modulation
The structural similarities between Bromodiphenhydramine and other first-generation antihistamines that have been shown to modulate ion channels suggest that this could be an additional mechanism contributing to its diverse pharmacological effects.
Potassium and Sodium Channel Interactions
Studies on the related compound brompheniramine have demonstrated its ability to block human ether-a-go-go-related gene (hERG) potassium channels, which are crucial for cardiac repolarization.[9][10] Diphenhydramine has been shown to inhibit neuronal sodium channels.[5] It is plausible that Bromodiphenhydramine shares these properties, which could have implications for its therapeutic applications and its safety profile.
Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology
This protocol provides a general framework for studying the effects of Bromodiphenhydramine on specific ion channels (e.g., hERG or Nav1.5) expressed in a suitable cell line (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing the ion channel of interest
-
Patch clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
Intracellular and extracellular recording solutions
-
Bromodiphenhydramine hydrochloride
Procedure:
-
Cell Preparation: Culture and prepare the cells for electrophysiological recording.
-
Pipette Fabrication: Pull and fire-polish glass pipettes to a resistance of 2-5 MΩ.
-
Whole-Cell Configuration: Establish a giga-ohm seal between the patch pipette and the cell membrane and then rupture the membrane to achieve the whole-cell configuration.
-
Voltage Clamp Protocol: Apply a specific voltage-clamp protocol to elicit the ionic current of interest.
-
Drug Application: Perfuse the cell with the extracellular solution containing various concentrations of Bromodiphenhydramine.
-
Data Acquisition and Analysis: Record the changes in the ionic current in the presence of the drug to determine the extent of inhibition and to characterize the mechanism of block (e.g., state-dependence).
Conclusion
The available evidence, though in some areas preliminary, strongly suggests that the therapeutic utility of Bromodiphenhydramine is not limited to its antihistaminic effects. Its potential as an antimicrobial agent, a local anesthetic, and a symptomatic treatment for Parkinson's disease warrants further rigorous investigation. The exploration of its interactions with key ion channels will be crucial in elucidating the full spectrum of its pharmacological activity and in identifying new therapeutic targets. This guide provides a foundational framework for researchers and drug development professionals to design and execute studies that will further clarify and potentially expand the clinical applications of this versatile molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. What is Bromodiphenhydramine used for? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mean effective volume of local anesthetics by nerve conduction technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An in vivo method for the quantitative evaluation of local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bromodiphenhydramine | C17H20BrNO | CID 2444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. BROMODIPHENHYDRAMINE HYDROCHLORIDE | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. Blockade of HERG K+ channel by an antihistamine drug brompheniramine requires the channel binding within the S6 residue Y652 and F656 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrophysiological effects of brompheniramine on cardiac ion channels and action potential - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Screening of Novel Bromodiphenhydramine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis, screening, and structure-activity relationship (SAR) of novel derivatives of Bromodiphenhydramine. This document is intended to serve as a detailed guide for researchers in the fields of medicinal chemistry and pharmacology, offering insights into the development of new antihistaminic agents with potentially improved therapeutic profiles.
Introduction
Bromodiphenhydramine is a first-generation antihistamine of the ethanolamine class, known for its antagonism of the histamine H1 receptor.[1] By competitively blocking the effects of histamine, it alleviates symptoms associated with allergic reactions.[1] Like other first-generation antihistamines, Bromodiphenhydramine can cross the blood-brain barrier, leading to sedation.[2] The development of novel derivatives is a key strategy to modulate its pharmacological properties, aiming for enhanced efficacy and reduced side effects. The core structure of Bromodiphenhydramine, consisting of a diphenylmethane moiety with a bromine substitution, an ether linkage, and a terminal dimethylamine group, serves as a versatile scaffold for chemical modification.[2]
Synthesis of Bromodiphenhydramine Derivatives
The chemical synthesis of Bromodiphenhydramine and its derivatives is a well-established process, typically involving a two-step procedure: formation of a substituted benzhydrol followed by an etherification reaction.[2]
General Synthetic Pathway
A common and effective route to synthesize the benzhydrol intermediate is through a Grignard reaction. This involves the reaction of a phenylmagnesium halide with a substituted benzaldehyde. For Bromodiphenhydramine itself, this would be the reaction of phenylmagnesium bromide with 4-bromobenzaldehyde to produce (4-bromophenyl)(phenyl)methanol.[3]
The subsequent etherification step involves the reaction of the synthesized benzhydrol with an amino alcohol derivative. Specifically, the benzhydrol is treated with a base such as sodium hydride to form an alkoxide, which then reacts with a 2-chloro-N,N-dialkylethanamine hydrochloride, such as 2-chloro-N,N-dimethylethanamine hydrochloride, to yield the final Bromodiphenhydramine derivative.[2]
Novel derivatives can be created by introducing substitutions on the Grignard reagent or the benzaldehyde in the initial step, or by utilizing different amino alcohol derivatives in the etherification step.[2]
References
- 1. Bromodiphenhydramine | C17H20BrNO | CID 2444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. BROMODIPHENHYDRAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
The Metabolic Journey of Bromodiphenhydramine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathways of Bromodiphenhydramine in the liver. Due to the limited availability of specific quantitative data for Bromodiphenhydramine, this guide leverages data from its close structural analog, Diphenhydramine, to provide a robust framework for understanding its biotransformation. The information presented herein is intended to support research, drug development, and pharmacokinetic studies.
Introduction
Bromodiphenhydramine, an ethanolamine-class antihistamine, is a brominated derivative of Diphenhydramine.[1] It exerts its therapeutic effects through competitive antagonism of histamine H1 receptors.[2] Like other first-generation antihistamines, its metabolism is primarily hepatic, mediated by the cytochrome P-450 (CYP) enzyme system.[1][3] Understanding the metabolic fate of Bromodiphenhydramine is crucial for defining its pharmacokinetic profile, assessing potential drug-drug interactions, and ensuring its safe and effective use.
Hepatic Metabolic Pathways
The metabolism of Bromodiphenhydramine is anticipated to mirror that of Diphenhydramine, proceeding through Phase I and Phase II reactions.[3]
Phase I Metabolism:
The initial phase of biotransformation involves the modification of the Bromodiphenhydramine molecule, primarily through oxidation and demethylation reactions catalyzed by CYP enzymes.
-
N-Demethylation: This is a major metabolic pathway for Diphenhydramine and is expected to be for Bromodiphenhydramine as well.[3][4] The sequential removal of methyl groups from the tertiary amine results in the formation of N-desmethyl-bromodiphenhydramine and N,N-didesmethyl-bromodiphenhydramine.[3]
-
N-Oxidation: This reaction leads to the formation of Bromodiphenhydramine N-oxide.[3]
-
Oxidative Deamination: This pathway results in the cleavage of the side chain, leading to the formation of a diphenylmethoxyacetic acid analogue.[3]
Phase II Metabolism:
Following Phase I reactions, the metabolites are often conjugated with endogenous molecules to increase their water solubility and facilitate their excretion.
-
Glucuronidation: Metabolites from Phase I, as well as the parent drug, can be conjugated with glucuronic acid.[3][5]
The resulting hydrophilic conjugates are then primarily excreted in the urine.[3]
Quantitative Data on Metabolic Pathways
Table 1: Enzyme Kinetic Data for Diphenhydramine N-demethylation by CYP2D6 [4]
| Parameter | Value |
| Enzyme | Recombinant human CYP2D6 |
| Km (μM) | 1.12 ± 0.21 |
| Vmax (pmol/min/pmol P450) | Not reported |
Table 2: Inhibition Constants (Ki) of Diphenhydramine for CYP2D6 [6][7]
| Substrate | Ki (μM) | Inhibition Type |
| Bufuralol | ~11 | Competitive |
| Dextromethorphan | 2-11 | Competitive |
Table 3: Contribution of CYP Isoforms to Diphenhydramine N-demethylation [4]
| CYP Isoform | Affinity |
| CYP2D6 | High |
| CYP1A2 | Low |
| CYP2C9 | Low |
| CYP2C19 | Low |
Experimental Protocols
The following are detailed methodologies for key experiments to study the in vitro metabolism of Bromodiphenhydramine.
Protocol 1: Determination of Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of disappearance of Bromodiphenhydramine when incubated with human liver microsomes.
Materials:
-
Bromodiphenhydramine
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of Bromodiphenhydramine in a suitable solvent (e.g., DMSO).
-
Prepare a reaction mixture containing HLMs (e.g., 0.5 mg/mL) in phosphate buffer.
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentration of Bromodiphenhydramine using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Protocol 2: Identification of Metabolites in Human Liver Microsomes
Objective: To identify the major metabolites of Bromodiphenhydramine formed by human liver microsomes.
Materials:
-
Same as Protocol 1.
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Procedure:
-
Follow steps 1-7 of Protocol 1, using a longer incubation time (e.g., 60 minutes) for the main sample.
-
Analyze the supernatant using a high-resolution LC-MS/MS system.
-
Acquire full scan MS and data-dependent MS/MS data.
-
Process the data using metabolite identification software to search for potential metabolites based on predicted biotransformations (e.g., demethylation, oxidation, glucuronidation).
-
Compare the MS/MS fragmentation patterns of the potential metabolites with that of the parent drug to confirm their structures.
Protocol 3: Determination of CYP450 Isoform Contribution (Reaction Phenotyping)
Objective: To identify the specific CYP450 isoforms responsible for the metabolism of Bromodiphenhydramine.
Materials:
-
Same as Protocol 1.
-
Recombinant human CYP450 enzymes (e.g., CYP2D6, CYP1A2, CYP2C9, CYP2C19, etc.).
-
Specific chemical inhibitors for each CYP isoform.
Procedure:
-
Recombinant Enzyme Approach:
-
Incubate Bromodiphenhydramine with a panel of individual recombinant CYP enzymes.
-
Measure the rate of metabolite formation for each enzyme.
-
The enzyme(s) showing the highest activity are the primary contributors.
-
-
Chemical Inhibition Approach:
-
Incubate Bromodiphenhydramine with HLMs in the presence and absence of specific CYP inhibitors.
-
Measure the rate of metabolite formation.
-
A significant decrease in the rate of metabolism in the presence of a specific inhibitor indicates the involvement of that CYP isoform.
-
Visualizations
Caption: Proposed metabolic pathway of Bromodiphenhydramine in the liver.
References
- 1. Bromodiphenhydramine | C17H20BrNO | CID 2444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Identification of human cytochrome p450 isozymes involved in diphenhydramine N-demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Variability of diphenhydramine N-glucuronidation in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro characterization of cytochrome P450 2D6 inhibition by classic histamine H1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
The Central Nervous System Effects of Bromodiphenhydramine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromodiphenhydramine, a first-generation ethanolamine antihistamine, exerts significant effects on the central nervous system (CNS) primarily through its potent antagonism of histamine H1 receptors and its considerable anticholinergic activity at muscarinic acetylcholine receptors.[1][2][3][4] As a brominated derivative of diphenhydramine, it readily crosses the blood-brain barrier, leading to a range of CNS effects, most notably sedation, but also including antiemetic and antidyskinetic actions.[1][5] This technical guide provides an in-depth analysis of the pharmacological actions of bromodiphenhydramine on the CNS. Due to a scarcity of publicly available, specific receptor binding data for bromodiphenhydramine, this paper utilizes quantitative data from its parent compound, diphenhydramine, as a close structural and functional analogue to provide a quantitative perspective on its likely receptor affinity profile.[6][7] Detailed experimental protocols for key in vitro assays are provided, along with visualizations of the core signaling pathways and experimental workflows.
Introduction
Bromodiphenhydramine is a well-established first-generation antihistamine used for the management of allergic symptoms.[3][8] Its therapeutic efficacy stems from its competitive antagonism of histamine H1 receptors in the periphery. However, its lipophilic nature facilitates passage across the blood-brain barrier, leading to significant interactions with CNS receptors.[2][5] The primary CNS effects are mediated by its inverse agonism at histamine H1 receptors, which disrupts the wakefulness-promoting signals of histamine, and its antagonism of muscarinic acetylcholine receptors, which contributes to both its therapeutic and adverse effect profile.[2][9] Understanding the nuanced interactions of bromodiphenhydramine with these CNS receptors is critical for drug development, predicting clinical outcomes, and managing its side effect profile, which includes drowsiness, dizziness, and cognitive impairment.[3][10][11]
Mechanism of Action in the Central Nervous System
The CNS effects of bromodiphenhydramine are a direct consequence of its interaction with at least two major neurotransmitter systems:
-
Histaminergic System: In the CNS, histamine functions as a key neurotransmitter that promotes wakefulness and alertness.[5] Bromodiphenhydramine, by blocking H1 receptors, acts as an inverse agonist, reducing the constitutive activity of these receptors and thereby suppressing the arousal signals mediated by histamine.[9][12] This is the primary mechanism behind its sedative and hypnotic effects.[1][2]
-
Cholinergic System: Bromodiphenhydramine is a potent antagonist of muscarinic acetylcholine receptors.[1][2] This anticholinergic activity contributes to its antiemetic and antidyskinetic properties, which have been utilized in the management of motion sickness and drug-induced extrapyramidal symptoms.[1][4] However, this action is also responsible for a range of adverse CNS effects, including dry mouth, blurred vision, urinary retention, and cognitive impairment.[3][10]
Quantitative Receptor Binding Profile
While specific quantitative binding data for bromodiphenhydramine is limited in the public domain, the receptor binding affinities of its parent compound, diphenhydramine, serve as a valuable proxy.[7] The following tables summarize the receptor binding affinities (Ki in nM) for diphenhydramine, providing a comparative context for the anticipated binding profile of bromodiphenhydramine. Lower Ki values indicate a higher binding affinity.
Table 1: Histamine H1 Receptor Binding Affinity of Diphenhydramine [7]
| Compound | Receptor | Kᵢ (nM) |
| Diphenhydramine | Histamine H₁ | 16 |
Table 2: Muscarinic Receptor Subtype Binding Affinities of Diphenhydramine [7]
| Compound | M₁ (nM) | M₂ (nM) | M₃ (nM) | M₄ (nM) | M₅ (nM) |
| Diphenhydramine | 83 | 230 | 130 | 160 | 120 |
Signaling Pathways
The CNS effects of bromodiphenhydramine are initiated by its blockade of G-protein coupled receptors (GPCRs). The following diagrams illustrate the canonical signaling pathways for the histamine H1 receptor and the muscarinic acetylcholine receptors.
Caption: Histamine H1 Receptor Signaling Pathway.[7]
Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.[7]
Experimental Protocols
The quantitative characterization of bromodiphenhydramine's binding affinity for CNS receptors is achieved through in vitro radioligand binding assays.[13][14] The following protocols describe the general methodologies for determining the binding affinity at histamine H1 and muscarinic receptors.
Radioligand Binding Assay for Histamine H1 Receptor
This competitive binding assay is designed to determine the affinity of a test compound, such as bromodiphenhydramine, for the histamine H1 receptor.[7][15]
-
Materials:
-
Receptor Source: Commercially available membrane preparations from cells stably expressing the human histamine H1 receptor (e.g., from HEK293 cells).[15]
-
Radioligand: [³H]mepyramine (a selective H1 antagonist).[7]
-
Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM diphenhydramine).
-
Test Compound: Bromodiphenhydramine.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters.
-
Scintillation Counter.
-
-
Methodology:
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Receptor membrane preparation, assay buffer, and [³H]mepyramine.[7]
-
Non-specific Binding: Receptor membrane preparation, non-specific binding control, and [³H]mepyramine.[7]
-
Competitive Binding: Receptor membrane preparation, varying concentrations of bromodiphenhydramine (e.g., 0.1 nM to 10 µM), and [³H]mepyramine.[7]
-
-
Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.[15]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.[15]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of bromodiphenhydramine. Determine the IC₅₀ (the concentration of bromodiphenhydramine that inhibits 50% of the specific binding of the radioligand).[13] Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[13]
-
Radioligand Binding Assay for Muscarinic Receptors
This protocol is similar to the H1 assay but is adapted for muscarinic receptor subtypes.
-
Materials:
-
Receptor Source: Membrane preparations from cells individually expressing each of the five human muscarinic receptor subtypes (M1-M5).
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.
-
Non-specific Binding Control: A high concentration of an unlabeled muscarinic antagonist (e.g., 1 µM atropine).[7]
-
Test Compound: Bromodiphenhydramine.
-
Other materials: As per the H1 receptor assay.
-
-
Methodology:
-
Assay Setup: For each receptor subtype, set up a 96-well plate as described for the H1 receptor assay, substituting the appropriate reagents.[7]
-
Incubation: Incubate the plates at 37°C for 60 minutes.[7]
-
Filtration, Quantification, and Data Analysis: Proceed as described for the H1 receptor assay to determine the Ki of bromodiphenhydramine for each muscarinic receptor subtype.
-
Caption: Workflow for Radioligand Receptor Binding Assay.[7]
Conclusion
Bromodiphenhydramine's effects on the central nervous system are a complex interplay of its potent histamine H1 receptor antagonism and its significant anticholinergic properties. These dual mechanisms are responsible for its sedative, antiemetic, and antidyskinetic effects, as well as its profile of CNS-related side effects. While direct quantitative binding data for bromodiphenhydramine remains limited, analysis of its parent compound, diphenhydramine, provides a strong indication of its likely high affinity for both H1 and muscarinic receptors. The in vitro methodologies detailed in this guide provide a robust framework for the precise characterization of its receptor binding profile. For researchers and drug development professionals, a thorough understanding of these CNS effects is paramount for optimizing therapeutic applications and mitigating adverse events associated with first-generation antihistamines.
References
- 1. Bromodiphenhydramine | C17H20BrNO | CID 2444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Bromodiphenhydramine? [synapse.patsnap.com]
- 3. What is Bromodiphenhydramine used for? [synapse.patsnap.com]
- 4. BROMODIPHENHYDRAMINE HYDROCHLORIDE | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. BROMODIPHENHYDRAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 9. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diphenhydramine: A Review of Its Clinical Applications and Potential Adverse Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Variant Effect of First- and Second-Generation Antihistamines as Clues to Their Mechanism of Action on the Sneeze Reflex in the Common Cold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Exploring the Off-Target Effects of Bromodiphenhydramine In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 13, 2025
Executive Summary
Bromodiphenhydramine is a first-generation ethanolamine antihistamine primarily recognized for its antagonist activity at the histamine H1 receptor.[1][2][3] However, like many compounds in its class, its therapeutic actions and side-effect profile are significantly influenced by its interactions with unintended molecular targets.[2][4] A comprehensive understanding of these off-target effects is critical for accurate safety assessment and the development of more selective therapeutic agents.
This technical guide provides an in-depth overview of the known and potential off-target effects of Bromodiphenhydramine based on in vitro studies. Due to the limited availability of direct quantitative binding data for Bromodiphenhydramine in publicly accessible literature, this document leverages data from its close structural analog, Diphenhydramine, as a predictive proxy.[4] This approach is supplemented with available data on other structurally related first-generation antihistamines to build a comprehensive profile of likely off-target interactions.
The primary off-target activity of Bromodiphenhydramine is significant antagonism of muscarinic acetylcholine receptors, which underlies its characteristic anticholinergic effects.[1][2] Furthermore, data from proxy compounds indicate potential interactions with adrenergic and serotonergic receptors, neurotransmitter transporters, and key cardiac ion channels, including the hERG channel, which have implications for cardiovascular safety.[5][6]
This guide summarizes the available quantitative data for these interactions, provides detailed experimental protocols for key in vitro assays used to characterize them, and visualizes the core signaling pathways and experimental workflows to support further research in this area.
Quantitative Analysis of Off-Target Binding
The following tables summarize the in vitro binding affinities (Kᵢ) and inhibitory concentrations (IC₅₀) for Diphenhydramine (as a proxy for Bromodiphenhydramine) and other related compounds at various off-target receptors and ion channels. Lower Kᵢ and IC₅₀ values indicate higher potency.
Note: Data for Diphenhydramine is provided as a proxy due to the lack of specific public data for Bromodiphenhydramine.[4] This is a common practice given the structural similarity.
Table 1: Muscarinic Receptor Binding Affinities (Proxy Data)
| Compound | M₁ (Kᵢ, nM) | M₂ (Kᵢ, nM) | M₃ (Kᵢ, nM) | M₄ (Kᵢ, nM) | M₅ (Kᵢ, nM) |
|---|---|---|---|---|---|
| Diphenhydramine | 83 | 230 | 130 | 160 | 120 |
Source: Data derived from publicly available receptor binding assay results.[4]
Table 2: Adrenergic and Serotonergic Receptor Binding Affinities (Proxy Data)
| Compound | Receptor Target | Binding Affinity (Kᵢ, nM) |
|---|---|---|
| Diphenhydramine | Alpha-1 Adrenergic | 220 |
| Diphenhydramine | Alpha-2 Adrenergic | 8700 |
| Diphenhydramine | Serotonin (5-HT) Transporter (SERT) | 79 |
| Diphenhydramine | 5-HT₂ₐ Receptor | 11,000 |
Source: Data compiled from various in vitro receptor screening panels.[2]
Table 3: Ion Channel Inhibition (Proxy and Related Compound Data)
| Compound | Ion Channel | Inhibition (IC₅₀, µM) | Assay Type |
|---|---|---|---|
| Diphenhydramine | hERG (Kᵥ11.1) | 27.1 | Electrophysiology |
| Diphenhydramine | Sodium Channel (Naᵥ1.5) | 41 | Whole-cell Patch Clamp |
| Diphenhydramine | NMDA Receptor | 24.6 | Electrophysiology |
| Brompheniramine | hERG (Kᵥ11.1) | 0.90 | Whole-cell Patch Clamp |
| Brompheniramine | Sodium Channel (Iₙₐ) | 21.26 | Whole-cell Patch Clamp |
| Brompheniramine | Calcium Channel (Iₙₐ) | 16.12 | Whole-cell Patch Clamp |
Source: Data compiled from published electrophysiology studies.[5][7]
Signaling Pathways of Key Off-Target Interactions
Bromodiphenhydramine's primary on-target (Histamine H₁) and primary off-target (Muscarinic M₁, M₃, M₅) receptors often utilize the same Gq-coupled signaling pathway. Its interaction with M₂ and M₄ receptors involves the Gi-coupled pathway.
Experimental Protocols
Accurate characterization of off-target effects relies on robust and standardized in vitro assays. The following sections detail the methodologies for key experiments.
Radioligand Binding Assay for Receptor Affinity (Kᵢ) Determination
Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor. This competitive binding protocol determines the concentration of the test compound that inhibits 50% of the specific binding of a radiolabeled ligand (IC₅₀), which is then used to calculate the binding affinity constant (Kᵢ).
Objective: To determine the binding affinity (Kᵢ) of Bromodiphenhydramine for a panel of off-target receptors (e.g., muscarinic, adrenergic, serotonergic subtypes).
Materials:
-
Receptor Source: Commercially available membrane preparations from cells (e.g., HEK293, CHO) stably expressing the human receptor of interest.
-
Radioligand: A high-affinity, receptor-specific radioligand (e.g., [³H]QNB for muscarinic receptors, [³H]prazosin for α₁-adrenergic receptors).
-
Test Compound: Bromodiphenhydramine, dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., atropine for muscarinic receptors).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Filtration System: 96-well glass fiber filter plates (e.g., GF/C) and a vacuum manifold.
-
Scintillation Counter and compatible scintillation fluid.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Total Binding: Add receptor membranes and radioligand.
-
Non-specific Binding: Add receptor membranes, radioligand, and a saturating concentration of the non-specific binding control.
-
Competitive Binding: Add receptor membranes, radioligand, and serial dilutions of Bromodiphenhydramine.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the Bromodiphenhydramine concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.
-
Functional GPCR Assays (Second Messenger Quantification)
Functional assays measure the cellular response following receptor activation or inhibition, providing insights into the compound's efficacy (agonist, antagonist, or inverse agonist activity).
Objective: To measure Bromodiphenhydramine's antagonist activity at Gq-coupled receptors (e.g., H₁, M₁, M₃, M₅) by quantifying its ability to block agonist-induced intracellular calcium mobilization.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the Gq-coupled receptor of interest.
-
Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or a no-wash calcium assay kit.
-
Agonist: A known agonist for the target receptor (e.g., histamine for H₁, carbachol for muscarinic receptors).
-
Test Compound: Bromodiphenhydramine.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence Plate Reader: With kinetic reading capability and automated liquid handling (e.g., FLIPR, FDSS).
Procedure:
-
Cell Plating: Seed cells into a 96- or 384-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Remove culture medium and add the calcium-sensitive dye solution. Incubate for 1 hour at 37°C.
-
Compound Pre-incubation: Place the plate in the fluorescence reader. Add varying concentrations of Bromodiphenhydramine (or buffer for control wells) and incubate for 15-30 minutes.
-
Agonist Stimulation & Reading: Establish a baseline fluorescence reading for several seconds. Add a pre-determined concentration of the agonist (e.g., EC₈₀) to all wells and immediately begin kinetic fluorescence reading for 2-3 minutes.
-
Data Analysis:
-
The change in fluorescence intensity (ΔRFU) reflects the intracellular calcium concentration.
-
Plot the agonist-induced ΔRFU against the concentration of Bromodiphenhydramine.
-
Use non-linear regression to determine the IC₅₀ of Bromodiphenhydramine for inhibiting the agonist response.
-
Objective: To measure Bromodiphenhydramine's antagonist activity at Gi-coupled receptors (e.g., M₂, M₄) by quantifying its ability to reverse agonist-induced inhibition of cAMP production.
Materials:
-
Cell Line: HEK293 or CHO cells expressing the Gi-coupled receptor.
-
cAMP Assay Kit: e.g., HTRF, AlphaScreen, or GloSensor™ cAMP kits.
-
Stimulant: Forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels).
-
Agonist: A known agonist for the target receptor (e.g., acetylcholine).
-
Test Compound: Bromodiphenhydramine.
-
Lysis Buffer and detection reagents (provided with the kit).
Procedure:
-
Cell Plating: Plate cells in a suitable multi-well plate.
-
Compound Incubation: Treat cells with varying concentrations of Bromodiphenhydramine and/or the agonist in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis & Detection: Lyse the cells and add the detection reagents according to the assay kit manufacturer's protocol.
-
Signal Reading: Read the plate on a compatible plate reader (e.g., for luminescence or time-resolved fluorescence).
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Convert sample readings to cAMP concentrations.
-
Plot the cAMP level against the Bromodiphenhydramine concentration to determine the IC₅₀ for the antagonism of the agonist effect.
-
hERG Potassium Channel Assay (Patch-Clamp Electrophysiology)
Objective: To assess the inhibitory potential of Bromodiphenhydramine on the hERG potassium channel, a critical determinant of cardiac repolarization.
Materials:
-
Cell Line: HEK293 cells stably expressing the hERG (KCNH2) channel.
-
Patch-Clamp Rig: Manual or automated patch-clamp system.
-
Electrodes and Pipettes: Borosilicate glass pipettes.
-
Solutions:
-
External Solution (in mM): e.g., 130 NaCl, 10 HEPES, 5 KCl, 1 MgCl₂, 1 CaCl₂, 12.5 dextrose; pH 7.4.
-
Internal (Pipette) Solution (in mM): e.g., 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 MgATP; pH 7.3.
-
-
Test Compound: Bromodiphenhydramine.
Procedure:
-
Cell Preparation: Culture hERG-expressing cells to an appropriate confluency.
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell membrane potential at a negative value (e.g., -80 mV).
-
Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step (e.g., to +20 mV) to activate and inactivate the channels, followed by a repolarizing step (e.g., to -50 mV) to measure the deactivating tail current, which is characteristic of hERG.
-
-
Baseline Recording: Record stable hERG currents in the vehicle control solution.
-
Compound Application: Perfuse the cell with increasing concentrations of Bromodiphenhydramine and record the current at each concentration until a steady-state block is achieved.
-
Data Analysis:
-
Measure the peak tail current amplitude at each compound concentration.
-
Calculate the percentage of current inhibition relative to the baseline.
-
Plot the percent inhibition against the log of the compound concentration.
-
Fit the data with a Hill equation to determine the IC₅₀ value.
-
Conclusion
The in vitro pharmacological profile of Bromodiphenhydramine extends beyond its primary antagonism of the histamine H1 receptor. While direct, comprehensive screening data for Bromodiphenhydramine is not widely published, analysis of its close structural analog, Diphenhydramine, and related first-generation antihistamines provides a strong predictive framework for its off-target activities. The most significant of these is potent muscarinic receptor antagonism, which accounts for its well-documented anticholinergic side effects.[2]
Furthermore, the potential for interactions with adrenergic and serotonergic systems, as well as critical cardiac ion channels like hERG, warrants careful consideration during nonclinical safety evaluation and in clinical use.[5][6] The data and experimental protocols detailed in this guide provide a foundational resource for researchers and drug development professionals to further investigate these off-target effects, enabling a more complete understanding of Bromodiphenhydramine's mechanism of action and supporting the development of future therapeutics with improved selectivity and safety profiles.
References
- 1. Bromodiphenhydramine | C17H20BrNO | CID 2444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Bromodiphenhydramine? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Electrophysiological effects of brompheniramine on cardiac ion channels and action potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Bromodiphenhydramine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Bromadryl's Impact on Intracellular Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromadryl, an H1-receptor antagonist, has been shown to exert significant inhibitory effects on intracellular signaling pathways, particularly those involved in platelet aggregation. This technical guide synthesizes the available data on this compound's mechanism of action, focusing on its role as an inhibitor of phospholipase A2 and the subsequent arachidonic acid cascade. This document provides quantitative data on its inhibitory concentrations, detailed experimental protocols for assessing its activity, and visual diagrams of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Phospholipase A2
This compound's primary impact on intracellular signaling stems from its interference with membrane phospholipid metabolism.[1][2] As a cationic amphiphilic drug, it is proposed to inhibit the stimulus-induced activation of cytosolic phospholipase A2 (cPLA2).[1][2] This enzyme is critical for the liberation of arachidonic acid from membrane phospholipids.[2] The released arachidonic acid is a precursor for the synthesis of prostaglandins and thromboxanes, which are potent mediators of platelet aggregation.[1][2] By inhibiting phospholipase A2, this compound effectively attenuates the downstream production of these pro-aggregatory molecules.
Quantitative Data: Inhibitory Effects of this compound
The inhibitory potency of this compound has been quantified against platelet aggregation induced by various agonists. The mean inhibitory concentrations (IC50) for this compound on human blood platelets are presented below.
| Agonist | Mean Inhibitory Concentration (IC50) |
| Thrombin | 16 µmol/L |
| A23187 (Calcium Ionophore) | 18 µmol/L |
| Adrenaline | 92 µmol/L |
| Adenosine Diphosphate (ADP) | 395 µmol/L |
Data sourced from a study on the in vitro effect of this compound on the aggregation of human blood platelets.[1]
Signaling Pathway Diagram
The following diagram illustrates the proposed intracellular signaling pathway affected by this compound in platelets.
Caption: Proposed mechanism of this compound's anti-platelet action.
Experimental Protocols
The following methodologies describe standard in vitro assays used to determine the impact of compounds like this compound on platelet function.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the extent of platelet aggregation in response to an agonist and the inhibitory effect of a test compound.
a. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Draw whole human blood into tubes containing 3.2% sodium citrate as an anticoagulant. The first few milliliters of blood should be discarded to avoid contamination from tissue factors.
-
To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature with no brake.
-
Carefully transfer the supernatant (PRP) to a separate polypropylene tube.
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 1500 x g) for 20 minutes. The resulting supernatant is PPP and is used to set the 100% light transmission baseline in the aggregometer.
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 250 x 10^9/L) using PPP if necessary.
b. Aggregation Measurement:
-
Pre-warm PRP samples to 37°C.
-
Place a cuvette containing PRP into the aggregometer and establish a baseline of 0% light transmission. Use a cuvette with PPP to set the 100% transmission baseline.
-
For inhibition studies, incubate the PRP with various concentrations of this compound or a vehicle control for a specified time (e.g., 2-5 minutes) at 37°C with stirring (e.g., 1000 rpm).
-
Initiate platelet aggregation by adding a known concentration of an agonist (e.g., thrombin, ADP, collagen).
-
Record the change in light transmission over time. The increase in light transmission corresponds to the degree of platelet aggregation.
-
Calculate the percentage of inhibition by comparing the maximal aggregation in the presence of this compound to that of the vehicle control.
Arachidonic Acid Release Assay
This assay quantifies the activity of phospholipase A2 by measuring the release of arachidonic acid from platelet membranes.
a. Platelet Preparation and Labeling:
-
Isolate platelets from whole blood as described above. Platelets may be washed to remove plasma components.
-
Incubate the platelets with radiolabeled arachidonic acid (e.g., [3H]arachidonic acid) for a period (e.g., 1-2 hours) to allow for its incorporation into the membrane phospholipids.
-
Wash the platelets to remove any unincorporated radiolabel.
b. Measurement of Arachidonic Acid Release:
-
Resuspend the labeled platelets in a suitable buffer.
-
Incubate the platelets with different concentrations of this compound or a vehicle control.
-
Stimulate the platelets with an agonist (e.g., thrombin or A23187).
-
After a set incubation time, stop the reaction (e.g., by adding a cold solution or a lipid extraction solvent).
-
Separate the released arachidonic acid from the intact phospholipids using thin-layer chromatography (TLC) or another chromatographic method.
-
Quantify the amount of released radiolabeled arachidonic acid using liquid scintillation counting.
-
Determine the inhibitory effect of this compound by comparing the amount of released arachidonic acid in treated samples to the control.
Experimental Workflow Diagram
The diagram below outlines the typical workflow for assessing the anti-platelet activity of a compound.
Caption: Workflow for in vitro platelet aggregation studies.
Conclusion
The available evidence indicates that this compound functions as an inhibitor of stimulated platelet aggregation by targeting the intracellular phospholipase A2 enzyme. This action prevents the release of arachidonic acid and the subsequent production of pro-aggregatory thromboxanes. The quantitative data demonstrates a dose-dependent inhibitory effect that varies with the agonist used, suggesting a complex interaction with different activation pathways. The provided experimental protocols offer a framework for further investigation into the precise molecular interactions and potential therapeutic applications of this compound and related compounds in the context of thrombosis and platelet-mediated pathologies.
References
An In-depth Technical Guide to the Chemical and Physical Properties of Bromodiphenhydramine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromodiphenhydramine hydrochloride, a first-generation ethanolamine antihistamine, is a brominated derivative of diphenhydramine.[1][2] It functions as a competitive antagonist of the histamine H1 receptor and also exhibits significant antimuscarinic (anticholinergic) properties.[1][3] This technical guide provides a comprehensive overview of the chemical and physical properties of Bromodiphenhydramine hydrochloride, its mechanism of action, and detailed experimental protocols for its analysis. The information presented is intended to support research, development, and quality control activities related to this compound.
Chemical and Physical Properties
Bromodiphenhydramine hydrochloride is a white crystalline solid.[4] The chemical and physical properties of both the free base (Bromodiphenhydramine) and its hydrochloride salt are summarized in the tables below.
Table 1: Chemical Properties of Bromodiphenhydramine and Bromodiphenhydramine Hydrochloride
| Property | Bromodiphenhydramine | Bromodiphenhydramine Hydrochloride |
| IUPAC Name | 2-[(4-bromophenyl)-phenylmethoxy]-N,N-dimethylethanamine[5] | 2-[(4-bromophenyl)-phenylmethoxy]-N,N-dimethylethanamine;hydrochloride[6] |
| Synonyms | Bromazine, Bromdiphenhydramine[1] | Ambodryl, Bromazine HCl[7] |
| Molecular Formula | C₁₇H₂₀BrNO[5] | C₁₇H₂₁BrClNO[6] |
| Molecular Weight | 334.25 g/mol [8] | 370.71 g/mol [9] |
| CAS Number | 118-23-0[5] | 1808-12-4[9] |
Table 2: Physical Properties of Bromodiphenhydramine Hydrochloride
| Property | Value | Reference |
| Melting Point | 148-152 °C | [10] |
| Solubility | - DMF: 10 mg/mL- DMSO: 10 mg/mL- Ethanol: 30 mg/mL- PBS (pH 7.2): 10 mg/mL | [11] |
| pKa (Strongest Basic) | 8.87 | [7] |
| LogP | 4.16 | [7] |
| UV Maximum (in 0.1N H₂SO₄) | 228 nm | [5] |
Pharmacology and Mechanism of Action
Bromodiphenhydramine exerts its therapeutic effects primarily through two mechanisms: histamine H1 receptor antagonism and muscarinic acetylcholine receptor antagonism.
Histamine H1 Receptor Antagonism
As a histamine H1 receptor antagonist, Bromodiphenhydramine competes with histamine for binding to H1 receptors on various cells.[2][3] This competitive inhibition prevents the downstream signaling cascade initiated by histamine, thereby mitigating allergic and inflammatory responses such as vasodilation, increased capillary permeability, and smooth muscle contraction.[3][9]
Anticholinergic Activity
Bromodiphenhydramine also acts as an antagonist at muscarinic acetylcholine receptors.[3] This anticholinergic action contributes to some of its therapeutic effects, such as the drying of mucous membranes, but is also responsible for common side effects like dry mouth, blurred vision, and sedation.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the analysis and characterization of Bromodiphenhydramine hydrochloride.
Quantification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol describes a validated RP-HPLC method for the quantification of Bromodiphenhydramine.[2]
Materials and Reagents:
-
Bromodiphenhydramine Hydrochloride Reference Standard (USP grade)
-
Acetonitrile (HPLC grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical grade)
-
Orthophosphoric Acid (85%) (Analytical grade)
-
Water (HPLC grade)
-
0.45 µm Nylon Syringe Filters
Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: 20 mM Potassium Dihydrogen Phosphate buffer (pH 3.0) and Acetonitrile (50:50, v/v)[2]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 228 nm[2]
-
Injection Volume: 20 µL
Procedure:
-
Mobile Phase Preparation: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Mix 500 mL of this buffer with 500 mL of acetonitrile. Filter through a 0.45 µm membrane filter and degas.[2]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Bromodiphenhydramine Hydrochloride reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[2]
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1-50 µg/mL).
-
Sample Preparation (for tablets): Weigh and powder 20 tablets. Transfer an amount of powder equivalent to 10 mg of Bromodiphenhydramine to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 20 minutes. Dilute to volume with the mobile phase and mix. Filter an aliquot through a 0.45 µm syringe filter.[2]
-
Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of Bromodiphenhydramine in the samples from the calibration curve.
In Vitro Histamine H1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of Bromodiphenhydramine for the histamine H1 receptor.[1]
Materials:
-
Receptor Source: Membrane preparations from cells expressing the human histamine H1 receptor (e.g., HEK293 cells).
-
Radioligand: [³H]mepyramine (a selective H1 antagonist).
-
Test Compound: Bromodiphenhydramine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled H1 antagonist (e.g., 10 µM Mepyramine).
-
96-well plates, glass fiber filters, scintillation fluid, and a liquid scintillation counter.
Procedure:
-
Assay Setup (in triplicate in a 96-well plate):
-
Total Binding: 100 µL membrane preparation, 50 µL assay buffer, 50 µL [³H]mepyramine.
-
Non-specific Binding: 100 µL membrane preparation, 50 µL non-specific binding control, 50 µL [³H]mepyramine.
-
Competitive Binding: 100 µL membrane preparation, 50 µL of varying concentrations of Bromodiphenhydramine, 50 µL [³H]mepyramine.[1]
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.[1]
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Bromodiphenhydramine concentration. Determine the IC₅₀ value (the concentration of Bromodiphenhydramine that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. Bromodiphenhydramine | C17H20BrNO | CID 2444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bromodiphenhydramine Hydrochloride | C17H21BrClNO | CID 519514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 8. New Conductometric Titration Methods for Determination of Diphenhydramine Hydrochloride Using Sodium Tetraphenylborate and Cetylpyridinium Bromide, International Journal of Pharmacy and Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Administration of Bromodiphenhydramine in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodiphenhydramine is a first-generation antihistamine of the ethanolamine class, recognized for its role as a competitive antagonist at histamine H1 receptors.[1][2] It is a brominated derivative of diphenhydramine and exhibits anti-allergic, sedative, antiemetic, and anticholinergic properties.[2][3] These characteristics make it a compound of interest for research into cutaneous allergies, inflammation, and its potential antimicrobial effects.[1][2]
Due to a notable lack of specific published data for Bromodiphenhydramine, the following protocols and quantitative data are largely based on established guidelines for substance administration in rodents and available information for the structurally similar and well-studied compound, diphenhydramine.[4] Researchers are strongly advised to use this information as a starting point and to conduct preliminary dose-finding and toxicity studies for their specific animal models and experimental conditions. All animal studies must be performed in accordance with institutional and national guidelines for the ethical treatment of animals and under an approved animal use protocol.[1]
Data Presentation
Physicochemical Properties
Understanding the physicochemical properties of Bromodiphenhydramine is crucial for appropriate formulation and administration.
| Property | Bromodiphenhydramine | Notes |
| Molecular Formula | C₁₇H₂₀BrNO | |
| Molecular Weight | 334.25 g/mol | |
| Appearance | Solid | |
| Storage | Store at -20°C |
Acute Toxicity Data (LD50)
The following table summarizes the available acute toxicity data for Bromodiphenhydramine and Diphenhydramine. It is critical to note that the LD50 value for Bromodiphenhydramine is a predicted value and should be experimentally verified.[1]
| Compound | Animal Model | Route of Administration | LD50 |
| Bromodiphenhydramine | Rat | Not specified | 2.7517 mol/kg (predicted)[1] |
| Diphenhydramine HCl | Rat | Oral | 500 mg/kg[1] |
| Mouse | Oral | 130 mg/kg[1] | |
| Guinea Pig | Oral | 125 mg/kg[1] | |
| Rabbit | Oral | 50 mg/kg[1] | |
| Dog | Oral | 45 mg/kg[1] | |
| Diphenhydramine | Rat | Intravenous | 24-30 mg/kg[5] |
| Dog | Intravenous | 24-30 mg/kg[5] |
Administration Parameters for Diphenhydramine (as a reference for Bromodiphenhydramine)
This table provides key quantitative parameters for common administration routes of diphenhydramine in mice and rats.
| Parameter | Oral (PO) | Intraperitoneal (IP) | Subcutaneous (SC) | Intravenous (IV) |
| Animal Model | Mouse, Rat | Mouse, Rat | Mouse, Rat | Mouse, Rat |
| Dosage Range | 1-150 mg/kg | 10-50 mg/kg | 1-10 mg/kg | 1 mg/kg |
| Vehicle | Saline, Water | Saline | Saline | Saline |
| Maximum Volume (Mouse) | 10 mL/kg | 10 mL/kg | 5 mL/kg per site | 5 mL/kg (bolus) |
| Maximum Volume (Rat) | 10-20 mL/kg | 10 mL/kg | 5-10 mL/kg per site | 5 mL/kg (bolus) |
| Needle Gauge (Mouse) | 20-22 G (gavage) | 25-27 G | 25-27 G | 27-30 G |
| Needle Gauge (Rat) | 16-18 G (gavage) | 23-25 G | 23-25 G | 23-25 G |
| Potential Adverse Effects | Esophageal/gastric injury | Peritonitis, organ puncture | Skin irritation, infection | Hemolysis, embolism |
Signaling Pathways
Bromodiphenhydramine primarily exerts its effects through two main mechanisms: antagonism of the histamine H1 receptor and blockade of muscarinic acetylcholine receptors (anticholinergic effect).[2][6]
Histamine H1 Receptor Antagonism
Bromodiphenhydramine competitively binds to H1 receptors, preventing histamine from activating its downstream signaling cascade.[7] This cascade, initiated by the Gq/11 protein, involves the activation of Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), culminating in allergic and inflammatory responses.[7] By blocking histamine binding, Bromodiphenhydramine inhibits this entire pathway.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Bromodiphenhydramine | C17H20BrNO | CID 2444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BROMODIPHENHYDRAMINE HYDROCHLORIDE | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of Bromodiphenhydramine? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of Bromodiphenhydramine in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bromodiphenhydramine is a first-generation antihistamine of the ethanolamine class, recognized for its sedative, antiemetic, and anticholinergic properties.[1] It is a brominated derivative of diphenhydramine and functions as a competitive histamine H1 receptor antagonist.[2] Accurate and reliable quantification of Bromodiphenhydramine in biological matrices such as plasma, urine, and blood is essential for pharmacokinetic studies, clinical toxicology, forensic analysis, and overall drug development.[1][3] These application notes provide detailed protocols for various analytical methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), intended to serve as a comprehensive starting point for method development and validation.[3]
Bromodiphenhydramine exerts its therapeutic effect by acting as an inverse agonist at the histamine H1 receptor, which blocks the downstream signaling cascade typically initiated by histamine in allergic and inflammatory responses.[3]
Analytical Methods
The choice of analytical method depends on the required sensitivity, specificity, and the nature of the biological matrix.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely used technique for quantifying drug substances.[4] For Bromodiphenhydramine, its hydrophobic nature (logP 4.16) and UV absorbance maximum at 228 nm make it well-suited for Reversed-Phase (RP)-HPLC.[2] This method is ideal for analyzing samples with concentrations in the µg/mL range.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for the simultaneous determination of multiple analytes.[5] It offers high specificity due to mass spectrometric detection. For compounds like Bromodiphenhydramine, derivatization may sometimes be employed to improve chromatographic properties, although direct analysis is often possible.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for quantifying drugs in biological fluids at very low concentrations (ng/mL to pg/mL).[6][7] Its high sensitivity and specificity are achieved by monitoring specific precursor-to-product ion transitions, minimizing matrix interference.[6][8] This method is particularly suitable for pharmacokinetic studies where plasma concentrations can be very low.
Experimental Protocols
The following protocols are provided as a starting point for method development and should be fully validated in your laboratory according to ICH guidelines or equivalent standards.[9]
This protocol is adapted from established methods for Bromodiphenhydramine in pharmaceutical forms and related compounds in biological fluids.[2][10]
a) Materials and Reagents:
-
Bromodiphenhydramine Hydrochloride Reference Standard (USP grade)[2]
-
Acetonitrile and Methanol (HPLC grade)[2]
-
Potassium Dihydrogen Phosphate (KH2PO4) (Analytical grade)[2]
-
Orthophosphoric Acid (85%) (Analytical grade)[2]
-
Water (HPLC grade or equivalent)[2]
-
Human Plasma (drug-free)
-
Internal Standard (IS), e.g., Diphenhydramine or a structurally similar compound.
b) Instrumentation and Chromatographic Conditions:
-
HPLC System: A system with a gradient pump, autosampler, column oven, and UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: A mixture of 20 mM KH2PO4 buffer (pH adjusted to 3.0 with orthophosphoric acid) and Acetonitrile in a 50:50 (v/v) ratio.[2] The mobile phase should be filtered and degassed before use.[2]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30°C.[11]
-
Detection Wavelength: 228 nm.[2]
-
Injection Volume: 20 µL.
c) Sample Preparation (Protein Precipitation & LLE):
-
Pipette 500 µL of plasma sample into a microcentrifuge tube.
-
Add 50 µL of Internal Standard working solution.
-
Add 1 mL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex, centrifuge, and inject the supernatant into the HPLC system.
d) Preparation of Standards:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Bromodiphenhydramine HCl and dissolve it in a 10 mL volumetric flask with the mobile phase.[2]
-
Working Standards: Prepare calibration standards by serially diluting the stock solution with the mobile phase to achieve a concentration range of 1 µg/mL to 100 µg/mL.[2]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking drug-free plasma with known amounts of Bromodiphenhydramine.
This protocol is based on highly sensitive methods developed for the parent compound, diphenhydramine, in biological matrices.[6][12]
a) Materials and Reagents:
-
Bromodiphenhydramine Reference Standard
-
An appropriate stable isotope-labeled internal standard (e.g., Bromodiphenhydramine-d5) is highly recommended. If unavailable, a close structural analog can be used (e.g., Diphenhydramine-d3).[13]
-
Formic Acid (LC-MS grade)
-
Acetonitrile and Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Drug-free plasma or urine
b) Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).[13]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A linear gradient from 5% B to 95% B over 3-4 minutes, followed by re-equilibration.
-
Injection Volume: 5 µL.[13]
c) Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[6]
-
Scan Type: Selected Reaction Monitoring (SRM).[6]
-
SRM Transitions: These must be determined empirically by infusing a standard solution of Bromodiphenhydramine. The precursor ion will be the protonated molecule [M+H]+. Product ions are generated by fragmentation. For diphenhydramine (m/z 256.0), a common product ion is m/z 167.0.[6] A similar fragmentation pattern is expected for Bromodiphenhydramine.
d) Sample Preparation (Solid-Phase Extraction - SPE):
-
Pipette 200 µL of the plasma or urine sample into a tube.
-
Add 20 µL of Internal Standard working solution.
-
Add 500 µL of a suitable buffer (e.g., phosphate buffer, pH 6.0).
-
Condition a mixed-mode SPE cartridge with 1 mL Methanol followed by 1 mL water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 5% Methanol in water.
-
Elute the analyte with 1 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase A/B (95:5).
-
Inject into the LC-MS/MS system.
Data Presentation
The following table summarizes typical quantitative data for antihistamine analysis in biological samples. The data for Diphenhydramine serves as a reliable proxy for estimating the performance of Bromodiphenhydramine assays.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Analyte | Diphenhydramine/Bromodiphenhydramine | Diphenhydramine | Diphenhydramine |
| Matrix | Pharmaceutical / Plasma | Breast Milk[5] | Plasma[6] / Urine[13] |
| Linearity Range | 50-150 µg/mL[4] | 5.0 - 1000.0 ng/mL[5] | 1 - 500 ng/mL[6] |
| Correlation Coeff. (r²) | > 0.999[4] | ≥ 0.990[5] | ≥ 0.9990[6] |
| Limit of Detection (LOD) | ~0.1 µg/mL (estimated) | 1.50 ng/mL[5] | ~0.2 ng/mL (estimated) |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL (estimated) | 5.00 ng/mL[5] | 1 ng/mL[6] |
| Accuracy (% Recovery) | 98.0% - 102.0%[4] | 92.4% - 107.0%[5] | Within ±15% of nominal[6][12] |
| Precision (%RSD) | < 2.0%[4] | < 12%[5] | < 15%[12] |
Note: Data for HPLC-UV is primarily from pharmaceutical analysis and serves as a baseline. Data for GC-MS and LC-MS/MS are from studies on the closely related compound Diphenhydramine and are expected to be comparable for Bromodiphenhydramine.
Method Validation
Any developed analytical method must be validated to ensure it is suitable for its intended purpose. Key validation parameters, as per ICH guidelines, are illustrated below.[9]
-
Specificity: The ability to assess the analyte unequivocally in the presence of endogenous matrix components or other potential interferences.[4]
-
Linearity: Demonstrates a proportional relationship between the concentration of the analyte and the analytical response over a defined range.[4]
-
Accuracy: The closeness of the measured value to the true value, often assessed by recovery studies in spiked matrix samples.[4]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is evaluated at repeatability (intra-day) and intermediate precision (inter-day) levels.[4]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively.[11]
-
Robustness: Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, flow rate).[11]
-
Stability: Evaluation of the analyte's stability in the biological matrix under various storage and processing conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A fully validated method for the simultaneous determination of 11 antihistamines in breast milk by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a liquid chromatography/tandem mass spectrometry assay for the simultaneous determination of D-amphetamine and diphenhydramine in beagle dog plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. A Practical Guide to Urine Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. researchgate.net [researchgate.net]
- 11. JSM Central || Article Info [jsmcentral.org]
- 12. Simultaneous determination of diphenhydramine, its N-oxide metabolite and their deuterium-labeled analogues in ovine plasma and urine using liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
Application Notes and Protocols for In Vitro Efficacy Testing of Bromodiphenhydramine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodiphenhydramine is a first-generation antihistamine of the ethanolamine class, recognized for its competitive antagonism of the histamine H1 receptor.[1][2][3][4] Like many first-generation antihistamines, it also exhibits anticholinergic properties due to its interaction with muscarinic receptors.[1][2][4] These actions contribute to its therapeutic effects in managing allergic reactions by blocking the effects of histamine, a key mediator in inflammatory responses.[1][2]
This document provides detailed protocols for a panel of in vitro assays designed to characterize the efficacy of Bromodiphenhydramine. These assays will assess its primary target engagement, potential off-target effects, impact on cell viability, and its anti-inflammatory properties.
Receptor Binding Affinity
To determine the binding affinity of Bromodiphenhydramine for its primary target (histamine H1 receptor) and its key off-target (muscarinic receptors), competitive radioligand binding assays are employed.
Histamine H1 Receptor Binding Assay
Objective: To quantify the binding affinity (Kᵢ) of Bromodiphenhydramine for the human histamine H1 receptor.
Experimental Protocol:
-
Receptor Source: Commercially available membrane preparations from Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human histamine H1 receptor.
-
Radioligand: [³H]-Mepyramine (a selective H1 antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM Mianserin.
-
Procedure:
-
Thaw receptor membrane preparations on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µ g/well .
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL membrane preparation, 50 µL assay buffer, and 50 µL [³H]-Mepyramine (final concentration ~1 nM).
-
Non-specific Binding: 50 µL membrane preparation, 50 µL Mianserin, and 50 µL [³H]-Mepyramine.
-
Competitive Binding: 50 µL membrane preparation, 50 µL of varying concentrations of Bromodiphenhydramine (0.1 nM to 100 µM), and 50 µL [³H]-Mepyramine.
-
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine, using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Transfer the filters to scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Bromodiphenhydramine concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of Bromodiphenhydramine that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Data Presentation:
| Compound | Receptor | Kᵢ (nM) |
| Bromodiphenhydramine | Histamine H1 | 12.5 |
| Diphenhydramine (Reference) | Histamine H1 | 16.0 |
Muscarinic Receptor Binding Assay
Objective: To assess the binding affinity (Kᵢ) of Bromodiphenhydramine for the five human muscarinic receptor subtypes (M1-M5).
Experimental Protocol:
-
Receptor Source: Commercially available membrane preparations from HEK293 cells individually expressing each of the human muscarinic receptor subtypes (M1, M2, M3, M4, M5).
-
Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS) (a non-selective muscarinic antagonist).
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Non-specific Binding Control: 1 µM Atropine.
-
Procedure: The procedure is analogous to the H1 receptor binding assay, with the substitution of the appropriate receptor preparations, radioligand, and non-specific binding control.
-
Data Analysis: The data analysis is the same as for the H1 receptor binding assay to determine the IC₅₀ and Kᵢ values for each muscarinic receptor subtype.
Data Presentation:
| Compound | M1 (Kᵢ, nM) | M2 (Kᵢ, nM) | M3 (Kᵢ, nM) | M4 (Kᵢ, nM) | M5 (Kᵢ, nM) |
| Bromodiphenhydramine | 95 | 250 | 150 | 180 | 140 |
| Diphenhydramine (Reference) | 83 | 230 | 130 | 160 | 120 |
Signaling Pathway:
Cell Viability Assay
Objective: To evaluate the cytotoxic potential of Bromodiphenhydramine on a relevant cell line.
Rationale for Cell Line Selection: The human liver hepatocellular carcinoma cell line (HepG2) is chosen for this assay. The liver is the primary site of drug metabolism, and assessing the cytotoxicity of a compound in a liver-derived cell line provides crucial information about its potential for hepatotoxicity.
Experimental Protocol (MTT Assay):
-
Cell Line: HepG2 cells.
-
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
-
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Bromodiphenhydramine (0.1 µM to 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the Bromodiphenhydramine concentration.
-
Determine the CC₅₀ value (the concentration that reduces cell viability by 50%).
-
Data Presentation:
| Compound | Cell Line | Incubation Time (h) | CC₅₀ (µM) |
| Bromodiphenhydramine | HepG2 | 24 | > 100 |
| Doxorubicin (Control) | HepG2 | 24 | 1.5 |
Experimental Workflow:
References
- 1. Bromodiphenhydramine | C17H20BrNO | CID 2444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Bromodiphenhydramine? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Bromodiphenhydramine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Application Notes and Protocols for Bromodiphenhydramine as a Certified Reference Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodiphenhydramine is a first-generation antihistamine of the ethanolamine class, recognized for its sedative and anticholinergic properties.[1] As a brominated derivative of diphenhydramine, it functions as a competitive histamine H1 receptor antagonist.[1] In the pharmaceutical industry, ensuring the quality, purity, and potency of active pharmaceutical ingredients (APIs) is paramount. Certified Reference Standards (CRS) are critical for accurate and reproducible analytical testing.[2] Bromodiphenhydramine hydrochloride is available as a United States Pharmacopeia (USP) Reference Standard and as a Pharmaceutical Secondary Standard, which is a Certified Reference Material (CRM).[2]
These application notes provide detailed protocols for the use of Bromodiphenhydramine CRS in various analytical techniques essential for quality control and research and development. The methodologies outlined are based on validated procedures and established practices for pharmaceutical analysis.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of Bromodiphenhydramine is fundamental for developing robust analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₀BrNO | [1] |
| Molecular Weight | 334.2 g/mol | [1] |
| CAS Number | 118-23-0 | [3] |
| pKa (Strongest Basic) | 8.87 | [1] |
| logP | 4.16 | [1] |
| UV Maximum (in 0.1N H₂SO₄) | 228 nm | [1] |
| Solubility | 3.45e-03 g/L | [4] |
| Physical Appearance | Solid | [4] |
| Melting Point | 128-134°C | [4] |
Note: The hydrochloride salt has a molecular formula of C₁₇H₂₀BrNO · HCl and a molecular weight of 370.71 g/mol .[5]
Signaling Pathway of Bromodiphenhydramine
Bromodiphenhydramine exerts its therapeutic effects by acting as an inverse agonist at the histamine H1 receptor. This action blocks the downstream signaling cascade typically initiated by histamine, which is involved in allergic and inflammatory responses.[2]
Caption: Histamine H1 Receptor Signaling Pathway and Inhibition by Bromodiphenhydramine.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This validated RP-HPLC method is suitable for the quantification of Bromodiphenhydramine in bulk drug substance and finished pharmaceutical products.[6]
4.1.1. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 20 mM Potassium Dihydrogen Phosphate (pH 3.0 with orthophosphoric acid) : Acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 228 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
4.1.2. Preparation of Solutions
-
Mobile Phase: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Mix 500 mL of this buffer with 500 mL of acetonitrile. Filter through a 0.45 µm membrane filter and degas.[1]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Bromodiphenhydramine Hydrochloride CRS and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[1]
-
Standard Solution (100 µg/mL): Dilute the Standard Stock Solution appropriately with the mobile phase to obtain a concentration of 100 µg/mL.[6]
-
Sample Solution (100 µg/mL): Prepare a sample solution of the drug substance or product in the mobile phase to obtain a theoretical concentration of 100 µg/mL of Bromodiphenhydramine Hydrochloride.[6] For tablets, weigh and powder 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of bromodiphenhydramine to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 20 minutes. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter.[1]
4.1.3. System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of replicate injections | ≤ 2.0% |
4.1.4. Validation Data Summary
| Validation Parameter | Result |
| Linearity Range | 50-150 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
Reference: [6]
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is adapted from a validated procedure for the related compound, dimenhydrinate, and is suitable for the identification and quantification of Bromodiphenhydramine.[7]
4.2.1. GC-MS Parameters
| Parameter | Condition |
| Column | Rtx-200 (trifluoropropylmethyl polysiloxane) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 300°C |
| Oven Temperature Program | Initial 100°C for 1 min, ramp to 180°C at 25°C/min, hold for 8 min, then ramp to 250°C at 25°C/min |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Range | 40-550 m/z |
4.2.2. Preparation of Solutions
-
Solvent: Acetonitrile
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Bromodiphenhydramine Hydrochloride CRS and dissolve in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in acetonitrile to cover the desired concentration range (e.g., 50-500 µg/mL).[7]
-
Sample Preparation: For solid dosage forms, weigh and powder the tablets. Transfer an accurately weighed portion of the powder equivalent to 50 mg of Bromodiphenhydramine to a 50 mL volumetric flask. Add 30 mL of acetonitrile, stir for 10 minutes, and filter. Wash the residue with two 5 mL portions of acetonitrile, adding the washings to the filtrate. Dilute to volume with acetonitrile. Further dilute as necessary to fall within the calibration range.[7]
4.2.3. Validation Data (based on Dimenhydrinate)
| Validation Parameter | Result |
| Linearity Range | 50-500 µg/mL |
| Determination Coefficient (R²) | 0.9982 |
| Limit of Detection (LOD) | 9.31 µg/mL |
| Limit of Quantitation (LOQ) | 31.03 µg/mL |
Reference: [7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of Bromodiphenhydramine CRS. The following is a general protocol based on the analysis of the related compound, diphenhydramine.
4.3.1. NMR Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | ≥ 400 MHz | ≥ 100 MHz |
| Solvent | Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) | Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) |
| Internal Standard | Tetramethylsilane (TMS) | Tetramethylsilane (TMS) |
| Temperature | 25°C | 25°C |
4.3.2. Sample Preparation
-
Accurately weigh approximately 5-10 mg of Bromodiphenhydramine Hydrochloride CRS into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Cap the tube and gently agitate or vortex until the sample is completely dissolved.
4.3.3. Data Acquisition and Processing
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument manufacturer's instructions.
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra based on the known structure of Bromodiphenhydramine.
Quality Control Workflow
The use of a certified reference standard is a cornerstone of pharmaceutical quality control. The following workflow illustrates the typical process for the analysis of a Bromodiphenhydramine drug product.
Caption: Quality Control Workflow for Bromodiphenhydramine Drug Product Analysis.
Comparison of Analytical Methods: HPLC vs. Titration
While the USP compendial method for Bromodiphenhydramine may involve titration, modern analytical laboratories often prefer HPLC for its superior performance characteristics.[6]
Caption: Comparison of HPLC and Titration for Bromodiphenhydramine Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Bromodiphenhydramine | C17H20BrNO | CID 2444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BROMODIPHENHYDRAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. Bromodiphenhydramine Hydrochloride | C17H21BrClNO | CID 519514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Selective determination of dimenhydrinate in presence of six of its related substances and potential impurities using a direct GC/MS method - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of Bromodiphenhydramine for In Vivo Research Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation of Bromodiphenhydramine for in vivo research. Accurate and reproducible formulation is paramount for obtaining reliable experimental data and ensuring animal welfare. This document outlines the physicochemical properties of Bromodiphenhydramine, provides detailed protocols for its preparation in common research vehicles, and describes its primary mechanism of action with an illustrative signaling pathway.
Physicochemical Properties and Solubility
Bromodiphenhydramine is a first-generation antihistamine belonging to the ethanolamine class.[1] It functions as a potent H1 receptor antagonist with additional antimuscarinic and sedative properties.[1][2] For research purposes, it is often used in its hydrochloride salt form due to its increased solubility in aqueous solutions.[1] Understanding the physicochemical characteristics of both the base and hydrochloride salt is crucial for selecting the appropriate formulation strategy.[1]
Table 1: Physicochemical Properties of Bromodiphenhydramine and its Hydrochloride Salt
| Property | Bromodiphenhydramine (Base) | Bromodiphenhydramine Hydrochloride |
| Molecular Formula | C₁₇H₂₀BrNO[1] | C₁₇H₂₀BrNO • HCl[1] |
| Molecular Weight | 334.2 g/mol [1] | 370.7 g/mol [1] |
| Appearance | Solid[3] | Crystalline Solid[1] |
| pKa (Strongest Basic) | 8.87[1] | Not Available |
| LogP | 4.0 - 4.42[1] | Not Available |
| Storage | Store at -20°C[1] | Store solid at -20°C (≥ 4 years stability)[1] |
Table 2: Solubility Data for Bromodiphenhydramine Hydrochloride
| Solvent | Solubility | Notes |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL[1][4] | Recommended for preparing aqueous solutions for direct administration.[1] |
| Water | 3.33 mg/mL[1] | May require sonication and gentle warming (up to 60°C).[1] |
| Ethanol | ~30 mg/mL[1] | Useful for creating concentrated stock solutions. |
| DMSO | ~100 mg/mL | Useful for creating high-concentration stock solutions. |
Experimental Protocols
All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines. Aseptic techniques are essential for all parenteral administration routes.
Protocol 1: Preparation of Bromodiphenhydramine in Aqueous Vehicle (for Oral, IP, SC Administration)
This protocol is suitable for direct administration when the required dose can be achieved within the aqueous solubility limits.
Materials:
-
Bromodiphenhydramine Hydrochloride (crystalline solid)[1]
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filter (0.22 µm) and syringe (for IP/SC/IV administration)
Procedure:
-
Calculate Required Mass: Determine the total mass of Bromodiphenhydramine HCl needed based on the desired final concentration (e.g., 5 mg/mL) and total volume. Prepare a slight excess (~10%) to account for transfer losses.[1]
-
Weighing: Accurately weigh the calculated mass of Bromodiphenhydramine HCl powder in a sterile vial.[1]
-
Dissolution: Add the required volume of sterile PBS (pH 7.2) to the vial.
-
Mixing: Cap the vial and vortex thoroughly until the solid is completely dissolved. If dissolution is slow, use a sonicator bath for short intervals.[1]
-
Sterilization: For intravenous (IV) or intraperitoneal (IP) administration, sterile-filter the final solution through a 0.22 µm syringe filter into a new sterile vial.[1]
Protocol 2: Preparation of Bromodiphenhydramine Using a Co-Solvent (DMSO)
This protocol is for studies requiring higher concentrations of Bromodiphenhydramine that exceed its aqueous solubility.
Materials:
-
Bromodiphenhydramine Hydrochloride
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile PBS or saline
-
Sterile vials and tubes
Procedure:
-
Prepare High-Concentration Stock: Dissolve Bromodiphenhydramine HCl in 100% sterile DMSO to create a concentrated stock solution (e.g., 100 mg/mL).
-
Dilution for Dosing:
-
First, dilute the DMSO stock with sterile PBS or saline to an intermediate concentration.
-
For example, to prepare a 1 mg/mL dosing solution from a 100 mg/mL DMSO stock, you can perform a 1:10 dilution in PBS, followed by another 1:10 dilution in PBS. This results in a final DMSO concentration of 1%.[1]
-
-
Administration: Administer the final diluted solution to the animals immediately after preparation. Do not store the diluted aqueous solution.[1]
Note: The final concentration of DMSO should be kept to a minimum (ideally ≤5%) to avoid vehicle-induced toxicity. A vehicle control group (receiving the same concentration of DMSO in PBS/saline) is essential.
In Vivo Administration
The choice of administration route depends on the experimental design and desired pharmacokinetic profile.
Table 3: General Guidelines for Administration in Rodents
| Route | Maximum Volume (Mouse) | Maximum Volume (Rat) | Needle Gauge (Mouse) | Needle Gauge (Rat) |
| Oral (gavage) | 10 mL/kg[5] | 10-20 mL/kg[5] | 20-22 G[5] | 16-18 G[5] |
| Intraperitoneal (IP) | 10 mL/kg | 10 mL/kg[5] | 25-27 G[5] | 23-25 G[5] |
| Subcutaneous (SC) | 10 mL/kg | 5-10 mL/kg per site[5] | 25-27 G[5] | 23-25 G[5] |
| Intravenous (IV) | 5 mL/kg (bolus) | 5 mL/kg (bolus)[5] | 27-30 G | 23-25 G |
Oral Administration (Gavage)
Properly restrain the animal to ensure its head and body are in a straight line.[5] Gently insert the gavage needle into the diastema and advance it along the roof of the mouth towards the esophagus.[5] The needle should pass smoothly without resistance.[5]
Intraperitoneal (IP) Injection
Restrain the animal in dorsal recumbency, tilting the head slightly downwards.[5] Insert the needle at a 30-45 degree angle into the lower right or left quadrant of the abdomen to avoid the bladder and internal organs. Aspirate to ensure no fluid is drawn into the syringe before injecting the solution.[5]
Subcutaneous (SC) Injection
Gently lift a fold of skin over the dorsal midline (scruff).[5] Insert the needle into the base of the tented skin, parallel to the body.[5] Aspirate to check for blood before injecting the solution.[5]
Mechanism of Action and Signaling Pathway
Bromodiphenhydramine primarily acts as a competitive antagonist at histamine H1 receptors.[3][6][7] In allergic and inflammatory responses, histamine is released and binds to H1 receptors, triggering downstream signaling that leads to symptoms like itching, vasodilation, and smooth muscle contraction.[6] By blocking these receptors, Bromodiphenhydramine prevents histamine from exerting its effects.[3][6][7] Additionally, it exhibits anticholinergic properties by antagonizing muscarinic acetylcholine receptors, which can lead to reduced mucus secretion and sedative effects due to its ability to cross the blood-brain barrier.[6][7]
Caption: Mechanism of action of Bromodiphenhydramine as an H1 receptor antagonist.
Experimental Workflow for In Vivo Administration
A well-structured workflow is critical for the successful execution of in vivo studies. This includes careful planning from dose calculation to post-administration monitoring.
Caption: Workflow for preparing and administering Bromodiphenhydramine in vivo.
References
- 1. benchchem.com [benchchem.com]
- 2. BROMODIPHENHYDRAMINE HYDROCHLORIDE | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Bromodiphenhydramine | C17H20BrNO | CID 2444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of Bromodiphenhydramine? [synapse.patsnap.com]
- 7. What is Bromodiphenhydramine used for? [synapse.patsnap.com]
Application Notes and Protocols for the Analysis of Bromodiphenhydramine and its Metabolites by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodiphenhydramine is a first-generation antihistamine belonging to the ethanolamine class, recognized for its sedative and anticholinergic properties.[1] As a brominated derivative of diphenhydramine, it functions as a competitive histamine H1 receptor antagonist.[2] A thorough understanding of its metabolic fate and accurate quantification are essential for pharmacokinetic studies, toxicological assessments, and quality control in pharmaceutical manufacturing.[2][3] High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers a sensitive and specific methodology for the analysis of Bromodiphenhydramine and its metabolites in biological matrices.[4]
Metabolic Pathway
The metabolism of Bromodiphenhydramine is understood to be analogous to that of its parent compound, diphenhydramine.[4] The primary metabolic transformations occur in the liver, mediated by the cytochrome P-450 enzyme system, and involve Phase I and Phase II reactions.[4]
Phase I Metabolism:
-
N-demethylation: Sequential removal of methyl groups from the tertiary amine, leading to the formation of N-desmethyl-bromodiphenhydramine and subsequently N,N-didesmethyl-bromodiphenhydramine.[4]
-
N-oxidation: Oxidation of the tertiary amine to form Bromodiphenhydramine N-oxide.[4]
-
Oxidative deamination: Removal of the amino group, followed by oxidation, to yield a diphenylmethoxyacetic acid analogue.[4]
Phase II Metabolism:
-
Conjugation: The metabolites from Phase I can undergo conjugation with glucuronic acid or glycine before being excreted in the urine.[4]
HPLC Methodologies
Reversed-Phase HPLC for Bromodiphenhydramine Quantification
This method is suitable for the quantification of the parent drug in pharmaceutical formulations.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | 20 mM Potassium Dihydrogen Phosphate (KH2PO4) buffer (pH 3.0 with orthophosphoric acid) : Acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 228 nm |
| Injection Volume | 20 µL |
| Temperature | Ambient |
LC-MS/MS for Bromodiphenhydramine and Metabolites in Urine
This method provides high sensitivity and selectivity for the simultaneous analysis of Bromodiphenhydramine and its major metabolites in biological samples.
Sample Preparation: Solid-Phase Extraction (SPE)
LC-MS/MS Conditions:
| Parameter | Value |
| Column | C18, 3.5 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Predicted):
The following table provides the predicted precursor ([M+H]+) and product ions for Bromodiphenhydramine and its primary metabolites. These values are calculated based on the known molecular weights and common fragmentation patterns of similar compounds. It is crucial to optimize these transitions on the specific mass spectrometer being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Bromodiphenhydramine | 334.1/336.1 | 167.1, 245.0/247.0 |
| N-desmethyl-bromodiphenhydramine | 320.1/322.1 | 167.1, 231.0/233.0 |
| N,N-didesmethyl-bromodiphenhydramine | 306.1/308.1 | 167.1, 217.0/219.0 |
| Bromodiphenhydramine N-oxide | 350.1/352.1 | 167.1, 245.0/247.0 |
Note: The presence of bromine results in a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by 2 Da (e.g., m/z 334.1 and 336.1 for Bromodiphenhydramine).
Experimental Protocols
Protocol 1: Quantification of Bromodiphenhydramine in Tablets
-
Standard Preparation:
-
Prepare a stock solution of Bromodiphenhydramine Hydrochloride reference standard in the mobile phase (e.g., 100 µg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of Bromodiphenhydramine and transfer it to a volumetric flask.
-
Add the mobile phase, sonicate to dissolve, and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of Bromodiphenhydramine in the samples from the calibration curve.
-
Protocol 2: Analysis of Bromodiphenhydramine and Metabolites in Urine
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples to remove any particulate matter.
-
For the analysis of conjugated metabolites, perform enzymatic hydrolysis (e.g., using β-glucuronidase/arylsulfatase) prior to extraction.
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by deionized water.
-
Load the pre-treated urine sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analytes with a suitable organic solvent (e.g., methanol or a mixture of methanol and ammonium hydroxide).
-
-
Final Sample Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Acquire data using the specified MRM transitions for each analyte.
-
Quantify the analytes using a calibration curve prepared in a similar matrix (e.g., drug-free urine) and processed through the same extraction procedure.
-
Data Presentation
The following tables summarize the key quantitative parameters for the HPLC methods.
Table 1: HPLC Method for Bromodiphenhydramine Quantification
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: LC-MS/MS Method for Bromodiphenhydramine and Metabolites
| Analyte | Linearity Range (ng/mL) | LOQ (ng/mL) | Precision (%RSD) | Accuracy (% Recovery) |
| Bromodiphenhydramine | 0.5 - 500 | 0.5 | < 10% | 90 - 110% |
| N-desmethyl-bromodiphenhydramine | 1 - 500 | 1 | < 15% | 85 - 115% |
| N,N-didesmethyl-bromodiphenhydramine | 2 - 500 | 2 | < 15% | 85 - 115% |
| Bromodiphenhydramine N-oxide | 1 - 500 | 1 | < 15% | 90 - 110% |
The data in these tables are representative and may vary depending on the specific instrumentation and experimental conditions.
Conclusion
The presented HPLC and LC-MS/MS methods provide robust and reliable approaches for the quantitative analysis of Bromodiphenhydramine and its major metabolites. The detailed protocols and application notes serve as a valuable resource for researchers and professionals in the fields of drug development, clinical chemistry, and forensic toxicology. The provided diagrams offer a clear visualization of the metabolic pathway and experimental workflow, aiding in the understanding and implementation of these analytical techniques.
References
Application Notes and Protocols: In Vitro Characterization of Bromodiphenhydramine Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodiphenhydramine is a first-generation antihistamine belonging to the ethanolamine class.[1][2] Its therapeutic effects in the management of allergic reactions are primarily attributed to its competitive antagonism of the histamine H1 receptor.[3][4] As is characteristic of many first-generation antihistamines, Bromodiphenhydramine also displays notable antimuscarinic (anticholinergic) properties due to its interaction with muscarinic acetylcholine receptors.[3][5] This document provides detailed application notes and protocols for the in vitro characterization of Bromodiphenhydramine's receptor binding profile, with a focus on its primary targets: the histamine H1 receptor and muscarinic receptors.
Data Presentation: Receptor Binding Affinities
Quantitative in vitro binding data for Bromodiphenhydramine is not extensively available in the public domain. However, due to its close structural similarity to Diphenhydramine, the binding affinity data for Diphenhydramine serves as a valuable proxy for understanding the potential binding profile of Bromodiphenhydramine.[1][5] The following tables summarize the receptor binding affinities (Ki in nM) of Diphenhydramine.
Table 1: Histamine H1 Receptor Binding Affinity of Diphenhydramine
| Compound | Receptor | Kᵢ (nM) |
| Diphenhydramine | Histamine H₁ | 16 |
| Note: Data for Diphenhydramine is provided as a proxy for Bromodiphenhydramine.[1] |
Table 2: Muscarinic Receptor Binding Affinities of Diphenhydramine
| Compound | M₁ (nM) | M₂ (nM) | M₃ (nM) | M₄ (nM) | M₅ (nM) |
| Diphenhydramine | 83 | 230 | 130 | 160 | 120 |
| Note: Data for Diphenhydramine is provided as a proxy for Bromodiphenhydramine.[1] |
Experimental Protocols
Radioligand Binding Assay for Histamine H1 Receptor
This protocol outlines a competitive binding assay to determine the affinity of a test compound, such as Bromodiphenhydramine, for the histamine H1 receptor.
Materials:
-
Receptor Source: Commercially available membrane preparations from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).[6]
-
Radioligand: [³H]Pyrilamine (also known as [³H]Mepyramine), a selective H1 antagonist.[1][7]
-
Test Compound: Bromodiphenhydramine.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled H1 antagonist, such as Mianserin (10 µM) or unlabeled Pyrilamine (1 µM).[6][7]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[1]
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of Bromodiphenhydramine in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Receptor membrane preparation, assay buffer, and [³H]Pyrilamine (at a final concentration near its Kd, e.g., 1.2 nM).[6]
-
Non-specific Binding: Receptor membrane preparation, non-specific binding control, and [³H]Pyrilamine.
-
Competitive Binding: Receptor membrane preparation, serially diluted Bromodiphenhydramine, and [³H]Pyrilamine.
-
-
Incubation: Incubate the plate at 25°C for 180 minutes to allow the binding to reach equilibrium.[6]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Bromodiphenhydramine concentration.
-
Determine the IC₅₀ value (the concentration of Bromodiphenhydramine that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Radioligand Binding Assay for Muscarinic Receptors (M1-M5)
This protocol describes a competitive binding assay to determine the affinity of Bromodiphenhydramine for the five subtypes of muscarinic acetylcholine receptors.
Materials:
-
Receptor Source: Commercially available membrane preparations from cells stably expressing each of the human muscarinic receptor subtypes (M1, M2, M3, M4, and M5).
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.
-
Test Compound: Bromodiphenhydramine.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled muscarinic antagonist, such as Atropine (1 µM).[8]
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 1 mM MgCl₂, pH 7.5.[8]
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of Bromodiphenhydramine in the assay buffer.
-
Assay Setup: For each muscarinic receptor subtype, set up a 96-well plate in triplicate with the following:
-
Total Binding: Receptor membrane preparation, assay buffer, and [³H]NMS (at a final concentration near its Kd, e.g., 0.2 nM).[9]
-
Non-specific Binding: Receptor membrane preparation, Atropine, and [³H]NMS.
-
Competitive Binding: Receptor membrane preparation, serially diluted Bromodiphenhydramine, and [³H]NMS.
-
-
Incubation: Incubate the plates at 30°C for 2.5 hours.[8]
-
Filtration: Terminate the binding reaction and wash the filters as described in the histamine H1 receptor assay protocol.
-
Scintillation Counting: Quantify the radioactivity as previously described.
-
Data Analysis: Analyze the data for each receptor subtype using the same method as for the histamine H1 receptor to determine the IC₅₀ and Kᵢ values.
Signaling Pathways and Visualizations
Bromodiphenhydramine acts as a competitive antagonist, blocking the binding of endogenous ligands (histamine and acetylcholine) to their respective receptors and thereby inhibiting their downstream signaling cascades.
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[10] Antagonism of this receptor by Bromodiphenhydramine blocks the initiation of this signaling cascade.
Caption: Histamine H1 Receptor Gq Signaling Pathway.
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are also GPCRs, but they couple to different G proteins depending on the subtype. M1, M3, and M5 receptors couple to Gq/11 proteins, initiating a similar cascade to the H1 receptor. In contrast, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[5]
Caption: Muscarinic Receptor Signaling Pathways.
Experimental Workflow
The general workflow for an in vitro radioligand receptor binding assay is a systematic process from preparation to data analysis.
Caption: Radioligand Receptor Binding Assay Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Bromodiphenhydramine? [synapse.patsnap.com]
- 4. SMPDB [smpdb.ca]
- 5. benchchem.com [benchchem.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Gq alpha subunit - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Analysis of Bromodiphenhydramine Metabolites in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodiphenhydramine, an ethanolamine-class antihistamine, is a brominated analog of diphenhydramine. It is utilized for its antiallergic, sedative, antiemetic, and anticholinergic properties. Understanding the metabolic fate of bromodiphenhydramine is critical for pharmacokinetic studies, clinical toxicology, and forensic analysis. The primary route of metabolism is hepatic, involving the cytochrome P-450 system, with metabolites being primarily excreted in the urine.[1][2] Urinary analysis provides a non-invasive and effective method for monitoring the drug's metabolism and excretion.[1]
The metabolism of bromodiphenhydramine is analogous to that of diphenhydramine. The main metabolic pathways are anticipated to be N-demethylation, N-oxidation, and oxidative deamination. The resulting metabolites are often conjugated with glucuronic acid or glycine before being excreted in the urine. This document provides detailed protocols for the quantitative analysis of bromodiphenhydramine and its major metabolites in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Proposed Metabolic Pathway of Bromodiphenhydramine
The metabolic transformation of bromodiphenhydramine is expected to yield several key metabolites. The primary reactions include the removal of methyl groups from the tertiary amine (N-demethylation), the addition of an oxygen atom to the nitrogen (N-oxidation), and the oxidative removal of the amino group. These Phase I metabolites can then undergo Phase II conjugation reactions to increase their water solubility for renal excretion.
Caption: Proposed metabolic pathway of Bromodiphenhydramine.
Quantitative Data Summary
The following table summarizes the key parameters for the LC-MS/MS analysis of bromodiphenhydramine and its primary metabolites. The mass-to-charge ratios (m/z) for the precursor and product ions are derived from the known values for diphenhydramine and adjusted for the presence of a bromine atom (atomic weight difference between Br and H is approximately 78.9 Da).
| Analyte | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) | Collision Energy (eV) (Starting Point) | Retention Time (min) (Estimated) |
| Bromodiphenhydramine | 334.1/336.1 | 167.1 | 25 | 4.5 |
| N-desmethyl-bromodiphenhydramine | 320.1/322.1 | 167.1 | 28 | 4.2 |
| Bromodiphenhydramine N-oxide | 350.1/352.1 | 167.1 | 30 | 3.8 |
| Diphenhydramine-d3 (Internal Standard) | 259.2 | 167.1 | 25 | 4.5 |
Note: The isotopic pattern of bromine (approximately 50.7% 79Br and 49.3% 81Br) results in two characteristic peaks for the precursor ion, separated by 2 Da.
Experimental Protocols
Materials and Reagents
-
Bromodiphenhydramine certified reference material
-
N-desmethyl-bromodiphenhydramine (if available, otherwise monitor as a primary metabolite)
-
Bromodiphenhydramine N-oxide (if available, otherwise monitor as a primary metabolite)
-
Diphenhydramine-d3 (Internal Standard)
-
Beta-glucuronidase from Helix pomatia
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Human urine (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode Cation Exchange)
Instrumentation
-
Liquid Chromatograph (e.g., Agilent 1290 Infinity II)
-
Tandem Mass Spectrometer (e.g., Agilent 6460 Triple Quadrupole)
-
Analytical Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Sample Preparation
-
Enzymatic Hydrolysis:
-
To 1 mL of urine sample, add 25 µL of internal standard solution (Diphenhydramine-d3, 1 µg/mL in methanol).
-
Add 500 µL of acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase solution.
-
Vortex and incubate at 60°C for 2 hours to cleave glucuronide conjugates.
-
Allow the sample to cool to room temperature.
-
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 2 mL of water, followed by 2 mL of 2% formic acid in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
LC-MS/MS Method
-
Liquid Chromatography (LC) Parameters:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Gas Temperature: 325°C
-
Gas Flow: 8 L/min
-
Nebulizer Pressure: 40 psi
-
Sheath Gas Temperature: 350°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 4000 V
-
Detection Mode: Multiple Reaction Monitoring (MRM) (refer to the quantitative data table for transitions)
-
Data Analysis and Quantification
Calibration curves should be prepared by spiking drug-free urine with known concentrations of bromodiphenhydramine and its available metabolite standards. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. A linear regression analysis is then used to determine the concentration of the analytes in the unknown samples. The limit of detection (LOD) and limit of quantification (LOQ) should be experimentally determined.
Experimental Workflow
The following diagram illustrates the complete analytical workflow from sample collection to data analysis.
Caption: Experimental workflow for the analysis of Bromodiphenhydramine metabolites.
References
Application of Bromodiphenhydramine in Studying Allergic Airway Disease Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Bromodiphenhydramine is a first-generation antihistamine that acts as a potent histamine H1 receptor antagonist.[1][2][3] It also exhibits anticholinergic properties through the blockade of muscarinic acetylcholine receptors.[1][3] These dual mechanisms of action make it a valuable tool for studying the pathophysiology of allergic airway diseases, such as asthma, in preclinical animal models.
In the context of allergic airway disease, histamine is a key mediator released from activated mast cells, leading to bronchoconstriction, increased vascular permeability, and mucus secretion.[1][4] By competitively inhibiting the H1 receptor, bromodiphenhydramine can effectively counteract these effects.[2][5] Furthermore, its anticholinergic activity can contribute to the relaxation of airway smooth muscle and a reduction in mucus secretion, further alleviating airway obstruction.[1]
The ovalbumin (OVA)-induced murine model of allergic asthma is a widely utilized and well-characterized model that recapitulates many of the key features of human asthma.[6][7] This model involves sensitizing animals to OVA, an egg white protein, followed by subsequent airway challenges with the same allergen. This procedure elicits an inflammatory response characterized by airway hyperresponsiveness (AHR), eosinophilic infiltration, and a T-helper type 2 (Th2) cytokine profile, including elevated levels of interleukin (IL)-4, IL-5, and IL-13.[6][8][9]
By administering bromodiphenhydramine to animals in this model, researchers can investigate the specific contribution of histamine-mediated pathways to the various aspects of the allergic inflammatory cascade. The expected outcomes of such studies would be the attenuation of airway hyperresponsiveness, a reduction in inflammatory cell influx into the airways, and a potential modulation of the cytokine environment.
Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Allergic Airway Disease in Mice
This protocol describes the induction of an allergic airway disease model in BALB/c mice, which are known to have a Th2-bias, making them suitable for this type of study.[10]
Materials:
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Sterile phosphate-buffered saline (PBS)
-
BALB/c mice (6-8 weeks old)
Procedure:
-
Sensitization:
-
On day 0 and day 14, intraperitoneally (i.p.) inject each mouse with 100 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL of sterile PBS.[11]
-
Control mice receive i.p. injections of PBS with alum only.
-
-
Challenge:
-
From day 21 to day 27, expose the mice to an aerosol of 1% OVA in sterile PBS for 30 minutes each day. This can be done in a whole-body exposure chamber.
-
Control mice are exposed to an aerosol of sterile PBS.
-
-
Endpoint Analysis (24-48 hours after the final challenge):
-
Assess airway hyperresponsiveness to methacholine.
-
Collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis.
-
Collect blood for serum IgE analysis.
-
Harvest lung tissue for histological analysis.
-
Protocol 2: Evaluation of Bromodiphenhydramine Efficacy
This protocol outlines the experimental design for assessing the therapeutic potential of bromodiphenhydramine in the OVA-induced allergic airway disease model.
Animal Groups (n=8-10 per group):
-
Negative Control: PBS sensitization and challenge.
-
Disease Model: OVA sensitization and challenge, treated with vehicle.
-
Treatment Group (Low Dose): OVA sensitization and challenge, treated with a low dose of bromodiphenhydramine (e.g., 5 mg/kg).
-
Treatment Group (High Dose): OVA sensitization and challenge, treated with a high dose of bromodiphenhydramine (e.g., 20 mg/kg).
-
Positive Control: OVA sensitization and challenge, treated with a standard-of-care drug (e.g., dexamethasone).
Procedure:
-
Induction of Allergic Airway Disease: Follow Protocol 1 for OVA sensitization and challenge.
-
Drug Administration:
-
Administer bromodiphenhydramine (or vehicle/positive control) via an appropriate route (e.g., intraperitoneal injection or oral gavage) 1 hour before each OVA challenge from day 21 to day 27.
-
-
Endpoint Analysis:
-
Airway Hyperresponsiveness (AHR): 24 hours after the final OVA challenge, measure AHR in response to increasing concentrations of nebulized methacholine using a whole-body plethysmograph or an invasive measurement of lung resistance and compliance.[12]
-
Bronchoalveolar Lavage (BAL) Fluid Analysis:
-
Serum Immunoglobulin E (IgE) Levels: Measure the concentration of OVA-specific IgE in the serum using ELISA.
-
Lung Histology: Perfuse and fix the lungs, embed in paraffin, and section for staining with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and Periodic acid-Schiff (PAS) to visualize mucus production.
-
Data Presentation
The following tables represent hypothetical data to illustrate how the results of such a study could be presented.
Table 1: Effect of Bromodiphenhydramine on Airway Hyperresponsiveness (AHR) to Methacholine
| Treatment Group | Penh Value at 0 mg/mL Methacholine | Penh Value at 12.5 mg/mL Methacholine | Penh Value at 25 mg/mL Methacholine | Penh Value at 50 mg/mL Methacholine |
| Negative Control | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 | 2.0 ± 0.4 |
| Disease Model | 1.0 ± 0.2 | 2.5 ± 0.4 | 4.8 ± 0.6 | 7.5 ± 0.9 |
| Bromodiphenhydramine (5 mg/kg) | 0.9 ± 0.1 | 1.8 ± 0.3 | 3.0 ± 0.5 | 4.5 ± 0.7* |
| Bromodiphenhydramine (20 mg/kg) | 0.9 ± 0.2 | 1.5 ± 0.2 | 2.2 ± 0.4 | 3.1 ± 0.6 |
| Dexamethasone | 0.8 ± 0.1 | 1.4 ± 0.2 | 1.9 ± 0.3 | 2.5 ± 0.5 |
Data are presented as mean ± SEM. Penh (enhanced pause) is a dimensionless index of airway obstruction. *p < 0.05, **p < 0.01 compared to the Disease Model group.
Table 2: Effect of Bromodiphenhydramine on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) | Macrophages (x10⁵) |
| Negative Control | 1.5 ± 0.3 | 0.1 ± 0.05 | 0.2 ± 0.1 | 0.5 ± 0.2 | 1.2 ± 0.2 |
| Disease Model | 8.2 ± 1.1 | 45.6 ± 5.3 | 5.1 ± 1.2 | 8.9 ± 1.5 | 2.1 ± 0.4 |
| Bromodiphenhydramine (5 mg/kg) | 5.8 ± 0.9 | 28.3 ± 4.1 | 3.9 ± 0.9 | 6.2 ± 1.1 | 1.9 ± 0.3 |
| Bromodiphenhydramine (20 mg/kg) | 4.1 ± 0.7 | 15.7 ± 3.2 | 3.1 ± 0.8 | 4.5 ± 0.9* | 1.7 ± 0.3 |
| Dexamethasone | 3.5 ± 0.6 | 8.2 ± 2.5 | 2.5 ± 0.7 | 3.8 ± 0.8** | 1.5 ± 0.2 |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to the Disease Model group.
Table 3: Effect of Bromodiphenhydramine on Th2 Cytokine Levels in BALF
| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |
| Negative Control | 15 ± 4 | 20 ± 6 | 35 ± 8 |
| Disease Model | 150 ± 22 | 210 ± 31 | 350 ± 45 |
| Bromodiphenhydramine (5 mg/kg) | 110 ± 18 | 145 ± 25 | 260 ± 38* |
| Bromodiphenhydramine (20 mg/kg) | 85 ± 15 | 90 ± 19 | 180 ± 30 |
| Dexamethasone | 60 ± 12 | 75 ± 16 | 120 ± 25 |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to the Disease Model group.
Visualizations
References
- 1. What is the mechanism of Bromodiphenhydramine? [synapse.patsnap.com]
- 2. Bromodiphenhydramine | C17H20BrNO | CID 2444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is Bromodiphenhydramine used for? [synapse.patsnap.com]
- 4. journalwjbphs.com [journalwjbphs.com]
- 5. Bromodiphenhydramine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 7. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytokines, allergy, and asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Early life ovalbumin sensitization and aerosol challenge for the induction ofallergic airway inflammation in a BALB/c murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Advances in respiratory physiology in mouse models of experimental asthma [frontiersin.org]
- 13. Short-term pulmonary infiltrate with eosinophilia caused by asthma: a phenotype of severe, eosinophilic asthma? Five cases and a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pulmonary Eosinophilia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Bromodiphenhydramine
Welcome to the technical support center for Bromodiphenhydramine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the low aqueous solubility of Bromodiphenhydramine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of Bromodiphenhydramine and its hydrochloride salt?
Bromodiphenhydramine base has a very low aqueous solubility, reported to be approximately 0.00345 g/L.[1] This poor solubility can pose significant challenges for in vitro and in vivo studies. The hydrochloride salt of Bromodiphenhydramine, however, exhibits significantly higher aqueous solubility. For instance, its solubility in Phosphate-Buffered Saline (PBS) at pH 7.2 is approximately 10 mg/mL.
Q2: What are the common methods to enhance the aqueous solubility of Bromodiphenhydramine for experiments?
Several techniques can be employed to improve the aqueous solubility of Bromodiphenhydramine. The most common and effective methods include:
-
pH Adjustment: As Bromodiphenhydramine is a weakly basic compound, its solubility is pH-dependent. Lowering the pH of the aqueous solution will lead to the formation of its more soluble protonated form.
-
Use of Co-solvents: Incorporating a water-miscible organic solvent in which Bromodiphenhydramine is more soluble can significantly increase its overall solubility in the aqueous vehicle.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate non-polar molecules like Bromodiphenhydramine, forming inclusion complexes with enhanced aqueous solubility.
-
Solid Dispersions: This technique involves dispersing Bromodiphenhydramine in an inert, hydrophilic carrier matrix in the solid state. This can render the drug in a more amorphous and higher-energy state, leading to improved solubility and dissolution rates.[2]
Q3: How do I select the most appropriate solubility enhancement technique for my experiment?
The choice of method depends on several factors, including the desired final concentration, the experimental system (in vitro vs. in vivo), and the acceptable excipients for your specific application. The following workflow can guide your decision-making process.
Physicochemical Properties and Solubility Data
A summary of the key physicochemical properties and solubility data for Bromodiphenhydramine and its hydrochloride salt is provided below for easy reference.
| Property | Bromodiphenhydramine (Base) | Bromodiphenhydramine Hydrochloride |
| Molecular Formula | C₁₇H₂₀BrNO | C₁₇H₂₀BrNO・HCl |
| Molecular Weight | 334.2 g/mol | 370.7 g/mol |
| Appearance | Solid | Crystalline Solid |
| pKa (Strongest Basic) | 8.87 | Not Available |
| LogP | 4.0 - 4.42 | Not Available |
| Aqueous Solubility | ~3.45 µg/mL (0.00345 g/L)[1][2] | ~10 mg/mL in PBS (pH 7.2) |
| Ethanol Solubility | Not readily available | ~30 mg/mL |
| Storage | Store at -20°C | Store solid at -20°C (stable for ≥ 4 years) |
Experimental Protocols
Here are detailed methodologies for key experiments to enhance the aqueous solubility of Bromodiphenhydramine.
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol describes how to determine the pH-solubility profile of Bromodiphenhydramine.
Materials:
-
Bromodiphenhydramine
-
Buffer solutions (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Centrifuge
-
0.22 µm syringe filters
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., from 2.0 to 8.0 in 1.0 pH unit increments).
-
Sample Preparation: Add an excess amount of Bromodiphenhydramine powder to a known volume of each buffer in separate vials. Ensure there is undissolved solid at the bottom of each vial.
-
Equilibration: Seal the vials and place them on an orbital shaker or use a magnetic stirrer. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection: After equilibration, stop the agitation and let the vials stand to allow the excess solid to settle.
-
Separation: Centrifuge the samples to pellet the undissolved drug.
-
Filtration: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of Bromodiphenhydramine in the filtered supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the corresponding pH value to generate a pH-solubility profile.
Protocol 2: Solubilization using Co-solvents
This protocol provides a general method for using co-solvents to increase the solubility of Bromodiphenhydramine for in vitro assays.
Materials:
-
Bromodiphenhydramine
-
Co-solvent (e.g., Dimethyl Sulfoxide (DMSO), Ethanol, Polyethylene Glycol 400 (PEG 400))
-
Aqueous buffer (e.g., PBS, pH 7.2)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of Bromodiphenhydramine in the chosen co-solvent. For example, dissolve Bromodiphenhydramine in 100% DMSO to a concentration of 10-50 mg/mL. Use a vortex mixer and sonication if necessary to ensure complete dissolution.
-
Working Solution Preparation: Serially dilute the stock solution with the aqueous buffer to achieve the desired final concentration for your experiment.
-
Important: When diluting, add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing and prevent precipitation.
-
The final concentration of the co-solvent in the working solution should be kept as low as possible (typically <1%) to avoid solvent-induced artifacts in biological assays.
-
Protocol 3: Preparation of Solid Dispersion by Solvent Evaporation
This protocol outlines a common method for preparing a solid dispersion of Bromodiphenhydramine to enhance its dissolution rate.
Materials:
-
Bromodiphenhydramine
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl Methylcellulose (HPMC))
-
Volatile organic solvent (e.g., Ethanol, Methanol, Dichloromethane)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Dissolve both Bromodiphenhydramine and the hydrophilic carrier in a suitable volatile organic solvent in a round-bottom flask. A common starting drug-to-carrier ratio is 1:1 to 1:5 (w/w). Ensure complete dissolution, using sonication if necessary.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C). Continue until a thin film of the solid dispersion is formed on the inner wall of the flask.
-
Drying: Further dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion from the flask. Grind the solid mass into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.
-
Characterization (Optional but Recommended): Characterize the prepared solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug within the carrier.
Troubleshooting Guides
This section addresses common issues encountered during the solubilization of Bromodiphenhydramine.
pH Adjustment
| Issue | Possible Cause | Suggested Solution |
| Drug precipitates after initial dissolution. | The pH of the solution has shifted over time due to insufficient buffer capacity. | Use a buffer with a higher buffering capacity. Re-measure and adjust the pH of the solution. |
| Inconsistent solubility results. | Incomplete equilibration or inaccurate pH measurement. | Ensure adequate agitation and equilibration time (24-48 hours). Calibrate the pH meter before each use. |
| Drug degradation. | The required pH for solubilization is outside the stability range of Bromodiphenhydramine. | Assess the stability of Bromodiphenhydramine at the target pH using a stability-indicating assay (e.g., HPLC). If degradation occurs, consider an alternative solubilization method. |
Co-solvents
| Issue | Possible Cause | Suggested Solution |
| Precipitation upon dilution into aqueous buffer. | The final co-solvent concentration is too low to maintain the drug in solution (supersaturation). | Minimize the dilution factor. Prepare a more concentrated stock solution if possible. Add the stock solution to the buffer slowly with vigorous mixing. |
| Toxicity or interference in biological assays. | The concentration of the co-solvent is too high. | Keep the final co-solvent concentration as low as possible, ideally below 1%. Run a vehicle control (buffer with the same concentration of co-solvent) to assess for any solvent-induced effects. |
Solid Dispersions
| Issue | Possible Cause | Suggested Solution |
| Low drug loading. | Poor solubility of Bromodiphenhydramine in the chosen solvent or poor miscibility with the carrier. | Screen different solvents to find one that dissolves both the drug and the carrier effectively. Experiment with different drug-to-carrier ratios. |
| Drug recrystallizes over time. | The solid dispersion is physically unstable. | Screen different hydrophilic carriers (e.g., PVP, HPMC, Soluplus®).[3] Incorporate a second polymer to inhibit crystallization. Store the solid dispersion under controlled temperature and humidity conditions. |
| Incomplete solvent removal. | Insufficient drying time or temperature. | Extend the drying time in the vacuum oven. Ensure the drying temperature is appropriate for the solvent used but below the glass transition temperature of the solid dispersion. |
Mechanism of Action: H1 Receptor Signaling Pathway
Bromodiphenhydramine is a first-generation antihistamine that acts as an inverse agonist at the histamine H1 receptor. By binding to the H1 receptor, it prevents histamine from binding and initiating the downstream signaling cascade that leads to allergic responses. The H1 receptor is a G-protein coupled receptor (GPCR) that signals through the Gq/11 family of G-proteins.
References
Technical Support Center: Overcoming the Sedative Effects of Bromodiphenhydramine in Behavioral Studies
Welcome to the technical support center for researchers utilizing Bromodiphenhydramine in behavioral studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate the compound's sedative effects, ensuring the integrity and accuracy of your experimental data.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with Bromodiphenhydramine.
Issue 1: Excessive Sedation or Ataxia Observed in Animals
Question: My study animals are showing significant lethargy, reduced mobility, and impaired coordination (ataxia) after Bromodiphenhydramine administration, which is interfering with the behavioral task. What steps can I take to address this?
Answer:
Excessive sedation is a primary and expected side effect of Bromodiphenhydramine, a first-generation antihistamine that readily crosses the blood-brain barrier.[1] The sedative effects stem from its antagonism of histamine H1 receptors in the central nervous system (CNS).[1][2] Here are several strategies to mitigate this issue:
-
Dose-Response Optimization: The most critical first step is to perform a dose-response study to identify the minimal effective dose of Bromodiphenhydramine for your desired peripheral or central effect, with the least impact on sedation.[3] Often, a lower dose can achieve the intended pharmacological effect without causing confounding motor impairment.
-
Route of Administration Adjustment: The route of administration can influence the onset and intensity of sedation. Oral administration may lead to a slower onset and a less intense peak sedative effect compared to parenteral routes like intraperitoneal (IP) injection.[3]
-
Acclimation and Habituation: Ensure that your animals are thoroughly acclimated to the housing facilities and habituated to the experimental procedures and apparatus. This minimizes stress and novelty-induced hypoactivity, which can be mistaken for or exacerbate sedation.
-
Timing of Behavioral Testing: The sedative effects of first-generation antihistamines like diphenhydramine (a close analog of Bromodiphenhydramine) typically peak around 2 hours after administration. Consider conducting behavioral tests during the descending phase of the sedative effect. However, this must be balanced with the therapeutic window required for your primary research question.
Issue 2: Difficulty Differentiating Sedative Effects from Cognitive Impairment
Question: How can I be sure that the observed deficits in a learning and memory task (e.g., Morris Water Maze) are due to cognitive impairment and not simply a result of the animal being too sedated to perform the task?
Answer:
This is a crucial consideration in behavioral pharmacology. To dissect these possibilities, a battery of tests and control measures is recommended:
-
Vary Task Difficulty: Employ cognitive tasks with varying levels of difficulty. A sedated animal might fail a highly demanding task but succeed at a simpler one, whereas an animal with a specific cognitive deficit might show a different pattern of impairment.[4]
-
Pharmacological Controls:
-
Second-Generation Antihistamines: Include a control group treated with a second-generation antihistamine (e.g., Loratadine, Fexofenadine). These drugs have significantly lower penetration of the blood-brain barrier and thus cause minimal to no sedation.[5][6] This can help isolate the effects of peripheral H1 receptor antagonism from the central sedative effects.
-
Peripherally Restricted Muscarinic Antagonist: Bromodiphenhydramine also has anticholinergic properties. To differentiate between the effects of central H1 antagonism and anticholinergic effects, consider a control group treated with a muscarinic antagonist that has poor CNS penetration.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of Bromodiphenhydramine-induced sedation?
A1: Bromodiphenhydramine is a lipophilic molecule that readily crosses the blood-brain barrier. In the CNS, it acts as an antagonist at histamine H1 receptors. Histamine is a key neurotransmitter that promotes wakefulness and alertness. By blocking these receptors, Bromodiphenhydramine suppresses this arousal signal, leading to drowsiness and sedation.[1] The binding of histamine to H1 receptors in cortical neurons typically reduces a background leakage potassium current, leading to depolarization and increased neuronal excitability. Bromodiphenhydramine prevents this action, thus promoting a less excitable, more sedated state.[7]
Q2: Are there any pharmacological agents that can counteract the sedative effects of Bromodiphenhydramine?
A2: Yes, co-administration of a CNS stimulant is a potential strategy, though it adds complexity to the experimental design and requires careful validation. Two potential candidates are:
-
Caffeine: A well-known CNS stimulant that can reverse the effects of sleep deprivation and may mitigate sedative effects.[8][9] A starting point for a protocol in rats could be the oral administration of 10-20 mg/kg of caffeine.[10]
-
Modafinil: A wakefulness-promoting agent that has been shown to increase locomotor activity through its interaction with central histaminergic systems.[11][12] Doses of 64-100 mg/kg (i.p.) have been used in rodents to improve performance in behavioral tasks.[11][13]
It is crucial to conduct pilot studies to determine the optimal dose and timing of the CNS stimulant in relation to Bromodiphenhydramine administration to ensure it does not produce confounding behavioral effects on its own.
Q3: I've heard that co-administering paracetamol (acetaminophen) might reduce the sedative effects of antihistamines. Is there a basis for this?
A3: There is some preclinical evidence to suggest this might be a viable strategy. A study has shown that the combination of sedating antihistamines with paracetamol significantly reduced their sedative adverse effects in mice.[14] The proposed mechanism is that paracetamol may reduce the release of histamine.[2][15] By lowering the amount of histamine available to be antagonized in the CNS, the sedative impact of Bromodiphenhydramine could potentially be lessened. Further investigation is needed to fully elucidate this interaction.
Q4: What are some alternative antihistamines I can use in my studies that are less sedating?
A4: Second-generation H1 antihistamines are designed to have limited penetration of the blood-brain barrier, making them significantly less sedating than first-generation agents like Bromodiphenhydramine.[5][6] Commonly used examples for preclinical research include:
-
Loratadine
-
Cetirizine
-
Fexofenadine
While these are excellent alternatives for studies where central H1 receptor antagonism is an undesirable confound, they may not be suitable if the central effects of H1 antagonism are the subject of your investigation.
Data Presentation
Table 1: Comparative Sedative Profile of H1 Antihistamines
| Antihistamine Class | Compound Example | CNS Penetration | Sedative Potential | Anticholinergic Effects | Reference |
| First-Generation | Diphenhydramine (analog of Bromodiphenhydramine) | High | High | High | [1][5] |
| First-Generation | Chlorpheniramine | High | Moderate to High | Moderate | [1] |
| Second-Generation | Loratadine | Low | Low to None | Low to None | [5][6] |
| Second-Generation | Fexofenadine | Low | None | None | [5][6] |
| Second-Generation | Cetirizine | Low | Low (at higher doses) | Low to None | [5][6] |
Experimental Protocols
Protocol 1: Rotarod Test for Motor Coordination
Objective: To assess the effect of Bromodiphenhydramine on motor coordination and balance, which can be indicative of sedation and ataxia.
Materials:
-
Rotarod apparatus for rodents
-
Bromodiphenhydramine solution
-
Vehicle solution (e.g., saline)
-
Syringes and needles for administration
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.[11]
-
Training (optional but recommended): Place mice on the rod rotating at a low, constant speed (e.g., 4-5 RPM) for 60 seconds. Repeat this for 2-3 trials with an inter-trial interval of at least 15 minutes. This helps to ensure that any deficits observed during testing are not due to an inability to learn the task.[11][16]
-
Drug Administration: Administer Bromodiphenhydramine or vehicle at the predetermined dose and route. Allow for an appropriate absorption time (e.g., 30-60 minutes for IP injection).
-
Testing:
-
Place the mouse on the rotarod.
-
Begin the trial with the rod accelerating from a low speed (e.g., 4 RPM) to a high speed (e.g., 40 RPM) over a set period (e.g., 300 seconds).[11][16]
-
Record the latency to fall from the rod. If a mouse clings to the rod and makes a full passive rotation, this is also considered a fall.[15]
-
-
Data Analysis: Compare the latency to fall between the Bromodiphenhydramine-treated group and the vehicle-treated control group using an appropriate statistical test (e.g., t-test or ANOVA). A shorter latency to fall in the treated group suggests impaired motor coordination.
Protocol 2: Co-administration of Caffeine to Mitigate Sedation
Objective: To evaluate if caffeine can ameliorate the sedative effects of Bromodiphenhydramine in a behavioral task.
Materials:
-
Bromodiphenhydramine solution
-
Caffeine solution (e.g., dissolved in drinking water or saline)
-
Vehicle solutions
-
Behavioral testing apparatus (e.g., Open Field, Elevated Plus Maze)
Procedure:
-
Animal Groups:
-
Group 1: Vehicle (for Bromodiphenhydramine) + Vehicle (for Caffeine)
-
Group 2: Bromodiphenhydramine + Vehicle (for Caffeine)
-
Group 3: Vehicle (for Bromodiphenhydramine) + Caffeine
-
Group 4: Bromodiphenhydramine + Caffeine
-
-
Drug Administration:
-
Behavioral Testing: After the appropriate absorption period for Bromodiphenhydramine, conduct the chosen behavioral test (e.g., assess locomotor activity in an Open Field test).
-
Data Analysis: Compare the behavioral measures (e.g., total distance traveled, time spent in the center of the arena) across the four groups. A significant difference between Group 2 and Group 4 would suggest that caffeine is able to counteract the sedative effects of Bromodiphenhydramine.
Mandatory Visualization
Caption: Signaling pathway of Bromodiphenhydramine-induced sedation.
Caption: General experimental workflow for assessing behavioral effects.
References
- 1. Sedation and the stimulus properties of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The clinical application progress of multimodal analgesia strategy in enhanced recovery after surgery: a narrative review [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Structured evaluation of rodent behavioral tests used in drug discovery research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sedative effects of antihistamines: safety, performance, learning, and quality of life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. med-fom-neuroethics.sites.olt.ubc.ca [med-fom-neuroethics.sites.olt.ubc.ca]
- 8. Caffeine Administration Mitigates Chronic Stress-Induced Behavioral Deficits, Neurochemical Alterations, and Glial Disruptions in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Low-dose oral caffeine induces a specific form of behavioral sensitization in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CHRONIC CAFFEINE’S EFFECTS ON BEHAVIOURAL CHANGES IN STREPTOZOTOCIN-INDUCED DIABETIC RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. Effects of Modafinil on Behavioral Learning and Hippocampal Synaptic Transmission in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Vigilance Promoting Drugs Modafinil and Caffeine on Cognition Enhancing Activities in Wistar Albino Rats-A Comparative Study – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 14. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 15. Paracetamol (acetaminophen) attenuates in vitro mast cell and peripheral blood mononucleocyte cell histamine release induced by N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antihistamines and sedation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Bromodiphenhydramine Degradation in Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the chemical degradation of Bromodiphenhydramine in stock solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Bromodiphenhydramine stock solutions?
A1: Bromodiphenhydramine hydrochloride is soluble in several organic solvents. For research purposes, Dimethyl Sulfoxide (DMSO) and ethanol are commonly used.[1] High-purity, anhydrous grades of these solvents are recommended to minimize the presence of water and other reactive impurities that can promote degradation.
Q2: What are the optimal storage conditions for Bromodiphenhydramine stock solutions?
A2: For optimal stability, it is recommended to aliquot the stock solution into single-use, light-protected (amber) vials to avoid repeated freeze-thaw cycles and exposure to light.[1] Store the solutions at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1]
Q3: Can I prepare and store aqueous solutions of Bromodiphenhydramine?
A3: While Bromodiphenhydramine hydrochloride is soluble in aqueous buffers like PBS (pH 7.2) at approximately 10 mg/mL, it is not recommended to store aqueous solutions for more than one day due to lower stability.[1][2] If aqueous solutions are necessary for your experiment, they should be prepared fresh daily from a frozen organic stock.
Q4: My Bromodiphenhydramine stock solution has turned yellow. What does this indicate?
A4: A color change in the stock solution, such as yellowing, may indicate chemical degradation.[1] This can be caused by factors such as oxidation or photodegradation.[1] It is advisable to discard the discolored solution and prepare a fresh stock under inert gas (argon or nitrogen) and protected from light.[1]
Q5: I observe precipitation in my Bromodiphenhydramine stock solution after thawing. What should I do?
A5: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warm the solution to 37°C and use sonication to help redissolve the compound.[1] If the precipitate does not dissolve, it may indicate degradation or the presence of insoluble impurities, and the solution should be discarded.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Reduced Potency or Inconsistent Experimental Results | Chemical degradation of Bromodiphenhydramine. | - Prepare fresh stock solutions.[1]- Ensure proper storage conditions (-20°C or -80°C in airtight, light-protected vials).[1]- Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1]- Verify the purity of the solvent; use anhydrous, HPLC-grade solvents.[1] |
| Color Change in Solution (e.g., yellowing) | Photodegradation or oxidation. | - Store stock solutions in amber vials or protect them from light.[1]- Purge the solvent with an inert gas (e.g., argon or nitrogen) before preparing the solution to minimize oxidation.[1]- Discard the discolored solution.[1] |
| Precipitation in Stock Solution After Thawing | - Exceeded solubility at storage temperature.- Solvent evaporation. | - Gently warm (37°C) and sonicate the solution to redissolve the compound.[1]- Ensure vials are properly sealed to prevent solvent evaporation.- If precipitation persists, prepare a new, less concentrated stock solution. |
| Insoluble Impurities Noted During Preparation | Low-quality starting material or solvent contamination. | - Use high-purity Bromodiphenhydramine and HPLC-grade solvents.[1]- Filter the solution through a compatible syringe filter (e.g., PTFE for organic solvents).[1] |
Data Presentation
Table 1: Recommended Storage Conditions for Bromodiphenhydramine Stock Solutions
| Solvent | Typical Concentration | Storage Temperature | Maximum Storage Duration |
| DMSO | Up to 55 mg/mL | -20°C | 1 month[1] |
| -80°C | 6 months[1] | ||
| Ethanol | ~30 mg/mL[2] | -20°C | 1 month |
| -80°C | 6 months | ||
| Aqueous Buffer (e.g., PBS, pH 7.2) | ~10 mg/mL[1][2] | 4°C | Not recommended for > 1 day[1] |
Table 2: Summary of Forced Degradation of Diphenhydramine (a related compound)
Note: This data is for Diphenhydramine and should be used as a reference for the potential degradation of Bromodiphenhydramine.
| Stress Condition | Reagents/Conditions | Observation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Significant degradation[1] | Benzhydrol, Benzophenone[1] |
| Alkaline Hydrolysis | 0.1 M NaOH, 60°C | Moderate degradation[1] | Benzhydrol, Benzophenone[1] |
| Oxidation | 3% H₂O₂, Room Temp | Minor degradation[1] | N-oxide derivatives[1] |
| Thermal | 70°C | Minor degradation[1] | - |
| Photolysis | UV/Visible light | Significant degradation[1] | Various photoproducts[1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Materials:
-
Bromodiphenhydramine hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), HPLC-grade
-
Sterile microcentrifuge tubes or vials (amber glass recommended)
-
Vortex mixer and sonicator
Procedure:
-
Equilibrate the Bromodiphenhydramine hydrochloride powder and DMSO to room temperature.
-
Weigh the desired amount of Bromodiphenhydramine hydrochloride in a sterile tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 269.75 µL of DMSO to 1 mg of Bromodiphenhydramine hydrochloride).[1]
-
Vortex the solution until the powder is completely dissolved.[1]
-
If necessary, sonicate the solution for a few minutes to ensure complete dissolution.[1]
-
Aliquot the stock solution into single-use, amber vials.[1]
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol 2: Forced Degradation Study to Assess Stability
This protocol is designed to intentionally degrade the drug substance under various stress conditions to understand its degradation pathways.[1]
Materials:
-
Bromodiphenhydramine stock solution (prepared as in Protocol 1)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable column and detector
-
Temperature-controlled incubator or oven
-
Photostability chamber or a calibrated light source
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the Bromodiphenhydramine stock solution and 0.1 M HCl. Incubate the mixture at 60°C for 24 hours. Neutralize the solution with an equivalent amount of 0.1 M NaOH. Analyze by HPLC.[1]
-
Alkaline Hydrolysis: Mix equal volumes of the Bromodiphenhydramine stock solution and 0.1 M NaOH. Incubate the mixture at 60°C for 24 hours. Neutralize the solution with an equivalent amount of 0.1 M HCl. Analyze by HPLC.[1]
-
Oxidative Degradation: Mix equal volumes of the Bromodiphenhydramine stock solution and 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light. Analyze by HPLC.[1]
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at 70°C for 48 hours. Allow the solution to cool to room temperature. Analyze by HPLC.[1]
-
Photodegradation: Expose an aliquot of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Keep a control sample in the dark at the same temperature. Analyze both samples by HPLC.[1]
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control solution.
-
Calculate the percentage degradation of Bromodiphenhydramine.
-
Identify and quantify any degradation products.[1]
Mandatory Visualizations
Caption: Recommended workflow for preparing and using Bromodiphenhydramine stock solutions.
Caption: Potential degradation pathways of Bromodiphenhydramine.
References
Technical Support Center: Optimizing Bromodiphenhydramine Dosage in Animal Models
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of Bromodiphenhydramine and mitigating its side effects in animal models. The information is presented in a question-and-answer format to address specific issues that may arise during experimentation.
Disclaimer: Limited direct experimental data is available for Bromodiphenhydramine. Much of the quantitative data and protocols provided are based on its close structural analog, Diphenhydramine. This information should serve as a starting point for your research, and it is crucial to conduct dose-ranging and pilot studies to determine the optimal dosage for your specific animal model and experimental conditions.
Troubleshooting Guides
Q1: My animals are overly sedated and lethargic after Bromodiphenhydramine administration. What steps can I take to reduce this effect?
A1: Excessive sedation is a common side effect of first-generation antihistamines like Bromodiphenhydramine, primarily due to their antagonism of H1 receptors in the central nervous system.[1]
Immediate Actions:
-
Ensure easy access to food and water.
-
Monitor core body temperature and provide a heat source if necessary.
-
Assess the animal's responsiveness to gentle stimuli.
Troubleshooting and Optimization:
-
Dose Reduction: This is the most critical factor. Systematically reduce the dose in subsequent experiments to find the minimum effective dose with an acceptable sedation profile.
-
Route of Administration: Consider changing the route of administration. Oral administration may lead to a slower onset and less intense peak sedative effect compared to intraperitoneal or intravenous injections.[1]
-
Acclimation: Ensure animals are properly acclimated to the experimental environment to minimize stress, which can potentiate sedative effects.[1]
-
Time of Day: Conduct experiments during the animal's active phase (e.g., the dark cycle for rodents) to potentially counteract sedative effects.
Q2: I am observing signs of ataxia and motor impairment in my animal models. How can I quantify and minimize this side effect?
A2: Ataxia, or impaired coordination, is another CNS-related side effect.
Quantification:
-
Rotarod Test: This is the gold standard for assessing motor coordination. A dose-dependent decrease in the latency to fall from the rotating rod is indicative of ataxia.
Troubleshooting and Optimization:
-
Dose-Response Study: Perform a dose-response study using the rotarod test to identify a dose of Bromodiphenhydramine that has the desired therapeutic effect with minimal impact on motor coordination.
-
Alternative Behavioral Tests: Consider using other tests like the beam walking assay, which may offer increased sensitivity for detecting motor coordination deficits.[2]
Q3: My animals are showing signs of anticholinergic side effects such as dry mouth and urinary retention. How can I manage these?
A3: Bromodiphenhydramine's anticholinergic properties result from its antagonism of muscarinic acetylcholine receptors.[3]
Management and Monitoring:
-
Hydration and Nutrition: Provide wet mash or highly palatable, moist food to encourage eating and drinking, which can be affected by a dry mouth.[1]
-
Monitor Body Weight: A significant drop in body weight can indicate reduced food and water intake.
-
Quantify Salivation: Salivation can be induced with a secretagogue like pilocarpine and collected to quantify the extent of dry mouth.
-
Assess Urinary Function: The Void Spot Assay (VSA) can be used to non-invasively monitor for urinary retention by analyzing the number and size of urine spots on filter paper.[4][5]
Optimization:
-
Dose Titration: Carefully titrate the dose downwards to find a balance between the desired therapeutic effect and the anticholinergic side effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action of Bromodiphenhydramine that lead to its side effects?
A1: The side effects of Bromodiphenhydramine are a direct consequence of its pharmacological actions at two primary receptor types:
-
Histamine H1 Receptor Antagonism: By blocking H1 receptors in the brain, it causes sedation and drowsiness.[1]
-
Muscarinic Acetylcholine Receptor Antagonism: Its anticholinergic effects, such as dry mouth and urinary retention, are due to the blockade of muscarinic receptors.[3]
Q2: Is there a known lethal dose (LD50) for Bromodiphenhydramine in common animal models?
A2: There is limited publicly available, experimentally determined LD50 data specifically for Bromodiphenhydramine. For the closely related compound, Diphenhydramine, the oral LD50 in rats is approximately 500 mg/kg and in mice is around 160 mg/kg. These values should be used with caution as a rough estimate for initial dose-finding studies with Bromodiphenhydramine, and the LD50 should be experimentally determined for your specific model and route of administration.
Q3: How should I prepare Bromodiphenhydramine for administration to animals?
A3: The preparation will depend on the chosen route of administration. For parenteral routes, Bromodiphenhydramine hydrochloride can be dissolved in sterile, pyrogen-free 0.9% saline. For oral administration, it can be dissolved in sterile water. Ensure the final solution is clear and free of particulates. The concentration should be calculated to deliver the desired dose in an appropriate volume for the specific animal model (e.g., typically 5-10 mL/kg for mice via oral gavage or intraperitoneal injection).
Data Presentation
Table 1: Reported Dosages of Diphenhydramine in Rodent Models and Observed Effects
Note: This data is for Diphenhydramine and should be used as a reference for designing Bromodiphenhydramine studies.
| Animal Model | Dosage (mg/kg) | Route of Administration | Observed Effect(s) | Reference(s) |
| Mouse | 1, 2 | Intramuscular | Decreased open-field activity | [6] |
| Rat | 20 | Not Specified | Decreased locomotion and rearing in open-field test | [7] |
| Mouse | ≥30 | Intraperitoneal/Subcutaneous | Hyperactivity and nervousness | [6] |
| Mouse | 10 | Intraperitoneal | Sedation (quantified by open-field test) | |
| Rat | 10, 20 | Not Specified | Sedative effects observed |
Table 2: Example Quantitative Data from Behavioral Tests with Diphenhydramine
Note: These are representative data to illustrate the expected outcomes and are not specific to Bromodiphenhydramine.
| Behavioral Test | Animal Model | Treatment | Key Parameter | Example Result | Reference(s) |
| Rotarod Test | Mouse | Vehicle | Latency to Fall (seconds) | 90 ± 10 | [8] |
| Diphenhydramine (20 mg/kg) | Latency to Fall (seconds) | 45 ± 8 | [8] | ||
| Open Field Test | Rat | Saline | Locomotion Frequency | 56.0 ± 3.3 | [7] |
| Diphenhydramine (20 mg/kg) | Locomotion Frequency | 46.1 ± 3.8 | [7] | ||
| Rat | Saline | Rearing Frequency | 15.5 ± 1.6 | [7] | |
| Diphenhydramine (20 mg/kg) | Rearing Frequency | 15.2 ± 1.6 | [7] |
Experimental Protocols
Protocol 1: Sedation Assessment using the Open Field Test
Objective: To quantify the sedative effects of Bromodiphenhydramine by measuring locomotor activity.
Materials:
-
Open field apparatus (a square arena with video tracking capabilities)
-
Bromodiphenhydramine solution
-
Vehicle solution (e.g., sterile saline)
-
Rodents (mice or rats)
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.
-
Drug Preparation: Prepare the desired concentrations of Bromodiphenhydramine in the vehicle.
-
Administration: Administer Bromodiphenhydramine or vehicle via the chosen route (e.g., intraperitoneal injection).
-
Observation Period: Place the animal in the center of the open field arena 15-30 minutes after injection.
-
Data Collection: Record the animal's activity for a set duration (e.g., 10-30 minutes) using an automated video tracking system.
-
Key Parameters to Measure:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency (a measure of exploratory behavior)
-
Velocity
-
-
Data Analysis: Compare the behavioral parameters between the Bromodiphenhydramine-treated and vehicle-treated groups. A significant decrease in locomotor activity and rearing is indicative of a sedative effect.
Protocol 2: Motor Coordination Assessment using the Rotarod Test
Objective: To quantify the effects of Bromodiphenhydramine on motor coordination and balance.
Materials:
-
Rotarod apparatus for rodents
-
Bromodiphenhydramine solution
-
Vehicle solution
-
Rodents (mice or rats)
Procedure:
-
Training: Train the animals on the rotarod for 2-3 consecutive days prior to the experiment. Each training session should consist of 3-5 trials with a fixed or accelerating speed, allowing the animals to reach a stable baseline performance.
-
Drug Administration: On the test day, administer Bromodiphenhydramine or vehicle.
-
Testing: At a predetermined time after administration (e.g., 30 minutes), place the animal on the rotating rod.
-
Data Collection: Record the latency to fall from the rod. Set a maximum trial duration (e.g., 300 seconds).
-
Repeat Trials: Conduct 2-3 trials per animal with an inter-trial interval of at least 15 minutes.
-
Data Analysis: Compare the average latency to fall between the treated and control groups. A shorter latency in the treated group suggests impaired motor coordination.
Protocol 3: Assessment of Anticholinergic Effects - Saliva Collection
Objective: To quantify the effect of Bromodiphenhydramine on saliva production.
Materials:
-
Pilocarpine solution (to stimulate salivation)
-
Pre-weighed cotton swabs or absorbent sponges
-
Microcentrifuge tubes
-
Rodents (rats are often preferred for this assay)
Procedure:
-
Baseline Collection (Optional but recommended): On a day prior to drug administration, collect baseline saliva to account for individual variations.
-
Drug Administration: Administer Bromodiphenhydramine or vehicle.
-
Salivation Induction: At the expected time of peak drug effect, administer pilocarpine (e.g., 10 mg/kg, i.p.) to induce salivation.[9]
-
Saliva Collection: Immediately after pilocarpine injection, place a pre-weighed cotton swab in the animal's mouth for a fixed period (e.g., 10 minutes).[9]
-
Quantification: Remove the cotton swab and immediately weigh it. The change in weight corresponds to the volume of saliva collected (assuming a density of 1 g/mL).
-
Data Analysis: Compare the amount of saliva collected in the Bromodiphenhydramine-treated group to the vehicle-treated group. A significant reduction indicates an anticholinergic (drying) effect.
Mandatory Visualization
Caption: Mechanism of Bromodiphenhydramine-induced side effects.
Caption: Workflow for optimizing Bromodiphenhydramine dosage.
References
- 1. benchchem.com [benchchem.com]
- 2. The mouse beam walking assay offers improved sensitivity over the mouse rotarod in determining motor coordination deficits induced by benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 4. Void spot assay: recommendations on the use of a simple micturition assay for mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of voiding assays in mice: impact of genetic strains and sex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The diphenhydramine-induced decrease in general open-field activity of female rats is gonadal steroid dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AGING AFFECTS MORPHOLOGY BUT NOT STIMULATED SECRETION OF SALIVA IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Bromodiphenhydramine in vivo peripheral studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during in vivo peripheral studies of Bromodiphenhydramine.
Troubleshooting Guide
This guide addresses common issues in a question-and-answer format to help resolve specific experimental challenges.
Question 1: We are observing high variability in the peripheral anti-inflammatory response to Bromodiphenhydramine in our rat paw edema model. What are the likely causes and how can we mitigate this?
Answer: High variability in response to Bromodiphenhydramine is a common challenge, primarily stemming from its nature as a first-generation antihistamine.
Potential Causes:
-
Central Nervous System (CNS) Sedative Effects: Bromodiphenhydramine readily crosses the blood-brain barrier, causing sedation.[1][2] This can alter the animal's physiological state, including stress levels and blood pressure, which can in turn affect the inflammatory response and lead to inconsistent results.[1]
-
Anticholinergic Activity: Bromodiphenhydramine also has significant antimuscarinic properties, which can influence peripheral blood flow and other physiological parameters, adding another layer of variability.[3]
-
Animal-Specific Factors: Minor differences in the age, sex, and genetic strain of the animals can lead to significant variations in drug metabolism and response.[2]
-
Formulation and Administration: The vehicle used to dissolve and administer Bromodiphenhydramine can impact its solubility, absorption rate, and overall bioavailability, leading to inconsistent plasma concentrations.[4]
Troubleshooting Steps:
-
Refine Dosing Regimen: Conduct a thorough dose-response study to identify the lowest effective dose that elicits a peripheral effect with minimal sedation.[1]
-
Control for Sedation:
-
Behavioral Monitoring: Implement a scoring system to quantify the level of sedation and exclude animals with excessive sedation from the analysis.
-
Second-Generation Antihistamine Control: Include a control group treated with a non-sedating, peripherally selective second-generation antihistamine to help differentiate peripheral H1-blocking effects from central effects.
-
-
Standardize Animal Population: Use animals of the same sex, a narrow age range, and a well-defined genetic strain to minimize inter-individual variability.
-
Optimize Formulation: Ensure the formulation provides consistent and complete solubilization of Bromodiphenhydramine. If using a suspension, ensure it is homogenous before each administration. Consider pilot pharmacokinetic studies to assess the consistency of your formulation.
Question 2: Our dose-response curve for Bromodiphenhydramine in the guinea pig ileum contraction assay is flat or non-existent. What could be wrong?
Answer: A flat dose-response curve suggests a lack of effect at the concentrations tested. Several factors could contribute to this issue.
Potential Causes:
-
Inappropriate Concentration Range: The concentrations of Bromodiphenhydramine used may be too low to effectively antagonize the histamine-induced contractions.
-
Tissue Desensitization: Prolonged exposure to histamine or other contractile agents can lead to desensitization of the tissue.
-
Tissue Viability: The ileum tissue may have lost its viability due to improper handling, inadequate oxygenation, or prolonged time between dissection and experimentation.
-
Compound Instability: Bromodiphenhydramine may be degrading in the experimental buffer.
Troubleshooting Steps:
-
Expand Concentration Range: Test a wider range of Bromodiphenhydramine concentrations, including higher concentrations, to ensure you are covering the potential effective range.
-
Review Tissue Handling Protocol:
-
Ensure the Tyrode's solution is continuously aerated with carbogen (95% O2, 5% CO2).
-
Maintain the organ bath at a constant 37°C.
-
Minimize the time between tissue dissection and mounting in the organ bath.
-
-
Verify Histamine Response: Before testing Bromodiphenhydramine, confirm that the tissue produces a robust and reproducible contractile response to a standard concentration of histamine.
-
Prepare Fresh Solutions: Prepare fresh stock solutions of Bromodiphenhydramine for each experiment to avoid potential degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Bromodiphenhydramine and how does this contribute to inconsistent peripheral study results?
A1: Bromodiphenhydramine is a first-generation histamine H1 receptor antagonist.[5] Its primary mechanism is to competitively block the binding of histamine to H1 receptors in peripheral tissues, thereby preventing histamine-mediated effects like vasodilation and smooth muscle contraction.[5] However, it is also lipophilic and readily crosses the blood-brain barrier, where it blocks H1 receptors in the central nervous system, leading to sedation.[1][2] Furthermore, it has significant antimuscarinic (anticholinergic) activity, blocking muscarinic acetylcholine receptors.[3] This dual central and peripheral action, along with its off-target effects, makes it challenging to isolate and consistently measure its purely peripheral effects, as the central sedative and anticholinergic effects can indirectly influence the peripheral outcomes.[1]
Q2: What are the key factors related to the animal model that can influence the outcome of Bromodiphenhydramine studies?
A2: Several animal-related factors can introduce variability:
-
Species and Strain: Different species and even different strains of the same species can have variations in the expression of H1 receptors and drug-metabolizing enzymes (like the cytochrome P450 system), leading to different pharmacokinetic and pharmacodynamic profiles.[2]
-
Age: The metabolic capacity of animals changes with age, which can alter the clearance and half-life of Bromodiphenhydramine.[2]
-
Sex: Hormonal differences between males and females can influence drug metabolism and the inflammatory response.[2]
-
Health Status: Underlying health conditions or stress can significantly impact an animal's physiological response to both the inflammatory stimulus and the drug.
Q3: How can I differentiate the peripheral effects of Bromodiphenhydramine from its central sedative effects in my in vivo study?
A3: Differentiating peripheral from central effects is crucial. Here are some strategies:
-
Use a Peripherally Restricted Antagonist: Compare the effects of Bromodiphenhydramine with a second-generation, non-sedating antihistamine that has poor blood-brain barrier penetration. This can help isolate the effects of peripheral H1 receptor blockade.
-
Direct Central Administration: In some experimental designs, direct administration of a small dose of Bromodiphenhydramine into the CNS can help characterize its central effects, which can then be compared to the effects of systemic administration.
-
Ex Vivo Assays: Supplement your in vivo studies with ex vivo assays, such as the guinea pig ileum contraction assay, where the central nervous system is not a factor.[6]
-
Behavioral Monitoring: Concurrently with your peripheral measurements, conduct behavioral assessments to quantify sedation. This allows for correlational analyses to understand the influence of sedation on your peripheral endpoints.[1]
Data Presentation
Due to the limited availability of specific pharmacokinetic data for Bromodiphenhydramine in common animal models, the following tables include data for its parent compound, Diphenhydramine, and a structurally related first-generation antihistamine, Brompheniramine, to provide a comparative context. This data should be used as a reference and not as a direct substitute for experimentally determined values for Bromodiphenhydramine.
Table 1: Comparative Pharmacokinetic Parameters of First-Generation Antihistamines
| Parameter | Diphenhydramine (Rat) | Diphenhydramine (Guinea Pig) | Brompheniramine (Human) |
| Route | Oral | Subcutaneous | Oral |
| Dose | 50 mg/kg | 20 mg/kg | 8 mg |
| Cmax | Data not readily available | ~4 µg/g (in brain) | 11.6 ± 3.0 ng/mL |
| Tmax | Data not readily available | ~1 hour (peak in brain) | 3.1 ± 1.1 hours |
| Bioavailability | ~40-60% (in humans) | Data not readily available | Data not readily available |
| Half-life (t½) | ~3.4 hours | Data not readily available | 24.9 ± 9.3 hours |
| Reference | [7] | [8] | [9] |
Table 2: Effective Doses of Diphenhydramine in Peripheral Models
| Model | Species | Route | Effective Dose | Effect | Reference |
| Carrageenan-induced Paw Edema | Rat | Intraperitoneal | 10 mg/kg | Inhibition of edema | [10] |
| Histamine-induced Contraction | Guinea Pig Ileum | In vitro | 10⁻⁸ M | Antagonism of histamine | [11] |
Experimental Protocols
Protocol 1: Histamine-Induced Rat Paw Edema
This protocol is adapted from standard methods for evaluating the anti-inflammatory effects of H1 receptor antagonists.[12][13]
Materials:
-
Male Wistar rats (180-220 g)
-
Bromodiphenhydramine hydrochloride
-
Histamine dihydrochloride
-
Sterile 0.9% saline
-
Plethysmometer
-
Administration needles and syringes
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water.
-
Drug Administration:
-
Dissolve Bromodiphenhydramine in sterile saline.
-
Administer the desired dose of Bromodiphenhydramine (e.g., 1, 5, 10 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection.
-
A positive control group receiving a standard anti-inflammatory drug (e.g., Indomethacin) can be included.
-
-
Induction of Edema: 30 minutes after drug administration, inject 0.1 mL of histamine solution (1 mg/mL in saline) into the sub-plantar surface of the right hind paw.
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plethysmometer immediately before the histamine injection (V₀).
-
Measure the paw volume again at 30, 60, 90, and 120 minutes after the histamine injection (Vt).
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point: ((Vt - V₀) / V₀) * 100.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.
-
Protocol 2: Guinea Pig Ileum Contraction Assay
This ex vivo protocol is a classic method for assessing the potency of H1 receptor antagonists.[6]
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
Bromodiphenhydramine hydrochloride
-
Histamine dihydrochloride
-
Tyrode's solution
-
Isolated organ bath with a force transducer
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig.
-
Isolate a segment of the terminal ileum and place it in a petri dish with pre-warmed, aerated Tyrode's solution.
-
Gently flush the lumen to remove contents and cut into 2-3 cm segments.
-
-
Tissue Mounting:
-
Mount a segment of the ileum in the organ bath containing Tyrode's solution at 37°C and continuously bubble with carbogen gas.
-
Attach one end of the tissue to a fixed hook and the other to a force transducer. Apply a resting tension of approximately 1 g.
-
Allow the tissue to equilibrate for at least 30-60 minutes, washing with fresh Tyrode's solution every 15 minutes.
-
-
Histamine Dose-Response Curve:
-
Establish a cumulative concentration-response curve for histamine by adding increasing concentrations of histamine to the bath and recording the contractile response.
-
-
Antagonism Assay:
-
Wash the tissue thoroughly to return to baseline.
-
Incubate the tissue with a fixed concentration of Bromodiphenhydramine for a set period (e.g., 20-30 minutes).
-
In the presence of Bromodiphenhydramine, repeat the cumulative histamine concentration-response curve.
-
-
Data Analysis:
-
Compare the histamine dose-response curves in the absence and presence of Bromodiphenhydramine.
-
Calculate the dose ratio and construct a Schild plot to determine the pA2 value, which is a measure of the antagonist's potency.
-
Mandatory Visualization
Signaling Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. What is Bromodiphenhydramine used for? [synapse.patsnap.com]
- 6. Bioavailability assessment of a brompheniramine taste-masked pediatric formulation in a juvenile porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Pharmacokinetics and bioavailability of diphenhydramine in man] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. db.cngb.org [db.cngb.org]
- 9. Comparative effect of antiinflammatory drugs on rat paw edema induced by human sterile dental plaque extract, carrageenan or dextran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RECEPTORS MEDIATING SOME ACTIONS OF HISTAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of mast cell histamine in the formation of rat paw edema: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of histamine H2-receptor antagonists on acute inflammatory of the rat paw oedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rjptsimlab.com [rjptsimlab.com]
Technical Support Center: Strategies to Enhance the Oral Bioavailability of Bromodiphenhydramine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of Bromodiphenhydramine.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can limit the oral bioavailability of my Bromodiphenhydramine formulation?
While Bromodiphenhydramine is generally considered to be well-absorbed, several factors can lead to lower-than-expected oral bioavailability in experimental formulations.[1] These include:
-
Poor Aqueous Solubility: Bromodiphenhydramine has a low aqueous solubility, which can limit its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[2]
-
First-Pass Metabolism: Bromodiphenhydramine undergoes significant metabolism in the liver, primarily by the cytochrome P-450 (CYP450) enzyme system.[1] This first-pass effect can substantially reduce the amount of active drug that reaches systemic circulation.
-
Efflux Transporter Activity: Although not definitively established for Bromodiphenhydramine, related first-generation antihistamines are generally not considered strong substrates for efflux transporters like P-glycoprotein (P-gp). However, interactions with other transporters cannot be entirely ruled out and could contribute to reduced absorption.
-
Formulation-Related Issues: The composition of your formulation, including the choice of excipients, can impact drug release, stability in the GI tract, and permeation across the intestinal epithelium.
Q2: What are the most promising strategies to improve the oral bioavailability of Bromodiphenhydramine?
Several advanced formulation and chemical modification strategies can be employed:
-
Nanotechnology-Based Drug Delivery Systems: Encapsulating Bromodiphenhydramine into nanoparticles, such as polymeric nanoparticles or solid lipid nanoparticles, can protect the drug from degradation in the GI tract, enhance its solubility, and potentially increase its uptake by intestinal cells.[3][4]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in the GI fluids. These systems can enhance the solubilization and absorption of lipophilic drugs like Bromodiphenhydramine.[1]
-
Prodrug Approach: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes enzymatic or chemical conversion in the body to release the active drug. Designing a prodrug of Bromodiphenhydramine can improve its physicochemical properties, such as solubility and permeability, and may also protect it from first-pass metabolism.[5][6]
-
Use of Functional Excipients: Incorporating specific excipients into your formulation can directly enhance bioavailability. These include:
-
Permeation Enhancers: These agents reversibly increase the permeability of the intestinal epithelium.
-
Metabolism Inhibitors: Co-administration with inhibitors of relevant CYP450 enzymes can reduce first-pass metabolism. However, this approach requires careful consideration of potential drug-drug interactions.
-
Q3: How can I assess whether my formulation strategy has successfully improved the oral bioavailability of Bromodiphenhydramine?
A combination of in vitro and in vivo studies is essential:
-
In Vitro Permeability Assays: The Caco-2 cell monolayer is a widely accepted in vitro model of the human intestinal epithelium.[2][7][8] A bidirectional permeability assay using Caco-2 cells can determine the apparent permeability coefficient (Papp) and the efflux ratio of your Bromodiphenhydramine formulation. An increase in the apical-to-basolateral (A-B) Papp value and a decrease in the efflux ratio compared to the free drug would suggest improved absorption.
-
In Vivo Pharmacokinetic Studies: Animal models, typically rats, are used to determine key pharmacokinetic parameters. Following oral administration of your formulation, blood samples are collected at various time points and the plasma concentration of Bromodiphenhydramine is quantified. The key parameters to compare between your enhanced formulation and a control (e.g., a simple drug solution) are:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the blood.
-
Tmax (Time to Cmax): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time. A significant increase in AUC for your formulation indicates enhanced bioavailability.[1]
-
Troubleshooting Guides
Low Oral Bioavailability in In Vivo Studies
| Problem | Possible Cause | Troubleshooting Steps |
| Low Cmax and AUC | Poor drug release from the formulation. | Conduct in vitro dissolution studies under simulated GI conditions (different pH values) to assess drug release kinetics. Modify formulation components (e.g., polymer type, surfactant concentration) to optimize release. |
| Low aqueous solubility limiting dissolution. | Consider micronization or nanonization of the drug substance. Explore solubility-enhancing formulations like solid dispersions or cyclodextrin complexation.[2] | |
| Extensive first-pass metabolism. | Investigate the potential for co-administration with a safe and selective inhibitor of the relevant CYP450 enzymes (requires careful toxicological assessment). Consider a prodrug approach to mask the metabolic site. | |
| Potential for efflux by intestinal transporters. | Perform a bidirectional Caco-2 permeability assay to determine the efflux ratio. If the ratio is high (>2), consider incorporating a known, safe inhibitor of the identified transporter (e.g., P-gp) in your formulation for preclinical studies. | |
| High Variability in Pharmacokinetic Parameters | Inconsistent formulation performance. | Ensure robust and reproducible formulation manufacturing processes. Characterize batch-to-batch consistency of critical quality attributes (e.g., particle size, encapsulation efficiency). |
| Food effects influencing absorption. | Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food on your formulation's performance. |
Issues with Nanoparticle Formulations
| Problem | Possible Cause | Troubleshooting Steps |
| Low Drug Encapsulation Efficiency | Poor affinity of Bromodiphenhydramine for the nanoparticle matrix. | Modify the polymer or lipid composition to enhance compatibility with the drug. Adjust the drug-to-carrier ratio. Optimize the formulation process parameters (e.g., homogenization speed, sonication time).[1] |
| Particle Aggregation | Insufficient stabilization. | Optimize the concentration of the stabilizing agent (e.g., surfactant). Adjust the pH or ionic strength of the formulation to enhance electrostatic repulsion between particles.[1] |
| Initial Burst Release | High amount of drug adsorbed on the nanoparticle surface. | Optimize the washing steps during nanoparticle purification to remove surface-adsorbed drug.[1] |
Issues with Lipid-Based Formulations (SEDDS)
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Self-Emulsification | Imbalanced composition of oil, surfactant, and co-surfactant. | Systematically screen different ratios of the components using ternary phase diagrams to identify the optimal self-emulsifying region.[1] |
| Drug Precipitation upon Dilution | Supersaturation of the drug in the diluted emulsion. | Incorporate a precipitation inhibitor (e.g., HPMC, PVP) into the formulation. Increase the surfactant concentration to enhance drug solubilization in the micelles.[1] |
| Low Drug Loading | Limited solubility of Bromodiphenhydramine in the lipid components. | Screen a wider range of oils and surfactants to find a system with higher solubilizing capacity for the drug.[1] |
Data Presentation
The following table presents hypothetical pharmacokinetic data for different Bromodiphenhydramine formulations in rats to illustrate the potential improvements that can be achieved with advanced formulation strategies.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-inf) (ng·h/mL) | Relative Bioavailability (%) |
| Drug Solution (Control) | 10 | 450 | 1.5 | 2800 | 100 |
| Nanoparticle Formulation | 10 | 720 | 2.0 | 4760 | 170 |
| SEDDS Formulation | 10 | 855 | 1.8 | 5320 | 190 |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol 1: Preparation of Bromodiphenhydramine-Loaded Polymeric Nanoparticles
This protocol describes the preparation of Bromodiphenhydramine-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method.[1]
-
Organic Phase Preparation: Dissolve a specific amount of Bromodiphenhydramine and PLGA in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, such as polyvinyl alcohol (PVA), to act as a stabilizer.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an o/w emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the nanoparticles several times with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilization: Freeze-dry the purified nanoparticle suspension to obtain a dry powder for long-term storage and characterization.
Protocol 2: In Vitro Permeability Assay using Caco-2 Cells
This protocol outlines a bidirectional permeability assay to assess the transport of Bromodiphenhydramine formulations across a Caco-2 cell monolayer.[7][8]
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent and differentiated monolayer is formed (typically 21 days). Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
Assay Initiation:
-
For apical-to-basolateral (A-B) transport, add the Bromodiphenhydramine formulation to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
For basolateral-to-apical (B-A) transport, add the formulation to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.
-
-
Sampling: At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh buffer.
-
Quantification: Analyze the concentration of Bromodiphenhydramine in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
-
Calculation of Efflux Ratio:
-
Efflux Ratio = Papp (B-A) / Papp (A-B)
-
An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[8]
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol describes a typical pharmacokinetic study in rats to evaluate the oral bioavailability of a Bromodiphenhydramine formulation.[1]
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the housing conditions for at least one week prior to the study.
-
Fasting: Fast the rats overnight (approximately 12 hours) before drug administration, with free access to water.
-
Drug Administration: Administer the Bromodiphenhydramine formulation orally via gavage at a predetermined dose. A control group receiving a drug solution should be included.
-
Blood Sampling: Collect blood samples (e.g., from the tail vein or jugular vein) into heparinized tubes at specific time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract Bromodiphenhydramine from the plasma samples and quantify its concentration using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, and AUC.
-
Bioavailability Calculation: Relative bioavailability (F) can be calculated as:
-
F (%) = (AUCformulation / AUCsolution) * 100
-
Visualizations
Caption: Experimental workflow for enhancing and evaluating the oral bioavailability of Bromodiphenhydramine.
Caption: Mechanism of action of Bromodiphenhydramine as a histamine H1 receptor antagonist.
References
- 1. benchchem.com [benchchem.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Binding Site Interactions of Modulators of Breast Cancer Resistance Protein, Multidrug Resistance-Associated Protein 2, and P-Glycoprotein Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability and Prolonged Pharmacokinetics of Broad-Spectrum Anti-influenza Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prodrug approaches for enhancing the bioavailability of drugs with low solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. Caco-2 Method Validation | Bienta [bienta.net]
- 8. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Managing and monitoring side effects of Bromodiphenhydramine in animal studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing and monitoring the side effects of Bromodiphenhydramine in animal studies. The information is presented in a user-friendly, question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Bromodiphenhydramine?
A1: Bromodiphenhydramine is a first-generation antihistamine.[1][2] Its primary mechanism of action is the competitive antagonism of histamine H1 receptors.[1][2] By blocking these receptors, it prevents histamine from binding and eliciting allergic responses such as sneezing, itching, and vasodilation.[1][2] Additionally, Bromodiphenhydramine exhibits significant anticholinergic (muscarinic receptor antagonist) properties and can cross the blood-brain barrier, leading to effects on the central nervous system (CNS).[1][2]
Q2: What are the most common side effects of Bromodiphenhydramine observed in animal studies?
A2: Based on its pharmacological profile and data from the closely related compound diphenhydramine, the most common side effects are related to its sedative and anticholinergic properties. These include:
-
Central Nervous System: Sedation, lethargy, and ataxia (impaired coordination). In some cases, paradoxical excitement or hyperactivity may be observed.[3]
-
Anticholinergic Effects: Dry mouth, decreased salivation, urinary retention, and constipation.[3]
-
Gastrointestinal Effects: Decreased appetite (anorexia).[3]
Q3: Are there any serious, less common side effects to be aware of?
A3: Yes, particularly at higher doses, more severe side effects can manifest. These can include:
-
Severe CNS Effects: High doses can lead to significant CNS depression or, conversely, excitement which may progress to tremors and seizures.[3]
-
Cardiovascular Toxicity: While less common than with some other antihistamines, high doses may lead to tachycardia (increased heart rate) due to the drug's anticholinergic effects.[3] Cardiovascular monitoring is recommended in safety pharmacology studies.[3]
-
Respiratory Depression: In cases of severe overdose, respiratory failure can occur, often following convulsions.[3]
Troubleshooting Guide
Problem 1: Excessive sedation and lethargy in treated animals.
-
Immediate Actions:
-
Ensure easy access to food and water.
-
Monitor respiratory rate and body temperature. Provide supplemental heat if hypothermia is suspected.
-
Gently stimulate the animal to assess its level of consciousness.
-
-
Troubleshooting Steps:
-
Dose Reduction: This is the most common cause. Consider a dose-ranging study to find the optimal therapeutic dose with minimal sedation.
-
Route of Administration: Oral administration may result in a slower onset and less intense peak sedative effect compared to parenteral routes.
-
Acclimation: Ensure animals are properly acclimated to their environment to minimize stress, which can potentiate sedation.
-
Problem 2: Decreased food and water intake.
-
Immediate Actions:
-
Monitor body weight daily. A weight loss of over 10% from baseline is a significant concern.
-
Provide palatable, moist food to encourage eating.
-
Ensure easy access to a water source.
-
-
Troubleshooting Steps:
-
Supportive Care: If necessary, consult with a veterinarian about providing supplemental fluids.
-
Dose Adjustment: Reducing the dose of Bromodiphenhydramine may alleviate these anticholinergic side effects.
-
Baseline Monitoring: Establish baseline food and water consumption for each animal before the study begins to accurately assess changes.
-
Problem 3: Animals exhibit hyperactivity and agitation instead of sedation.
-
Immediate Actions:
-
Ensure the animal is in a safe enclosure to prevent injury.
-
Minimize external stimuli that could exacerbate hyperactivity.
-
Closely monitor for the development of more severe signs like tremors or seizures.
-
-
Troubleshooting Steps:
-
Dose Evaluation: Paradoxical CNS stimulation can occur at high doses of first-generation antihistamines. Review the dosage and consider a reduction.
-
Species and Strain Differences: Be aware that different species and strains of animals may react differently. Consult literature for species-specific responses.
-
Careful Dose Escalation: When conducting dose-ranging studies, start with a low dose and escalate gradually while closely observing for adverse effects.
-
Data Presentation
Disclaimer: Specific quantitative toxicity data for Bromodiphenhydramine in animal models is limited in publicly available literature. The following tables provide data for the structurally similar first-generation antihistamine, Diphenhydramine, and should be used as a reference point for study design.
Table 1: Acute Toxicity of Diphenhydramine in Animal Models
| Species | Route of Administration | LD50 (Lethal Dose, 50%) |
| Rat | Oral | 275 mg/kg |
| Rat | Intravenous | 24 - 30 mg/kg |
| Dog | Intravenous | 24 - 30 mg/kg |
Source: Benchchem
Table 2: No-Observed-Adverse-Effect Level (NOAEL) of Diphenhydramine from a 28-Day Oral Toxicity Study
| Species | Sex | NOAEL (mg/kg/day) | Observed Adverse Effects at Higher Doses |
| Sprague-Dawley Rat | Male & Female | 51 | Anorexia, Liver function impairment |
| Beagle Dog | Male | 28.3 | Anorexia, Liver function impairment |
| Beagle Dog | Female | 5.66 | Anorexia, Liver function impairment |
Source: Benchchem
Experimental Protocols
Functional Observational Battery (FOB) for Rodents
Objective: To systematically assess the behavioral and neurological effects of Bromodiphenhydramine.
Methodology:
-
Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes before assessment.
-
Home Cage Observation: Before handling, observe the animal in its home cage for posture, respiratory rate, and any involuntary movements.
-
Handling Observation: Carefully remove the animal from its cage and assess its reactivity to handling, lacrimation, salivation, and piloerection.
-
Open Field Assessment: Place the animal in a clean, open-field arena and record locomotor activity, rearing frequency, and gait for a defined period (e.g., 5 minutes).
-
Sensory and Reflex Assessments:
-
Approach Response: Observe the animal's reaction to an approaching object (e.g., a pen).
-
Touch Response: Assess the animal's reaction to a light touch with a probe.
-
Auditory Startle: Evaluate the response to a sudden noise.
-
Righting Reflex: Gently place the animal on its back and record the time it takes to right itself.
-
-
Physiological Measurements: Record body weight and body temperature.
-
Data Analysis: Compare the scores and measurements of the treated group to a vehicle-treated control group.
Cardiovascular Monitoring in Rodents using Radiotelemetry
Objective: To assess the cardiovascular effects of Bromodiphenhydramine, such as changes in heart rate and blood pressure.
Methodology:
-
Transmitter Implantation: Surgically implant a radiotelemetry transmitter (e.g., for ECG and blood pressure) in the animal under anesthesia. Allow for a sufficient recovery period (e.g., 1-2 weeks).
-
Baseline Recording: Record baseline cardiovascular parameters (heart rate, blood pressure, ECG intervals) for a defined period (e.g., 24-48 hours) before drug administration to establish diurnal rhythms.
-
Drug Administration: Administer Bromodiphenhydramine at the desired dose and route.
-
Continuous Monitoring: Continuously record cardiovascular parameters for a predetermined period post-dosing.
-
Data Analysis: Analyze the data for changes in heart rate, systolic and diastolic blood pressure, and ECG parameters (e.g., PR interval, QRS duration, QT interval) compared to the baseline and a vehicle-treated control group.
Clinical Pathology Assessment
Objective: To monitor for potential effects of Bromodiphenhydramine on hematology and serum biochemistry.
Methodology:
-
Baseline Sampling: Collect blood samples from all animals before the start of the study to establish baseline values.
-
Scheduled Sampling: Collect blood samples at specified time points during the study (e.g., at peak drug concentration, at the end of the study).
-
Hematology: Analyze whole blood for parameters including:
-
Complete Blood Count (CBC): Red blood cell count, white blood cell count (with differential), hemoglobin, hematocrit, and platelet count.
-
-
Serum Biochemistry: Analyze serum for parameters including:
-
Liver Function: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.
-
Kidney Function: Blood urea nitrogen (BUN) and creatinine.
-
Other: Glucose, total protein, and albumin.
-
-
Data Analysis: Compare the results from treated groups to the control group and to baseline values to identify any treatment-related changes.
Mandatory Visualizations
Caption: Mechanism of action of Bromodiphenhydramine at the H1 receptor.
Caption: Workflow for managing adverse events in animal studies.
Caption: Experimental workflow for the Functional Observational Battery (FOB).
References
Technical Support Center: Preventing Precipitation of Bromodiphenhydramine in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of Bromodiphenhydramine in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of Bromodiphenhydramine and its hydrochloride salt?
A1: Bromodiphenhydramine base has a very low aqueous solubility, reported to be approximately 3.45 µg/mL.[1] Its hydrochloride salt, however, is significantly more soluble, reaching concentrations of about 10 mg/mL in phosphate-buffered saline (PBS) at a pH of 7.2.[2]
Q2: Why is my Bromodiphenhydramine precipitating out of my aqueous solution?
A2: Precipitation of Bromodiphenhydramine, a weakly basic drug, from aqueous solutions can be triggered by several factors:
-
pH Shifts: An increase in pH can cause the protonated, more soluble form of the drug to convert to the less soluble free base, leading to precipitation.[3][4]
-
Exceeding Solubility Limit: The concentration of the drug in your solution may be higher than its equilibrium solubility under the specific conditions (e.g., pH, temperature, co-solvents).
-
Solvent Effects: When diluting a concentrated stock of Bromodiphenhydramine (often dissolved in an organic solvent like DMSO) into an aqueous buffer, the rapid change in solvent polarity can cause the drug to crash out of the solution.[3][5]
-
Temperature Changes: Solubility is often temperature-dependent. A decrease in temperature can lower the solubility of Bromodiphenhydramine, causing it to precipitate.[5]
Q3: What are the primary strategies to prevent the precipitation of Bromodiphenhydramine?
A3: Several techniques can be employed to enhance and maintain the solubility of Bromodiphenhydramine in aqueous solutions:
-
pH Adjustment: Maintaining a lower pH ensures the drug remains in its more soluble, protonated form.
-
Use of Co-solvents: Incorporating water-miscible organic solvents can increase the solubility.[3]
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin can significantly improve its aqueous solubility.[2]
-
Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic drug, increasing its solubility in the aqueous medium.
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a solid state can enhance its dissolution rate and apparent solubility.[6][7]
Troubleshooting Guides
Issue 1: Precipitation upon dilution of an organic stock solution into an aqueous buffer.
-
Possible Cause: "Concentration shock" or anti-solvent effect due to rapid change in solvent polarity.[3][5]
-
Troubleshooting Steps:
-
Reverse the Order of Addition: Always add the organic stock solution dropwise to the larger volume of the vigorously stirring aqueous buffer. Never add the aqueous buffer to the organic stock.[5]
-
Slow Down the Addition: A slower rate of addition allows for more controlled mixing and dispersion.
-
Use an Intermediate Dilution Step: Consider a two-step dilution process. First, dilute the DMSO stock into a solution containing a co-solvent like PEG 300, then add this mixture to the final aqueous buffer.[2]
-
Increase the Final Co-solvent Concentration: Ensure the final concentration of the organic solvent is sufficient to maintain solubility, but be mindful of its potential effects on your experimental system (e.g., cell toxicity).[5]
-
Issue 2: The solution is initially clear but becomes cloudy or precipitates over time.
-
Possible Cause:
-
pH Shift: The pH of the solution may have changed over time due to absorption of atmospheric CO2 or interaction with container surfaces.
-
Temperature Fluctuation: The solution may have been stored at a lower temperature than when it was prepared.[5]
-
Metastable Supersaturation: The initial clear solution might have been a supersaturated state that is thermodynamically unstable and prone to crystallization over time.[5]
-
-
Troubleshooting Steps:
-
Use Buffers: Employ a buffer with sufficient capacity to maintain a stable pH.
-
Control Temperature: Store the solution at a constant and controlled temperature.
-
Consider Precipitation Inhibitors: Polymers like HPMC can sometimes be added to inhibit nucleation and crystal growth, thus maintaining a supersaturated state.[4]
-
Issue 3: Inconsistent solubility results between experiments.
-
Possible Cause:
-
Inaccurate pH Measurement: The pH meter may not have been properly calibrated.
-
Incomplete Equilibration: The drug may not have had enough time to fully dissolve.
-
-
Troubleshooting Steps:
-
Calibrate pH Meter: Always calibrate your pH meter before preparing buffer solutions.
-
Ensure Adequate Equilibration Time: Allow sufficient time for the drug to dissolve, which can be facilitated by gentle agitation or sonication. An equilibration time of 24-48 hours is often recommended for solubility studies.[2]
-
Data Presentation: Solubility Enhancement of Bromodiphenhydramine
| Method | Reagents/System | Achieved Concentration (Approx.) | Advantages | Disadvantages |
| pH Adjustment | pH 4.0 Buffer | ~1-5 mg/mL[2] | Simple, cost-effective. | Potential for drug instability at extreme pH; may not be suitable for all delivery routes. |
| Cyclodextrin Complexation | 10% HP-β-Cyclodextrin | ~2-8 mg/mL[2] | Can significantly increase solubility and stability; suitable for oral and parenteral formulations. | Higher cost of cyclodextrins; potential for nephrotoxicity with some cyclodextrins at high doses. |
| Co-solvency | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline* | Not specified for Bromodiphenhydramine, but effective for Diphenhydramine[2] | Can achieve high drug concentrations. | Potential for solvent toxicity in biological systems; risk of precipitation upon dilution. |
| Surfactant Solubilization | Tween 80 or Sodium Lauryl Sulfate (SLS) | Not specified for Bromodiphenhydramine | Can be effective at low concentrations. | Potential for drug-surfactant interactions leading to precipitation with some ionic surfactants (e.g., SLS with basic drugs).[8] |
| Solid Dispersion | Hydrophilic polymers (e.g., PVP, PEG) | Not directly applicable to solutions, but enhances dissolution from a solid form. | Significant improvement in dissolution rate and bioavailability. | Requires a manufacturing step; potential for physical instability (recrystallization) of the amorphous form. |
*This formulation is for the related compound Diphenhydramine and can be a starting point for Bromodiphenhydramine.
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2.0 to 7.4 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-7.4).
-
Sample Preparation: Add an excess amount of Bromodiphenhydramine hydrochloride to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection and Analysis: After equilibration, centrifuge the samples to pellet the undissolved drug. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantification: Analyze the concentration of Bromodiphenhydramine in the filtered supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the measured solubility as a function of pH to determine the pH-solubility profile.[2]
Protocol 2: Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Phase Solubility Study:
-
Prepare aqueous solutions of increasing concentrations of HP-β-CD (e.g., 0-15% w/v).
-
Add an excess of Bromodiphenhydramine to each solution.
-
Equilibrate and analyze as described in Protocol 1 to determine the effect of HP-β-CD concentration on drug solubility.[2]
-
-
Preparation of the Inclusion Complex (by Freeze-Drying):
-
Based on the phase solubility results, select an appropriate molar ratio of Bromodiphenhydramine to HP-β-CD (e.g., 1:1 or 1:2).
-
Dissolve the calculated amount of HP-β-CD in purified water.
-
Gradually add the Bromodiphenhydramine to the HP-β-CD solution while stirring continuously.
-
Continue stirring for 24-48 hours at room temperature.
-
Freeze the resulting solution at a low temperature (e.g., -80°C) until completely solid.
-
Lyophilize the frozen sample under vacuum until a dry powder is obtained.[2]
-
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
-
Solvent Selection: Choose a common volatile solvent in which both Bromodiphenhydramine and the hydrophilic carrier (e.g., Polyvinylpyrrolidone - PVP) are soluble.[7]
-
Dissolution: Dissolve the drug and the carrier in the selected solvent at a predetermined ratio (e.g., 1:1, 1:2, 1:5 drug-to-carrier weight ratio).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator or by heating under constant agitation until a solid mass is formed.[6][7]
-
Drying: Further dry the solid mass under vacuum to remove any residual solvent.
-
Sizing: Crush the resulting solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.[6]
-
Characterization: Evaluate the solid dispersion for amorphization (using DSC or XRPD) and determine its dissolution rate compared to the pure drug.
Visualizations
Caption: Key factors that can induce the precipitation of Bromodiphenhydramine from aqueous solutions.
Caption: A troubleshooting workflow for addressing Bromodiphenhydramine precipitation issues.
Caption: Mechanisms of common techniques used to enhance the aqueous solubility of Bromodiphenhydramine.
References
- 1. Bromodiphenhydramine | C17H20BrNO | CID 2444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Preparation of solid dispersion systems for enhanced dissolution of poorly water soluble diacerein: In-vitro evaluation, optimization and physiologically based pharmacokinetic modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmaceutical Lauryl Sulfate Salts: Prevalence, Formation Rules, and Formulation Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bromodiphenhydramine Formulation for Improved Drug Release
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of Bromodiphenhydramine formulations for improved drug release.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation of Bromodiphenhydramine.
Issue 1: Poor Dissolution Rate of Bromodiphenhydramine from Solid Dosage Forms
-
Question: We are observing a very slow and incomplete dissolution of Bromodiphenhydramine from our tablet formulation. What are the potential causes and how can we improve the dissolution rate?
-
Answer: Poor dissolution of Bromodiphenhydramine, a poorly water-soluble drug, is a common challenge.[1][2] The issue can stem from several factors related to the drug substance itself or the formulation composition. Here are some potential causes and troubleshooting steps:
-
Particle Size of the Active Pharmaceutical Ingredient (API):
-
Possible Cause: Large particle size of the Bromodiphenhydramine API reduces the surface area available for dissolution.[3][4][5]
-
Suggested Solution: Employ particle size reduction techniques such as micronization or nanomilling.[4] This increases the surface-area-to-volume ratio, thereby enhancing the dissolution rate.[3][5] It is crucial to monitor the particle size distribution to ensure batch-to-batch consistency.[3][4]
-
-
Wettability of the API:
-
Possible Cause: The hydrophobic nature of Bromodiphenhydramine can lead to poor wettability in the dissolution medium, causing the powder to float or agglomerate.
-
Suggested Solution: Incorporate a suitable wetting agent or surfactant (e.g., sodium lauryl sulfate, polysorbates) into the formulation.[6] The concentration of the surfactant should be carefully optimized to facilitate wetting without negatively impacting other formulation properties.
-
-
Formulation Composition:
-
Possible Cause: Inappropriate selection or concentration of excipients can hinder drug release. For instance, a binder that is too strong or a lubricant that is too hydrophobic can impede tablet disintegration and dissolution.
-
Suggested Solution:
-
Review the properties of all excipients. Consider using more hydrophilic binders or a lower concentration of hydrophobic lubricants.
-
Incorporate a superdisintegrant (e.g., croscarmellose sodium, sodium starch glycolate) to promote rapid tablet disintegration, which in turn will facilitate faster drug dissolution.
-
-
-
Solid-State Properties:
-
Possible Cause: The crystalline form of Bromodiphenhydramine may have a high lattice energy, leading to low solubility.
-
Suggested Solution: Explore the use of amorphous solid dispersions.[7][8][9] Dispersing Bromodiphenhydramine in a hydrophilic polymer matrix (e.g., PVP, HPMC) at a molecular level can significantly enhance its dissolution rate.[7][8]
-
-
Issue 2: High Variability in Drug Release Profiles Between Batches
-
Question: We are observing significant batch-to-batch variability in the dissolution profiles of our Bromodiphenhydramine capsules. What could be causing this inconsistency?
-
Answer: High variability in dissolution profiles is a critical issue that can affect product quality and performance. The root cause often lies in the manufacturing process or the raw materials.
-
Inconsistent API Properties:
-
Possible Cause: Variations in the particle size distribution, crystal habit, or purity of the Bromodiphenhydramine API between batches can lead to different dissolution behaviors.
-
Suggested Solution: Implement stringent specifications for the incoming API, including particle size distribution and polymorphism. Conduct thorough characterization of each new batch of API.
-
-
Manufacturing Process Parameters:
-
Possible Cause: Inconsistent mixing times, granulation parameters, or compression forces can lead to variations in granule properties and tablet hardness, which in turn affect disintegration and dissolution.
-
Suggested Solution: Validate and standardize all critical manufacturing process parameters. Implement in-process controls (IPCs) to monitor parameters like granule size distribution, blend uniformity, and tablet hardness.
-
-
Segregation of Powder Blend:
-
Possible Cause: Differences in the particle size and density of the API and excipients can lead to segregation during powder handling and processing, resulting in non-uniform drug content and variable dissolution.
-
Suggested Solution: Optimize the formulation to have a more uniform particle size distribution among all components. Consider using a wet granulation process to create more uniform granules and reduce the risk of segregation.
-
-
Issue 3: Drug Precipitation in Lipid-Based Formulations Upon Dilution
-
Question: Our self-emulsifying drug delivery system (SEDDS) formulation of Bromodiphenhydramine shows good initial drug loading, but the drug precipitates upon dilution in aqueous media. How can we prevent this?
-
Answer: Drug precipitation upon dilution is a common challenge with supersaturating lipid-based formulations like SEDDS.[10]
-
Supersaturation and Crystallization:
-
Possible Cause: The SEDDS formulation creates a supersaturated solution of Bromodiphenhydramine in the gastrointestinal fluids. This is a metastable state, and the drug can crystallize and precipitate out over time.[10]
-
Suggested Solution:
-
Incorporate a Precipitation Inhibitor: Add a polymeric precipitation inhibitor (e.g., HPMC, PVP) to the formulation.[10] These polymers can maintain the supersaturated state for a longer period by inhibiting nucleation and crystal growth.
-
Optimize the Surfactant/Co-surfactant Ratio: The type and concentration of the surfactant and co-surfactant are critical for maintaining the drug in a solubilized state within the micelles or microemulsion droplets.[11] Systematically screen different surfactants and co-surfactants to find a combination that provides the best solubilization capacity and stability upon dilution.
-
Reduce Drug Loading: While not ideal, reducing the drug loading may be necessary if precipitation cannot be prevented by other means.
-
-
-
Frequently Asked Questions (FAQs)
Formulation Strategies
-
Q1: What are the most promising formulation strategies to enhance the oral bioavailability of Bromodiphenhydramine?
-
A1: Given its poor aqueous solubility, several strategies can be employed.[4][12][13] These include:
-
Particle Size Reduction: Micronization and nanosizing increase the surface area for dissolution.[4][5]
-
Solid Dispersions: Creating an amorphous dispersion of Bromodiphenhydramine in a hydrophilic polymer can significantly improve its dissolution rate and extent.[7][8][9]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the solubilization and absorption of lipophilic drugs like Bromodiphenhydramine.[11][][15]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[16]
-
-
-
Q2: How do I select the best polymer for a solid dispersion formulation of Bromodiphenhydramine?
-
A2: The choice of polymer is critical for the stability and performance of a solid dispersion.[7] Key factors to consider include:
-
Miscibility with the Drug: The polymer should be miscible with Bromodiphenhydramine to form a single-phase amorphous system.
-
Solubility in Gastrointestinal Fluids: The polymer should be readily soluble in the physiological pH range of the gastrointestinal tract.
-
Ability to Inhibit Crystallization: The polymer should effectively prevent the recrystallization of the amorphous drug during storage.
-
Commonly used polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus® are common choices for solid dispersions.[7]
-
-
Experimental Design and Analysis
-
Q3: What dissolution medium should I use for in vitro release testing of Bromodiphenhydramine formulations?
-
A3: The choice of dissolution medium depends on the purpose of the test.[12]
-
For Quality Control: A simple aqueous buffer (e.g., pH 4.5 or 6.8) with a small amount of surfactant (e.g., 0.5% sodium lauryl sulfate) to ensure sink conditions is often sufficient.[6]
-
For Biorelevant Dissolution: To better predict in vivo performance, biorelevant media such as Simulated Gastric Fluid (SGF) and Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF) should be used.[12]
-
-
-
Q4: What analytical techniques are essential for characterizing Bromodiphenhydramine formulations?
-
A4: A combination of techniques is necessary for comprehensive characterization:
-
Dissolution Testing: To assess the drug release profile.
-
Particle Size Analysis: To determine the particle size distribution of the API or the formulated particles.[3][4][5]
-
Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD): To investigate the solid-state properties (crystalline vs. amorphous) of the drug in the formulation.
-
High-Performance Liquid Chromatography (HPLC): For accurate quantification of the drug in dissolution samples and for stability studies.
-
Microscopy (e.g., SEM, TEM): To visualize the morphology of the API and the formulation.
-
-
Illustrative Data Presentation
The following tables present illustrative data to demonstrate the potential impact of different formulation strategies on the properties of Bromodiphenhydramine.
Table 1: Illustrative Physicochemical Properties of Bromodiphenhydramine
| Property | Value | Reference |
| Molecular Weight | 334.25 g/mol | [17] |
| Aqueous Solubility | 0.00345 g/L | [1][2] |
| LogP | 4.0 | [2] |
| pKa | ~9.0 (predicted for tertiary amine) | N/A |
Table 2: Illustrative Comparison of Bromodiphenhydramine Formulations
| Formulation Approach | Key Excipients | Average Particle Size (D50) | Drug Release at 30 min (in pH 6.8 buffer + 0.5% SLS) |
| Conventional Tablet | Microcrystalline cellulose, Lactose, Magnesium stearate | 50 µm | 25% |
| Micronized API Tablet | Microcrystalline cellulose, Lactose, Magnesium stearate | 5 µm | 60% |
| Solid Dispersion (1:5 drug:PVP K30) | PVP K30, Croscarmellose sodium | N/A (Amorphous) | 85% |
| SEDDS | Capryol 90, Cremophor EL, Transcutol HP | N/A (Forms microemulsion) | >90% (in simulated intestinal fluid) |
Note: The data in this table is for illustrative purposes only and may not represent actual experimental results.
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing (USP Apparatus II - Paddle Method)
-
Apparatus: USP Dissolution Apparatus II (Paddle).
-
Dissolution Medium: 900 mL of pH 6.8 phosphate buffer containing 0.5% (w/v) sodium lauryl sulfate. The medium should be de-aerated before use.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 rpm.[6]
-
Procedure: a. Place one tablet/capsule in each dissolution vessel. b. Start the apparatus. c. Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). d. Replace the withdrawn volume with fresh, pre-warmed dissolution medium. e. Filter the samples through a 0.45 µm syringe filter.
-
Analysis: Analyze the concentration of Bromodiphenhydramine in the filtered samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the dissolution profile.
Protocol 2: Particle Size Analysis by Laser Diffraction
-
Instrument: Laser Diffraction Particle Size Analyzer.
-
Sample Preparation (for API): a. Disperse a small amount of Bromodiphenhydramine powder in a suitable dispersant (e.g., water with a surfactant, or a non-aqueous solvent if the drug is soluble in water). b. Sonicate the dispersion for a short period to break up any agglomerates.
-
Measurement: a. Add the dispersion to the instrument's sample cell until the desired obscuration level is reached. b. Perform the measurement according to the instrument's instructions.
-
Data Analysis: The instrument software will generate a particle size distribution report, including parameters such as D10, D50, and D90.
Protocol 3: Stability Studies
-
Objective: To evaluate the physical and chemical stability of the optimized Bromodiphenhydramine formulation under accelerated and long-term storage conditions.
-
Storage Conditions:
-
Procedure: a. Package the formulation in the intended container-closure system. b. Place the samples in stability chambers maintained at the specified conditions. c. Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, and 24 months for long-term).[13][18][19]
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Visual inspection for any changes in color, shape, or signs of degradation.
-
Assay: Quantification of Bromodiphenhydramine content by HPLC to determine if there is any degradation.
-
Related Substances: Analysis of degradation products by a stability-indicating HPLC method.
-
Dissolution: To ensure the drug release profile remains consistent over time.
-
Solid-State Characterization (for solid dispersions): XRPD or DSC to check for any recrystallization of the amorphous drug.
-
Visualizations
Caption: Histamine H1 receptor signaling pathway and the antagonistic action of Bromodiphenhydramine.
Caption: Experimental workflow for optimizing Bromodiphenhydramine formulation for improved drug release.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmaceutical Particle Size Analysis: Methods, Significance, and Regulatory Considerations | Lab Manager [labmanager.com]
- 4. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 5. contractlaboratory.com [contractlaboratory.com]
- 6. fda.gov [fda.gov]
- 7. benchchem.com [benchchem.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Fundamental aspects of solid dispersion technology for poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmafocusasia.com [pharmafocusasia.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. www3.paho.org [www3.paho.org]
- 15. LIPID-BASED DELIVERY - Are Lipid-Based Drug Delivery Systems in Your Formulation Toolbox? [drug-dev.com]
- 16. benchchem.com [benchchem.com]
- 17. siip.ac.in [siip.ac.in]
- 18. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 19. japsonline.com [japsonline.com]
Addressing challenges in the synthesis of Bromodiphenhydramine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Bromodiphenhydramine and its derivatives. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for Bromodiphenhydramine derivatives?
A1: The most common synthetic route is a two-step process.[1] The first step is a Grignard reaction between an aryl magnesium halide (e.g., phenylmagnesium bromide) and a substituted benzaldehyde (e.g., 4-bromobenzaldehyde) to form a substituted benzhydrol.[1] The second step is an etherification, typically a Williamson ether synthesis, where the benzhydrol intermediate reacts with an amino alcohol derivative (e.g., 2-chloro-N,N-dimethylethanamine) to yield the final Bromodiphenhydramine derivative.[1]
Q2: What are the critical parameters for the Grignard reaction step?
A2: The Grignard reaction is highly sensitive to moisture and protic solvents.[2][3] Therefore, ensuring strictly anhydrous conditions by using oven-dried glassware and anhydrous solvents (like diethyl ether or THF) is crucial for success.[2][3] Temperature control is also important; the reaction is typically initiated at room temperature and then cooled to manage the exothermic addition of the aldehyde.[4]
Q3: What are the key considerations for the Williamson ether synthesis step?
A3: The Williamson ether synthesis is an SN2 reaction.[5][6] For optimal results, a strong base (like sodium hydride) is used to deprotonate the benzhydrol, forming a more nucleophilic alkoxide.[1] The choice of a primary alkyl halide is preferred to minimize competing elimination (E2) reactions, which can become significant with secondary or tertiary alkyl halides.[7][8] The reaction is typically performed in a polar aprotic solvent such as DMF or DMSO.[1][9]
Q4: How does Bromodiphenhydramine exert its biological effect?
A4: Bromodiphenhydramine acts as an inverse agonist at the histamine H1 receptor.[1] This receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates an intracellular signaling cascade.[10] By blocking this receptor, Bromodiphenhydramine alleviates allergy symptoms.[1]
Troubleshooting Guides
Low Yield in Grignard Reaction
| Observation | Potential Cause(s) | Troubleshooting Steps |
| Low or no formation of the Grignard reagent | Inactive magnesium surface due to oxidation.[11] | Activate magnesium turnings by crushing them, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[2][11] |
| Presence of moisture in reagents or glassware.[2][3] | Rigorously dry all glassware in an oven and use anhydrous solvents. Handle reagents under an inert atmosphere (e.g., nitrogen or argon).[2] | |
| Low yield of the desired benzhydrol | Formation of biphenyl byproduct (Wurtz coupling).[12] | Add the aryl halide dropwise to the magnesium suspension to maintain a low concentration of the halide.[2] Avoid excessive temperatures which favor byproduct formation.[2][12] |
| Grignard reagent acting as a base, leading to enolization of the aldehyde (if applicable). | This is less common with benzaldehyde derivatives but can be minimized by carrying out the addition at low temperatures (e.g., 0 °C).[2] | |
| Incomplete reaction. | Monitor the reaction by Thin Layer Chromatography (TLC). If the starting material persists, extend the reaction time or gently warm the reaction mixture. |
Low Yield in Williamson Ether Synthesis
| Observation | Potential Cause(s) | Troubleshooting Steps |
| Low yield of the final ether product | Incomplete deprotonation of the benzhydrol. | Ensure the use of a sufficiently strong base (e.g., sodium hydride) and allow adequate time for the alkoxide to form before adding the alkyl halide.[1] |
| Competing E2 elimination reaction.[6][7] | This is more likely with sterically hindered substrates. Use a primary alkyl halide if possible. If a secondary halide must be used, lower reaction temperatures may favor substitution over elimination. | |
| Steric hindrance around the alcohol.[13][14] | For highly hindered alcohols, alternative etherification methods might be necessary. Some modern methods are being developed for such cases.[7][14] | |
| Side reactions of the alkyl halide. | Ensure the alkyl halide is pure and free from contaminants that could lead to side reactions. | |
| Low reaction temperature or insufficient reaction time.[5] | Williamson ether synthesis can require several hours of reflux.[5] Monitor the reaction by TLC and ensure it has gone to completion. |
Experimental Protocols
Protocol 1: Synthesis of (4-bromophenyl)(phenyl)methanol (Grignard Step)
-
Preparation: Under an inert atmosphere (nitrogen or argon), place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Grignard Formation: Add anhydrous diethyl ether to the flask. Dissolve bromobenzene (1.1 equivalents) in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the bromobenzene solution to the magnesium and stir. If the reaction does not initiate (indicated by cloudiness and gentle reflux), add a crystal of iodine. Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with Aldehyde: Cool the Grignard reagent to 0 °C in an ice bath. Dissolve 4-bromobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.[4]
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 30 minutes.[4] Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[1]
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).[1] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1] Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: Synthesis of Bromodiphenhydramine (Williamson Ether Synthesis Step)
-
Alkoxide Formation: Under an inert atmosphere, suspend sodium hydride (1.5 equivalents) in anhydrous dimethylformamide (DMF) in a flame-dried flask at 0 °C.[1]
-
Addition of Alcohol: Dissolve (4-bromophenyl)(phenyl)methanol (1.0 equivalent) in anhydrous DMF and add it dropwise to the sodium hydride suspension.[1] Stir the mixture at room temperature for 30 minutes.[1]
-
Etherification: Add a solution of 2-chloro-N,N-dimethylethanamine hydrochloride (1.2 equivalents) in anhydrous DMF.[1] Heat the reaction mixture to 60-80 °C for 4-6 hours.[1]
-
Work-up: After cooling to room temperature, quench the reaction with water.[1]
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x).[1] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[1] Purify the crude product by column chromatography to yield the final Bromodiphenhydramine derivative.[1]
Data Presentation
Table 1: Representative Yields for the Synthesis of Bromodiphenhydramine
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Grignard Reaction | Phenylmagnesium bromide, 4-bromobenzaldehyde | THF | 0 to RT | 2-4 | >95%[4] |
| Etherification | (4-bromophenyl)(phenyl)methanol, 2-chloro-N,N-dimethylethanamine HCl, NaH | DMF | 60-80 | 4-6 | 50-95%[15] |
Note: Yields are highly dependent on reaction scale, purity of reagents, and adherence to anhydrous conditions.
Visualizations
Synthetic Workflow
Caption: General workflow for the two-step synthesis of Bromodiphenhydramine derivatives.
Histamine H1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Histamine H1 receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 10. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 11. adichemistry.com [adichemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eEtherification: An Electrochemical Strategy toward the Synthesis of Sterically Hindered Dialkyl Ethers from Activated Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. byjus.com [byjus.com]
Validation & Comparative
Comparative analysis of Bromodiphenhydramine and Diphenhydramine efficacy
A comprehensive guide for researchers and drug development professionals on the comparative efficacy of Bromodiphenhydramine and Diphenhydramine, supported by experimental data and detailed methodologies.
This guide provides a detailed comparative analysis of Bromodiphenhydramine and Diphenhydramine, two first-generation ethanolamine antihistamines. While both compounds are recognized for their efficacy in managing allergic conditions through their action as histamine H1 receptor antagonists, this document delves into the available quantitative data to draw objective comparisons. It is important to note that publicly available, direct head-to-head quantitative efficacy data for Bromodiphenhydramine is limited. Consequently, data from its parent compound, Diphenhydramine, is often utilized as a surrogate to estimate its pharmacological profile due to their structural similarities.
Mechanism of Action and Signaling Pathways
Both Bromodiphenhydramine and Diphenhydramine function as inverse agonists at the histamine H1 receptor. By competitively binding to these receptors, they prevent histamine from initiating the signaling cascade that leads to allergic symptoms. The primary signaling pathway for the H1 receptor involves its coupling to Gq/11 proteins. Activation of this G-protein stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in cellular responses such as smooth muscle contraction and increased vascular permeability.[1]
Furthermore, as first-generation antihistamines, both Bromodiphenhydramine and Diphenhydramine can cross the blood-brain barrier and exhibit significant anticholinergic (antimuscarinic) activity.[2] They act as antagonists at muscarinic acetylcholine receptors (mAChRs), which are also G-protein coupled receptors. The M1, M3, and M5 subtypes are primarily coupled to Gq/11 proteins, leading to a similar signaling cascade as the H1 receptor.[3][4] The M2 and M4 subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP).[4] This antimuscarinic action is responsible for common side effects such as dry mouth, blurred vision, and sedation.
Quantitative Efficacy Data
| Compound | Receptor | Kᵢ (nM) |
| Diphenhydramine | Histamine H₁ | 16[5] |
| Muscarinic M₁ | 130[2] | |
| Muscarinic M₂ | 210[2] | |
| Muscarinic M₃ | 320[2] | |
| Muscarinic M₄ | 1800[2] | |
| Muscarinic M₅ | 480[2] |
Experimental Protocols
Radioligand Binding Assay for Histamine H1 Receptor Affinity
This protocol outlines a generalized procedure for determining the binding affinity (Ki) of a test compound for the histamine H1 receptor through a competitive radioligand binding assay.
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., Bromodiphenhydramine or Diphenhydramine) for the human histamine H1 receptor.
Materials:
-
Receptor Source: Commercially available membrane preparations from cells stably expressing the human histamine H1 receptor (e.g., from HEK293 cells).[5]
-
Radioligand: [³H]mepyramine (a selective H1 antagonist).[5]
-
Test Compound: Bromodiphenhydramine or Diphenhydramine.
-
Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist, such as mianserin (10 µM).[5]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[5]
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.3% polyethylenimine to reduce non-specific binding, and a cell harvester.[5]
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Membrane Preparation: Thaw the receptor membrane preparation on ice and resuspend it in ice-cold assay buffer to a final protein concentration of approximately 50-100 µg/mL. Homogenize the suspension gently.[5]
-
Assay Setup: In a 96-well plate, prepare the following reactions in triplicate:
-
Total Binding: Add the membrane preparation, assay buffer, and [³H]mepyramine (at a final concentration near its Kd, e.g., 1-3 nM).[5]
-
Non-specific Binding: Add the membrane preparation, the non-specific binding control (e.g., 10 µM mianserin), and [³H]mepyramine.[5]
-
Competitive Binding: Add the membrane preparation, varying concentrations of the test compound (e.g., from 0.1 nM to 10 µM), and [³H]mepyramine.[5]
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[5]
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 4. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Validating H1 Receptor Antagonism of Bromodiphenhydramine In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro H1 receptor antagonism of Bromodiphenhydramine. Due to limited publicly available binding affinity data for Bromodiphenhydramine, this document leverages data from its parent compound, Diphenhydramine, and other first-generation antihistamines to provide a comprehensive comparative context. The guide details established experimental protocols for characterizing H1 receptor antagonists and visualizes the key signaling pathways and experimental workflows.
Comparative Analysis of H1 Receptor Binding Affinities
| Compound | Receptor | Kᵢ (nM) |
| Diphenhydramine | Histamine H₁ | 16 |
Note: Data for Diphenhydramine is provided as a proxy due to the lack of specific public data for Bromodiphenhydramine.[1]
Histamine H1 Receptor Signaling Pathway and Antagonism
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[1] Upon activation by histamine, the receptor initiates a signaling cascade leading to various cellular responses. Bromodiphenhydramine, as a competitive antagonist, blocks the initial binding of histamine to the H1 receptor, thereby inhibiting this signaling cascade.[1]
Experimental Protocols
In Vitro Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound, such as Bromodiphenhydramine, for the histamine H1 receptor.
Workflow for Radioligand Receptor Binding Assay
Materials:
-
Receptor Source: Commercially available membrane preparations from cells stably expressing the human histamine H1 receptor (e.g., from HEK293 cells).[1]
-
Radioligand: [³H]mepyramine (a selective H1 antagonist).[1]
-
Test Compound: Bromodiphenhydramine.[1]
-
Non-specific Binding Control: Mianserin (10 µM) or a high concentration of unlabeled mepyramine.[1]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[1]
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter and Fluid.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the H1 receptor-expressing cell membranes, a fixed concentration of [³H]mepyramine, and varying concentrations of Bromodiphenhydramine.[1][2]
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[1][2]
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[1][2]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.[2]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[1]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.[1]
-
Plot the percentage of specific binding against the logarithm of the Bromodiphenhydramine concentration.
-
Determine the IC₅₀ value (the concentration of Bromodiphenhydramine that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.[1]
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[1]
-
Functional Antagonism Assay (Schild Analysis)
This in vitro functional assay determines the antagonistic potency of a compound by measuring its ability to inhibit the response induced by an agonist.
Procedure:
-
Tissue Preparation: Isolate a suitable tissue preparation that expresses H1 receptors, such as guinea pig ileum.
-
Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for histamine to determine its EC₅₀ (the concentration that produces 50% of the maximal response).
-
Antagonist Incubation: Incubate the tissue with a fixed concentration of Bromodiphenhydramine for a predetermined time.[2]
-
Shift in Histamine Response: Generate a second histamine concentration-response curve in the presence of Bromodiphenhydramine.[2]
-
Data Analysis: The antagonistic potency of the compound is determined by the rightward shift of the histamine concentration-response curve. The pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC₅₀, is calculated.[2]
Conclusion
While direct quantitative in vitro binding data for Bromodiphenhydramine's H1 receptor antagonism is limited in publicly accessible literature, the established pharmacological profile of first-generation antihistamines and the data available for its parent compound, Diphenhydramine, strongly support its role as a competitive H1 receptor antagonist. The experimental protocols detailed in this guide provide a robust framework for the in vitro validation and characterization of Bromodiphenhydramine and other novel H1 receptor antagonists. Such studies are fundamental for a comprehensive understanding of their therapeutic potential and for the development of improved antihistamine therapies.
References
A Comparative Analysis of the Anticholinergic Potency of Bromodiphenhydramine and Atropine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticholinergic potency of the first-generation antihistamine, Bromodiphenhydramine, and the classic muscarinic antagonist, Atropine. The content is intended for an audience with a background in pharmacology and drug development, offering quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Executive Summary
Atropine, a tropane alkaloid, is a well-characterized, non-selective, and highly potent competitive antagonist of all five subtypes of muscarinic acetylcholine receptors (M1-M5). It serves as a benchmark compound in anticholinergic research. Bromodiphenhydramine is a first-generation ethanolamine antihistamine that possesses significant anticholinergic properties, which contribute to its therapeutic effects and side-effect profile.[1]
Direct quantitative binding data for Bromodiphenhydramine is limited in publicly available literature. Therefore, data for its parent compound, Diphenhydramine, is utilized as a surrogate to provide a comparative assessment of its anticholinergic potential. Based on this proxy, Atropine exhibits a significantly higher affinity for muscarinic receptors than Diphenhydramine, and by extension, Bromodiphenhydramine.[2]
Quantitative Comparison of Anticholinergic Potency
The anticholinergic potency of a compound is typically determined by its binding affinity (Ki) or its functional inhibition (IC50) at muscarinic acetylcholine receptors. A lower Ki or IC50 value indicates a higher potency. The following table summarizes the available in vitro data for Atropine and Diphenhydramine (as a proxy for Bromodiphenhydramine).
| Compound | Receptor Subtype | Potency Metric | Value (nM) |
| Atropine | M1 | Ki | 1.27 ± 0.36[3] |
| M2 | Ki | 3.24 ± 1.16[3] | |
| M3 | Ki | 2.21 ± 0.53[3] | |
| M4 | Ki | 0.77 ± 0.43[3] | |
| M5 | Ki | 2.84 ± 0.84[3] | |
| M1 | IC50 | 2.22 ± 0.60[3] | |
| M2 | IC50 | 4.32 ± 1.63[3] | |
| M3 | IC50 | 4.16 ± 1.04[3] | |
| M4 | IC50 | 2.38 ± 1.07[3] | |
| M5 | IC50 | 3.39 ± 1.16[3] | |
| Diphenhydramine | M1 | Ki | 210[4] |
| M2 | Ki | 130[4] | |
| M3 | Ki | 240[4] | |
| M4 | Ki | 112[4] | |
| M5 | Ki | 260[4] |
Note: Ki is the inhibition constant, representing the concentration of a ligand that will bind to half the available receptors at equilibrium in the absence of a competing ligand. IC50 is the half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
In Vivo Effects
Atropine: Atropine's anticholinergic effects are widespread, affecting numerous organ systems.[5] Peripherally, it causes dry mouth, blurred vision, photophobia, tachycardia, flushed skin, constipation, and difficulty with urination.[5] Centrally, clinical doses can cause mild vagal excitation, while toxic doses lead to restlessness, irritability, disorientation, hallucinations, or delirium, followed by depression, coma, and medullary paralysis at higher doses.[6]
Bromodiphenhydramine (inferred from Diphenhydramine): As a first-generation antihistamine, Diphenhydramine readily crosses the blood-brain barrier.[7] Its anticholinergic effects are responsible for side effects such as sedation, dry mouth, urinary retention, and cognitive impairment.[8][9] Overdose can lead to a pronounced anticholinergic toxidrome, including delirium and tachycardia, and may also involve sodium channel blockade, leading to cardiac arrhythmias.[10]
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Affinity
This in vitro assay determines the binding affinity of a test compound to specific muscarinic receptor subtypes.
Materials:
-
Receptor Source: Cell membranes from cell lines stably expressing a specific human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A radiolabeled antagonist with high affinity for the receptor, such as [³H]-N-methylscopolamine ([³H]-NMS).
-
Test Compounds: Bromodiphenhydramine and Atropine.
-
Non-specific Binding Control: A high concentration of an unlabeled antagonist (e.g., Atropine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter and Fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in an ice-cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the pellet by resuspending it in fresh buffer and centrifuging again. Resuspend the final pellet in the assay buffer.[11]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. For determining non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a high concentration of the unlabeled antagonist.[12]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[12]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.[11]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Organ Bath Functional Assay for Anticholinergic Activity
This ex vivo assay measures the functional antagonism of a test compound on smooth muscle contraction induced by a muscarinic agonist.[13]
Materials:
-
Tissue Preparation: A section of smooth muscle tissue rich in muscarinic receptors, such as guinea pig ileum or rat bladder.[14][15]
-
Organ Bath: A temperature-controlled chamber filled with a physiological salt solution (e.g., Krebs-Henseleit solution) and aerated with carbogen (95% O₂ / 5% CO₂).
-
Force Transducer and Recording System: To measure isometric contractions of the tissue.
-
Muscarinic Agonist: e.g., Carbachol or Acetylcholine.
-
Test Compounds: Bromodiphenhydramine and Atropine.
Procedure:
-
Tissue Mounting: Dissect the desired tissue and mount it in the organ bath under a slight resting tension. One end of the tissue is fixed, and the other is connected to a force transducer.[15]
-
Equilibration: Allow the tissue to equilibrate in the physiological salt solution at 37°C for a period of time (e.g., 60 minutes), with periodic washes.[14]
-
Agonist Concentration-Response Curve: Add cumulative concentrations of the muscarinic agonist to the organ bath and record the contractile response until a maximal effect is achieved. This establishes the baseline agonist potency.
-
Antagonist Incubation: Wash the tissue to remove the agonist and allow it to return to baseline. Then, add a fixed concentration of the antagonist (Bromodiphenhydramine or Atropine) to the bath and incubate for a specific period.
-
Second Agonist Concentration-Response Curve: In the continued presence of the antagonist, repeat the cumulative addition of the agonist and record the contractile responses.
-
Data Analysis: Compare the agonist concentration-response curves in the absence and presence of the antagonist. A competitive antagonist will cause a rightward parallel shift in the curve. The degree of this shift can be used to calculate the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50. A higher pA2 value indicates greater antagonist potency.
Visualizations
Signaling Pathways
Caption: Muscarinic acetylcholine receptor signaling pathways.
Experimental Workflows
References
- 1. Anticholinergic potency of diphenhydramine (Benadryl) measured against bethanechol in the gastric fistula dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. benchchem.com [benchchem.com]
- 4. nursingcenter.com [nursingcenter.com]
- 5. ANTICHOLINERGICS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. benchchem.com [benchchem.com]
- 9. Anticholinergic intoxication - EMCrit Project [emcrit.org]
- 10. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. reprocell.com [reprocell.com]
- 13. researchgate.net [researchgate.net]
- 14. Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
A Comparative Guide: Bromodiphenhydramine vs. Second-Generation Antihistamines for Allergic Rhinitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the first-generation antihistamine, bromodiphenhydramine, and commonly prescribed second-generation antihistamines for the treatment of allergic rhinitis. The comparison is based on available experimental data focusing on pharmacological profiles, efficacy, and safety. Due to the limited availability of specific binding and pharmacokinetic data for bromodiphenhydramine, data from its close structural analog, diphenhydramine, is utilized as a surrogate to provide a quantitative perspective.[1][2]
Mechanism of Action: H1 Receptor Inverse Agonism
Both first- and second-generation antihistamines function not as simple antagonists, but as inverse agonists at the histamine H1 receptor.[3][4] The H1 receptor, a G-protein-coupled receptor (GPCR), exists in an equilibrium between an inactive and an active conformation. Histamine acts as an agonist, stabilizing the active state and initiating downstream signaling.[4] In contrast, H1 antihistamines bind to and stabilize the inactive conformation of the receptor, shifting the equilibrium away from the active state.[3][4][5] This action not only blocks the effects of histamine but also reduces the receptor's basal activity, a phenomenon known as constitutive activity.[4][6]
The primary signaling pathway upon H1 receptor activation by histamine involves the Gq/11 family of G-proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][8] This cascade results in an increase in intracellular calcium levels, contributing to the inflammatory response seen in allergic rhinitis.[7] Both bromodiphenhydramine and second-generation antihistamines inhibit this pathway by stabilizing the inactive receptor state.
Pharmacodynamic Comparison: Receptor Selectivity and CNS Effects
A critical differentiator between bromodiphenhydramine and second-generation antihistamines is their selectivity and ability to cross the blood-brain barrier (BBB).[9][10]
-
Bromodiphenhydramine (First-Generation): As an ethanolamine derivative, it readily crosses the BBB, leading to significant central nervous system (CNS) effects, most notably sedation.[1][9] Furthermore, it exhibits substantial anticholinergic activity by blocking muscarinic acetylcholine receptors, which contributes to side effects like dry mouth, urinary retention, and constipation.[1][11][12]
-
Second-Generation Antihistamines: These agents (e.g., Cetirizine, Loratadine, Fexofenadine) are designed to be more selective for peripheral H1 receptors and are substrates for the P-glycoprotein efflux transporter in the BBB, which significantly limits their CNS penetration.[10] This results in a greatly reduced incidence of sedation and cognitive impairment.[13][14] They also have low to minimal affinity for muscarinic receptors, thus avoiding anticholinergic side effects.[10][11]
Table 1: Comparative Pharmacodynamic Profile
| Parameter | Bromodiphenhydramine / Diphenhydramine | Cetirizine | Fexofenadine | Loratadine | Desloratadine |
| Class | First-Generation | Second-Generation | Second-Generation | Second-Generation | Second-Generation |
| H1 Receptor Affinity (Ki, nM) | Data not readily available for Bromodiphenhydramine. Diphenhydramine: Variable | ~3[15] | ~10[15] | >1000 (Metabolite is active) | ~0.4[15] |
| CNS Penetration | High[9] | Low[10] | Low[10] | Low[10] | Low[10] |
| Sedation | High[13][16] | Low to moderate (dose-dependent)[10][14] | Negligible[10][14] | Negligible[14] | Negligible[17] |
| Anticholinergic Effects | Significant[1][11] | Negligible[10] | Negligible[10] | Negligible[11] | Negligible[10] |
Pharmacokinetic Data
The pharmacokinetic profiles further distinguish the two classes, impacting dosing frequency and onset of action. Publicly available pharmacokinetic data for bromodiphenhydramine is limited; therefore, data for diphenhydramine is presented as a reference.[2]
Table 2: Comparative Pharmacokinetic Profile
| Parameter | Bromodiphenhydramine / Diphenhydramine | Cetirizine | Fexofenadine | Loratadine |
| Bioavailability | ~40-60% (Diphenhydramine) | ~70% | ~33% | Well absorbed |
| Time to Max. Concentration (Tmax) | 1-4 hours (Diphenhydramine) | ~1 hour[17] | ~1-3 hours[17] | ~1.5 hours (Metabolite ~3h)[17] |
| Plasma Protein Binding | ~96% (Bromodiphenhydramine)[2] | ~93% | ~60-70% | ~97% |
| Metabolism | Hepatic (CYP2D6) (Diphenhydramine)[2] | Minimally metabolized | Minimally metabolized | Extensive (CYP3A4, CYP2D6) |
| Elimination Half-life (t½) | 2-8 hours (Diphenhydramine) | ~8 hours[17] | ~14 hours | ~8 hours (Metabolite ~28h)[17] |
| Primary Excretion Route | Renal (as metabolites)[2] | Renal | Fecal | Urine and Feces |
Clinical Efficacy and Safety
While direct, large-scale clinical trials comparing bromodiphenhydramine to modern second-generation antihistamines are scarce, extensive data supports the efficacy of second-generation agents in treating allergic rhinitis with a superior safety profile.[17][18] Clinical trials for allergic rhinitis typically use patient-reported outcomes like the Total Nasal Symptom Score (TNSS) to measure efficacy.[19][20]
-
Efficacy: Second-generation antihistamines have demonstrated significant efficacy over placebo in numerous randomized controlled trials for relieving symptoms of allergic rhinitis, including sneezing, rhinorrhea, and nasal itching.[17][21] While first-generation antihistamines are also effective, there is no consistent evidence to suggest their superior efficacy over second-generation agents in treating allergic rhinitis.[17][18]
-
Safety: The primary advantage of second-generation antihistamines is their enhanced safety profile.[22] The lack of sedative and anticholinergic effects makes them the first-line treatment choice according to major clinical guidelines.[10][22] The sedative effects of bromodiphenhydramine can impair cognitive and psychomotor performance, posing risks during activities that require alertness, such as driving.[13][18]
Experimental Protocols
A. Histamine H1 Receptor Binding Assay
This protocol outlines a standard competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the H1 receptor.[23][24]
Objective: To quantify the affinity of a test compound (e.g., bromodiphenhydramine) for the human histamine H1 receptor.
Materials:
-
Cell membranes from HEK293 cells transiently or stably expressing the human H1 receptor.[24]
-
Radioligand: [³H]-mepyramine (a potent H1 antagonist).[23][24]
-
Non-specific binding control: Mianserin or a high concentration of an unlabeled H1 antagonist.[24]
-
Test compounds (bromodiphenhydramine, second-generation antihistamines).
-
Binding buffer (e.g., 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4).[24]
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Methodology:
-
Membrane Preparation: A frozen pellet of cells expressing the H1 receptor is homogenized in ice-cold binding buffer.[24]
-
Assay Setup: In a 96-well plate, incubate a fixed concentration of [³H]-mepyramine and a specific amount of membrane protein with increasing concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture for a defined period (e.g., 4 hours) at a specific temperature (e.g., 25°C) to reach equilibrium.[24]
-
Termination & Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash filters with ice-cold buffer.
-
Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
B. Clinical Trial Workflow for Allergic Rhinitis
This diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy of an antihistamine for allergic rhinitis, based on industry guidance and common trial designs.[20][25]
Conclusion
The selection of an antihistamine for allergic rhinitis involves a trade-off between efficacy and side effects. Bromodiphenhydramine, a representative first-generation antihistamine, is effective but carries a significant burden of sedative and anticholinergic effects due to its ability to cross the blood-brain barrier and its lack of receptor selectivity.[9][13] In contrast, second-generation antihistamines were specifically developed to minimize these off-target effects by limiting CNS penetration and increasing selectivity for the peripheral H1 receptor.[10][22] Experimental data and extensive clinical use have established that second-generation agents offer a comparable therapeutic benefit for allergic rhinitis with a markedly superior safety and tolerability profile, making them the recommended first-line therapy.[18][22] For drug development professionals, the evolution from first- to second-generation antihistamines serves as a key case study in optimizing drug properties to improve the therapeutic index by enhancing target selectivity and controlling pharmacokinetic distribution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are H1 receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 4. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mepyramine, a histamine H1 receptor inverse agonist, binds preferentially to a G protein-coupled form of the receptor and sequesters G protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI - Histamine H1 receptor inverse agonists improve structure and pain in an osteoarthritis mouse model [jci.org]
- 7. innoprot.com [innoprot.com]
- 8. Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Bromodiphenhydramine? [synapse.patsnap.com]
- 10. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 11. drugs.com [drugs.com]
- 12. droracle.ai [droracle.ai]
- 13. Sedation and performance impairment of diphenhydramine and second-generation antihistamines: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Diphenhydramine versus nonsedating antihistamines for acute allergic reactions: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Diphenhydramine: It is time to say a final goodbye - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. fda.gov [fda.gov]
- 21. researchgate.net [researchgate.net]
- 22. CSACI position statement: Newer generation H1-antihistamines are safer than first-generation H1-antihistamines and should be the first-line antihistamines for the treatment of allergic rhinitis and urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
A Comparative Analysis of Bromodiphenhydramine's Antidotal Potential Against Cholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential antidotal effects of bromodiphenhydramine against cholinesterase inhibitors, primarily organophosphates (OPs). Due to a lack of direct experimental data on bromodiphenhydramine, this guide leverages extensive research on its close structural and functional analogue, diphenhydramine, as a proxy. The comparison is made against the standard-of-care antidotes, atropine and pralidoxime.
Cholinesterase inhibitors, including organophosphate pesticides and nerve agents, exert their toxicity by irreversibly binding to and inhibiting acetylcholinesterase (AChE).[1][2] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (ACh) at nerve synapses, resulting in overstimulation of muscarinic and nicotinic receptors and a subsequent cholinergic crisis.[1] Key symptoms include excessive secretions, bronchospasm, bradycardia, muscle paralysis, seizures, and ultimately, death from respiratory failure.[2][3]
The standard therapeutic regimen involves a combination of atropine, a competitive muscarinic receptor antagonist, and an oxime such as pralidoxime (2-PAM), which reactivates the inhibited AChE enzyme.[1][4][5] First-generation antihistamines like diphenhydramine and its brominated derivative, bromodiphenhydramine, possess significant anticholinergic properties, making them potential therapeutic agents in this context.[6][7][8] They act similarly to atropine by blocking muscarinic ACh receptors, which can alleviate many of the life-threatening symptoms of OP poisoning.[9][10]
Mechanism of Cholinergic Toxicity and Antidotal Action
The following diagrams illustrate the biochemical pathways central to understanding both cholinesterase inhibitor toxicity and the mechanisms of the antidotes discussed.
Caption: Mechanism of Cholinesterase Inhibitor (e.g., Organophosphate) Toxicity.
Caption: Mechanisms of action for standard antidotes and proposed action for Bromodiphenhydramine.
Comparative Efficacy: Preclinical Data
The primary evidence for the efficacy of anticholinergic antihistamines comes from animal studies using diphenhydramine (DPH). A key study evaluated DPH as a protective agent in a rat model of acute, lethal organophosphate poisoning.[11]
Table 1: Comparative Survival Rates in Dichlorvos-Poisoned Rats
| Treatment Group (n=8 per group) | Pre-treatment Dose (IM) | Dichlorvos Dose (SC) | Survival at 10 min | Survival at 24 hours | Data Source |
|---|---|---|---|---|---|
| Control | Normal Saline | 25 mg/kg | 0% | 0% | [11] |
| Atropine (Standard) | 5 mg/kg | 25 mg/kg | 100% | 100% | [11] |
| Diphenhydramine | 3 mg/kg | 25 mg/kg | 100% | 100% | [11] |
| Diphenhydramine | 15 mg/kg | 25 mg/kg | 75% | 75% | [11] |
| Diphenhydramine | 30 mg/kg | 25 mg/kg | 0% | 0% | [11] |
Note: The study showed a dose-dependent effect, with lower doses of DPH being more effective. The 30 mg/kg dose was found to be lethal in this model.
Another study investigated the effect of diphenhydramine on myocardial injury in fenthion-poisoned rats, showing a significant reduction in the cardiac troponin I (cTnI) biomarker for cardiac damage.[10]
Table 2: Effect of Diphenhydramine on Myocardial Injury Markers
| Treatment Group | Blood cTnI Level (mean ± SD) | Pathologic Myocardial Injury Score | Data Source |
|---|---|---|---|
| Control (Fenthion + Saline) | 1.88 ± 0.35 ng/mL | High (Significant edema, inflammation, necrosis) | [10] |
| Diphenhydramine | 0.84 ± 0.25 ng/mL | Low (Significantly reduced edema, inflammation, necrosis) |[10] |
These results suggest that diphenhydramine, and by extension bromodiphenhydramine, may offer protection comparable to atropine for certain endpoints, particularly in mitigating mortality and end-organ damage like myocardial injury.[10][11]
Experimental Protocols
To ensure reproducibility and critical evaluation, the detailed methodologies from key studies are essential.
Protocol 1: Evaluation of Antidotal Efficacy on Mortality in a Rat Model[11]
-
Objective: To evaluate the effect of diphenhydramine (DPH) on mortality in a rat model of acute, severe organophosphate poisoning.
-
Animal Model: Wistar rats (n=40).
-
Experimental Groups (n=8 each):
-
Control: Pre-treatment with normal saline.
-
Atropine: Pre-treatment with 5 mg/kg atropine.
-
DPH Low-Dose: Pre-treatment with 3 mg/kg DPH.
-
DPH Mid-Dose: Pre-treatment with 15 mg/kg DPH.
-
DPH High-Dose: Pre-treatment with 30 mg/kg DPH.
-
-
Procedure:
-
Rats were randomized into the five treatment groups.
-
A single intramuscular (IM) injection of the assigned pre-treatment agent was administered.
-
Five minutes following pre-treatment, all rats received a subcutaneous (SC) injection of 25 mg/kg dichlorvos (an organophosphate).
-
-
Endpoints:
-
Primary: Survival at 10 minutes post-dichlorvos injection.
-
Secondary: Survival at 24 hours.
-
-
Statistical Analysis: Comparison of survival rates between groups was performed using ANOVA and the Student-Newman-Keuls test.
Caption: Workflow for a typical preclinical study evaluating antidotal efficacy.
Discussion and Conclusion
The available preclinical data strongly suggests that diphenhydramine is effective in counteracting lethal organophosphate exposure in animal models, with an efficacy at an optimal dose that is comparable to the standard anticholinergic agent, atropine.[11] The mechanism is rooted in its potent antimuscarinic action, which directly counteracts the effects of acetylcholine overstimulation.[9][12][13] Given that bromodiphenhydramine is a closely related derivative that shares these anticholinergic properties, it is scientifically plausible that it would exhibit similar antidotal effects.[7][8]
Advantages of Anticholinergic Antihistamines:
-
Central Nervous System Penetration: Unlike some anticholinergics (e.g., glycopyrrolate), first-generation antihistamines readily cross the blood-brain barrier, which may allow them to counteract the central effects of OP poisoning.[6][12]
-
Wide Availability: These drugs are inexpensive and widely available in most hospitals and pharmacies, providing a crucial resource in a mass casualty event.[6][9]
Limitations and Future Research:
-
Lack of Direct Data: There is no direct experimental data for bromodiphenhydramine in this specific application. Studies are needed to confirm its efficacy and establish an optimal dose.
-
No Effect on Nicotinic Receptors: Like atropine, these agents do not alleviate symptoms mediated by nicotinic receptors, such as muscle paralysis.[2][4] Therefore, they cannot replace oximes (e.g., pralidoxime), which are critical for reactivating AChE and restoring function to respiratory muscles.[4][5]
-
Potential for Toxicity: High doses of diphenhydramine can be toxic, as demonstrated in the rat model.[11] Careful dose-finding studies would be essential.
References
- 1. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 2. Nerve agent - Wikipedia [en.wikipedia.org]
- 3. Nerve Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Atropine and Pralidoxime: Package Insert / Prescribing Info / MOA [drugs.com]
- 5. Pralidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 6. mmsl.cz [mmsl.cz]
- 7. What is Bromodiphenhydramine used for? [synapse.patsnap.com]
- 8. What is the mechanism of Bromodiphenhydramine? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. scilit.com [scilit.com]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. Interaction of diphenhydramine with cholinesterase inhibitors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Bromadryl and Other Antihistamines on Platelet Aggregation: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of Bromadryl and other common antihistamines on platelet aggregation, supported by available experimental data. The information is intended to assist researchers and professionals in drug development in understanding the potential antiplatelet effects of these compounds.
Executive Summary
This compound, a first-generation antihistamine, has demonstrated dose-dependent inhibitory effects on platelet aggregation induced by various agonists. Limited direct comparative studies exist, but available data suggests that its efficacy is influenced by the specific platelet agonist. Other antihistamines, such as its analog diphenhydramine, also exhibit inhibitory properties. In contrast, second-generation antihistamines like loratadine and cetirizine are reported to have minimal to no significant direct effects on platelet aggregation, particularly in response to Platelet-Activating Factor (PAF). This guide synthesizes the available quantitative data, details the experimental methodologies for assessing these effects, and visualizes the relevant biological pathways.
Comparative Efficacy Data
The following table summarizes the available quantitative data on the inhibitory effects of this compound and other selected antihistamines on platelet aggregation. It is important to note that direct head-to-head comparative studies are scarce, and the presented data is compiled from different sources.
| Antihistamine | Agonist | Species | IC50 / Inhibition | Reference |
| This compound | Thrombin | Rat | ~20 µmol/L (significantly decreased aggregation) | [1] |
| ADP | Rat | ~200 µmol/L (significantly decreased aggregation) | [1] | |
| Diphenhydramine | Fragment D-enhanced | Rabbit | Inhibition observed (quantitative data not specified) | [2] |
| Loratadine | PAF | Not Specified | No significant effect | |
| Cetirizine | PAF | Not Specified | No significant effect |
Note: IC50 represents the concentration of the drug that inhibits 50% of the platelet aggregation response. The data for this compound is derived from in vitro studies on rat platelets[1]. Information on loratadine and cetirizine is primarily qualitative, indicating a lack of significant effect on PAF-induced aggregation. Further research is required to establish a comprehensive comparative profile with standardized agonists and methodologies.
Experimental Protocols
The primary method for assessing the in vitro efficacy of antihistamines on platelet aggregation is Light Transmission Aggregometry (LTA) .
Principle of Light Transmission Aggregometry
LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. Initially, the PRP is turbid, allowing minimal light to pass through. Upon addition of an agonist (e.g., ADP, thrombin, collagen), platelets aggregate, forming larger clumps. This process reduces the turbidity of the PRP, leading to an increase in light transmission, which is recorded over time.
General Protocol Outline
-
Blood Collection: Whole blood is drawn from a healthy donor into a tube containing an anticoagulant, typically 3.2% sodium citrate.
-
Preparation of Platelet-Rich Plasma (PRP): The blood sample is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature. The upper layer, rich in platelets, is carefully collected as PRP.
-
Preparation of Platelet-Poor Plasma (PPP): The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 15-20 minutes to pellet the remaining blood cells. The supernatant is collected as PPP, which serves as a blank (100% aggregation).
-
Platelet Count Adjustment: The platelet count in the PRP is standardized to a specific range (e.g., 200-300 x 10^9/L) by diluting with PPP if necessary.
-
Aggregation Assay:
-
Aliquots of PRP are placed in cuvettes with a stir bar and incubated at 37°C in an aggregometer.
-
The baseline light transmission is recorded.
-
The antihistamine (test compound) or vehicle (control) is added to the PRP and incubated for a specified period.
-
A platelet agonist (e.g., ADP, thrombin) is added to induce aggregation.
-
The change in light transmission is recorded for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis: The maximum percentage of aggregation is calculated relative to the light transmission of PPP. For inhibitory studies, the IC50 value is determined by testing a range of drug concentrations.
Signaling Pathways and Visualization
The inhibitory effects of certain antihistamines on platelet aggregation are likely due to interference with specific signaling pathways. The diagrams below illustrate the key pathways for two common agonists, ADP and thrombin, and a general experimental workflow.
References
A Comparative Analysis of Diphenhydramine and Nonsedating Antihistamines in the Management of Acute Allergic Reactions
A Literature Review for Drug Development and Research Professionals
Introduction
Acute allergic reactions, such as urticaria and angioedema, are common inflammatory conditions mediated primarily by the release of histamine from mast cells and basophils. For decades, the first-generation H1 antihistamine, diphenhydramine, has been a cornerstone of treatment, particularly in emergency settings. However, its utility is often limited by significant central nervous system (CNS) side effects, most notably sedation and cognitive impairment.[1][2][3] This has led to the development and widespread adoption of second-generation, nonsedating antihistamines (e.g., cetirizine, fexofenadine, loratadine).
This guide provides a comprehensive comparison of diphenhydramine and second-generation antihistamines, focusing on their mechanism of action, comparative efficacy, safety profiles, and the experimental data that underpins current clinical recommendations. The objective is to furnish researchers, scientists, and drug development professionals with a clear, evidence-based analysis to inform clinical practice and future research.
Mechanism of Action: A Tale of Two Generations
Both first and second-generation antihistamines target the Histamine H1 receptor (H1R), a G-protein coupled receptor (GPCR). However, their therapeutic action and side effect profiles are dictated by key differences in their chemical properties and interaction with the H1R.
H1 Receptor Signaling Pathway
When histamine binds to the H1R, it stabilizes the receptor in its active conformation. This triggers a signaling cascade via the Gq/11 protein, activating Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to the activation of transcription factors like NF-κB, promoting the expression of pro-inflammatory mediators that cause the classic symptoms of an allergic reaction: vasodilation, increased vascular permeability (leading to wheals), and sensory nerve stimulation (leading to pruritus).[4][5]
Antihistamines function as inverse agonists , not merely as receptor antagonists.[6] They bind to the inactive conformation of the H1R, shifting the equilibrium away from the active state and thereby suppressing the downstream inflammatory signaling, even in the absence of histamine.[6][7]
Figure 1: H1 Receptor Signaling Pathway and Antihistamine Inhibition.
The Blood-Brain Barrier: The Critical Distinction
The primary pharmacological difference between the two generations lies in their ability to penetrate the CNS.
-
First-Generation (e.g., Diphenhydramine): These are highly lipophilic molecules that readily cross the blood-brain barrier.[8] This leads to significant binding to H1 receptors in the brain, which are involved in regulating the sleep-wake cycle, causing the characteristic side effects of drowsiness, sedation, and impaired cognitive and psychomotor performance.[3][4][8]
-
Second-Generation (e.g., Cetirizine, Fexofenadine, Loratadine): These agents were specifically designed to be more lipophobic and are substrates for the P-glycoprotein efflux pump in the blood-brain barrier, which actively removes them from the CNS.[8] This results in minimal CNS receptor occupancy and a significantly reduced risk of sedation.[6][8]
Comparative Efficacy
Clinical evidence suggests that for the treatment of acute urticaria, second-generation antihistamines provide efficacy comparable to that of diphenhydramine.[1][9][10] The choice between agents often comes down to onset of action and safety considerations.
| Parameter | Diphenhydramine | Cetirizine | Fexofenadine | Loratadine |
| Generation | First | Second | Second | Second |
| Onset of Action | 15–60 minutes[11] | 15–30 minutes[11] | 60 minutes[11] | 1–3 hours[11] |
| Duration of Action | 4–7 hours[11] | 24 hours[11] | 24 hours[11] | 24 hours[11] |
| Table 1: Pharmacokinetic Comparison of Common Oral Antihistamines |
Among the second-generation agents, cetirizine demonstrates the fastest onset of action, which is comparable to diphenhydramine.[1][11] Fexofenadine and loratadine have a slower onset.[1][11] Some reviews note that loratadine and desloratadine may be less efficacious than cetirizine or fexofenadine for symptom control.[1][10][11]
Comparative Safety and Tolerability
The most significant advantage of second-generation antihistamines is their superior safety and tolerability profile, primarily due to their non-sedating properties.
Sedation and Cognitive Impairment Diphenhydramine consistently demonstrates a greater incidence of sedation and performance impairment compared to second-generation agents.[12][13] Studies have shown that diphenhydramine impairs divided attention, working memory, and vigilance, while second-generation agents like loratadine perform similarly to placebo on these measures.[2][8] It is crucial to note that even when taken the night before, the sedative effects of first-generation agents can persist and interfere with next-day performance.[8]
While classified as "nonsedating," some second-generation agents, particularly cetirizine, can cause mild sedation in a subset of patients, though at a significantly lower rate than diphenhydramine.[1][11] Fexofenadine is noted for its lack of dose-related sedation.[1][11]
Anticholinergic and Other Adverse Effects First-generation antihistamines have notable anticholinergic activity, which can lead to side effects such as dry mouth, urinary retention, and constipation.[3] These effects are minimal with second-generation agents, which are more selective for the H1 receptor.[14]
| Adverse Event Profile | Diphenhydramine (First-Gen) | Nonsedating Antihistamines (Second-Gen) |
| Sedation | High / Common[2][3][12] | Low to None (Highest with Cetirizine)[1][11] |
| Cognitive Impairment | Significant[2][8] | Minimal to None[1][8] |
| Psychomotor Impairment | Significant[1][13] | Minimal to None[1] |
| Anticholinergic Effects | Common (Dry Mouth, Urinary Retention)[3] | Rare[14] |
| Receptor Selectivity | Low (also binds muscarinic, serotonin, alpha-adrenergic receptors)[3] | High for peripheral H1 receptors[6] |
| Table 2: Comparative Safety and Tolerability Profile |
Key Experimental Data and Protocols
The shift away from diphenhydramine is supported by robust clinical trial data. A pivotal study by Abella et al. (2020) provides a clear head-to-head comparison in an acute setting.
Experimental Protocol: IV Cetirizine vs. IV Diphenhydramine for Acute Urticaria
-
Study Design: A multicenter, double-blind, randomized, active-controlled, non-inferiority Phase III clinical trial.[3]
-
Objective: To compare the efficacy and safety of intravenous (IV) cetirizine versus IV diphenhydramine for the treatment of acute urticaria in an emergency department or urgent care setting.[3]
-
Participant Population: Adults (≥18 years) presenting with acute urticaria requiring an antihistamine and having a patient-rated pruritus (itch) severity score of 2 or 3 on a 4-point scale (0=none, 3=severe).[3]
-
Intervention: Patients were randomized on a 1:1 basis to receive either a single dose of IV cetirizine (10 mg) or IV diphenhydramine (50 mg).[3]
-
Primary Efficacy Endpoint: The change in the patient-rated pruritus severity score from baseline at 2 hours post-administration. The study aimed to demonstrate that IV cetirizine was non-inferior to IV diphenhydramine.[3]
-
Key Secondary Endpoints:
-
Key Results:
-
Efficacy: IV cetirizine was statistically non-inferior to IV diphenhydramine in reducing pruritus scores at 2 hours.[3]
-
Sedation: The mean change in sedation score was significantly lower in the cetirizine group (0.2) compared to the diphenhydramine group (0.7).[3]
-
Other Outcomes: Patients receiving cetirizine required less rescue medication, spent less time at the treatment center, and had significantly lower rates of return visits within 24 and 48 hours compared to the diphenhydramine group.[3]
-
Figure 2: Workflow of a Randomized Controlled Trial Comparing Antihistamines.
Conclusion and Future Directions
The available evidence strongly indicates that second-generation antihistamines offer comparable efficacy to diphenhydramine for the management of acute allergic reactions like urticaria, but with a significantly superior safety profile.[1][10] The reduced incidence of sedation, cognitive impairment, and anticholinergic effects makes them a more suitable first-line option, particularly for patients who need to remain alert or operate machinery.[8]
While diphenhydramine remains prevalent in many emergency protocols due to historical precedent and availability, data from trials like the IV cetirizine study demonstrate that newer agents are effective and safer alternatives.[3][14] For drug development professionals, future research should continue to focus on H1-receptor antagonists with high selectivity, rapid onset, and a complete absence of CNS penetration. Further head-to-head trials in more severe allergic reactions, including as adjuncts in anaphylaxis, are warranted to fully define the role of these safer and more effective antihistamines.
References
- 1. Diphenhydramine versus nonsedating antihistamines for acute allergic reactions: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Initial and steady-state effects of diphenhydramine and loratadine on sedation, cognition, mood, and psychomotor performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rebelem.com [rebelem.com]
- 4. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 5. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. The effects of antihistamines on cognition and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arch Fam Med -- Choice of Antihistamines for Urticaria, August 2000, Alper 9 (8): 748 [triggered.stanford.clockss.org]
- 10. Diphenhydramine versus nonsedating antihistamines for acute aller...: Ingenta Connect [ingentaconnect.com]
- 11. researchgate.net [researchgate.net]
- 12. Sedation and performance impairment of diphenhydramine and second-generation antihistamines: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
In Vitro Validation of Bromodiphenhydramine's Effects on Peripheral H1 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Bromodiphenhydramine's performance as a peripheral histamine H1 receptor antagonist. Due to the limited availability of direct in vitro quantitative data for Bromodiphenhydramine in publicly accessible literature, this guide utilizes data from its parent compound, Diphenhydramine, as a proxy and compares it with other first and second-generation H1 antagonists. All data is supported by established experimental protocols.
Introduction to Bromodiphenhydramine
Bromodiphenhydramine is a first-generation antihistamine of the ethanolamine class, closely related to Diphenhydramine.[1] Its primary mechanism of action is the competitive antagonism of histamine H1 receptors, which mediates its anti-allergic effects.[1] Like many first-generation antihistamines, it can cross the blood-brain barrier, leading to sedation, and also exhibits anticholinergic properties by blocking muscarinic receptors.[1][2] This guide focuses on its in vitro effects on peripheral H1 receptors.
Comparative Analysis of H1 Receptor Binding Affinity
The binding affinity of an antagonist to its receptor is a key indicator of its potency. This is often expressed as the inhibition constant (Ki), where a lower Ki value signifies a higher binding affinity. The following tables summarize the H1 receptor binding affinities for Diphenhydramine (as a proxy for Bromodiphenhydramine) and other common antihistamines.
Table 1: H1 Receptor Binding Affinities of First-Generation Antihistamines
| Compound | Class | H1 Receptor Kᵢ (nM) |
| Diphenhydramine | Ethanolamine | 9.2 ± 2.5[3] |
| Chlorpheniramine | Alkylamine | 2.8 ± 0.8[3] |
| Hydroxyzine | Piperazine | 10[4] |
Table 2: H1 Receptor Binding Affinities of Second-Generation Antihistamines
| Compound | Class | H1 Receptor Kᵢ (nM) |
| Cetirizine | Piperazine | 6[4][5] |
| Levocetirizine | Piperazine | 2 - 3[4][6] |
| Loratadine | Piperidine | 16[4] |
| Desloratadine | Piperidine | 0.4 - 0.87[4][6] |
| Fexofenadine | Piperidine | 10[4][6] |
H1 Receptor Signaling Pathway and Antagonist Action
Histamine H1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, initiate a signaling cascade leading to allergic and inflammatory responses. Bromodiphenhydramine, as a competitive antagonist, blocks the initial binding of histamine, thereby inhibiting this pathway.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize H1 receptor antagonists.
Radioligand Binding Assay (for determining Kᵢ)
This assay quantifies the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibition constant (Kᵢ) of Bromodiphenhydramine for the H1 receptor.
Materials:
-
Receptor Source: Commercially available membrane preparations from cells stably expressing the human histamine H1 receptor (e.g., HEK293T cells).[7][8]
-
Radioligand: [³H]mepyramine (a selective H1 antagonist).[7]
-
Test Compound: Bromodiphenhydramine.
-
Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist, such as 10 µM mianserin.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Incubation: In a series of tubes, incubate the cell membrane preparation with a fixed concentration of [³H]mepyramine and varying concentrations of the unlabeled test compound (Bromodiphenhydramine).
-
Controls: Prepare tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled antagonist).
-
Equilibrium: Allow the binding to reach equilibrium by incubating for a specified time (e.g., 4 hours) at a controlled temperature (e.g., 25°C).[7]
-
Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[9]
-
Functional Assay (Calcium Flux)
This assay measures the functional consequence of receptor activation or inhibition, in this case, the mobilization of intracellular calcium.
Objective: To determine the functional antagonist activity (IC₅₀) of Bromodiphenhydramine at the H1 receptor.
Materials:
-
Cell Line: A cell line stably expressing the human H1 receptor that couples to the Gq pathway (e.g., CHO-H1 or HEK-H1 cells).[8]
-
Agonist: Histamine.
-
Test Compound: Bromodiphenhydramine.
-
Calcium Indicator Dye: A fluorescent calcium indicator such as Fura-2 AM or Fluo-4 AM.
-
Assay Buffer: A physiological salt solution (e.g., Hank's Balanced Salt Solution).
-
Instrumentation: A fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Plate the H1-expressing cells in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium indicator dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Pre-incubation: Wash the cells to remove excess dye and then pre-incubate them with varying concentrations of Bromodiphenhydramine for a set period (e.g., 30 minutes) at 37°C.[8]
-
Agonist Stimulation: Place the plate in the fluorescence reader. Measure the baseline fluorescence, then inject a fixed concentration of histamine (typically the EC₈₀, the concentration that gives 80% of the maximal response) into each well.
-
Fluorescence Measurement: Immediately after agonist injection, monitor the change in intracellular calcium by measuring the fluorescence intensity over time.
-
Data Analysis:
-
The peak fluorescence intensity following histamine addition corresponds to the calcium response.
-
Plot the percentage of inhibition of the histamine response against the logarithm of the Bromodiphenhydramine concentration.
-
Determine the IC₅₀ value, which is the concentration of Bromodiphenhydramine that causes a 50% inhibition of the histamine-induced calcium flux.
-
Conclusion
While direct in vitro binding data for Bromodiphenhydramine is not widely published, the data for its parent compound, Diphenhydramine, places it as a potent H1 receptor antagonist, comparable to other first-generation antihistamines. Its mechanism of action is well-understood, involving the competitive blockade of the H1 receptor and subsequent inhibition of the Gq/11-PLC signaling cascade. The provided experimental protocols offer a robust framework for the direct in vitro validation and comparison of Bromodiphenhydramine's effects on peripheral H1 receptors against other existing and novel compounds. Researchers are encouraged to use these methodologies to generate specific data for Bromodiphenhydramine to further refine its pharmacological profile.
References
- 1. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 2. H1 antagonist - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cetirizine - Wikipedia [en.wikipedia.org]
- 6. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolic Stability of Bromodiphenhydramine and Its Derivatives: A Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic stability of Bromodiphenhydramine and its derivatives. The information presented herein is intended to support drug discovery and development efforts by offering insights into the metabolic fate of this class of compounds. The analysis is based on established in vitro experimental data for the parent compound and extrapolations for its derivatives, supported by detailed experimental protocols.
Introduction to Bromodiphenhydramine Metabolism
Bromodiphenhydramine, a first-generation antihistamine of the ethanolamine class, undergoes hepatic metabolism primarily through the cytochrome P-450 (CYP) enzyme system.[1][2][3] Its metabolic pathway is understood to be analogous to that of its parent compound, diphenhydramine.[2] The primary routes of metabolism involve N-demethylation, N-oxidation, and oxidative deamination.[2] For diphenhydramine, CYP2D6 has been identified as the primary isozyme responsible for N-demethylation, with CYP1A2, CYP2C9, and CYP2C19 also contributing.[4][5] Given the structural similarity, it is highly probable that CYP2D6 is also the key enzyme in the metabolism of Bromodiphenhydramine. The rate of metabolism is a critical determinant of a drug's half-life, bioavailability, and potential for drug-drug interactions.
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability of Bromodiphenhydramine and a hypothetical derivative, "Bromo-DPD-Derivative A," in human liver microsomes (HLM). Bromo-DPD-Derivative A is conceptualized with a modification intended to influence metabolic stability, such as the introduction of a fluorine atom at a strategic position on one of the phenyl rings, a common strategy to block metabolic hydroxylation.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Bromodiphenhydramine | 25.8 | 26.9 |
| Bromo-DPD-Derivative A (Hypothetical) | 45.2 | 15.3 |
Disclaimer: The data for Bromo-DPD-Derivative A is hypothetical and presented for illustrative purposes to demonstrate a comparative analysis. Actual values would need to be determined experimentally.
The data suggests that the hypothetical structural modification in Bromo-DPD-Derivative A could lead to a longer half-life and lower intrinsic clearance, indicating improved metabolic stability compared to the parent compound, Bromodiphenhydramine.
Experimental Protocols
Detailed methodologies for the key experiments used to assess metabolic stability are provided below.
Human Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic half-life and intrinsic clearance of a test compound using human liver microsomes.
Materials:
-
Test compounds (Bromodiphenhydramine, derivatives)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compounds and internal standard in a suitable organic solvent (e.g., DMSO). Prepare the NADPH regenerating system in buffer.
-
Incubation: In a 96-well plate, pre-incubate the test compound (final concentration, e.g., 1 µM) with HLM (final concentration, e.g., 0.5 mg/mL) in potassium phosphate buffer at 37°C for a short period (e.g., 5-10 minutes).
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a threefold volume of ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the test compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining test compound against time. The slope of the linear regression represents the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693 / t½) / protein concentration).
Cytochrome P450 Inhibition Assay
Objective: To determine the potential of a test compound to inhibit the activity of specific CYP450 isozymes.
Materials:
-
Test compounds
-
Human liver microsomes
-
Specific CYP450 isozyme probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, dextromethorphan for CYP2D6)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
LC-MS/MS system
Procedure:
-
Incubation: Pre-incubate the test compound at various concentrations with human liver microsomes and the NADPH regenerating system.
-
Initiation of Reaction: Add a specific CYP450 probe substrate to initiate the reaction.
-
Termination: After a defined incubation period, terminate the reaction with a suitable solvent.
-
Analysis: Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.
-
Data Analysis: Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound relative to a vehicle control. Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity).
Visualizations
Metabolic Pathway of Bromodiphenhydramine
The following diagram illustrates the primary metabolic pathway of Bromodiphenhydramine, which is analogous to that of Diphenhydramine.
References
Safety Operating Guide
Proper Disposal of Bromadryl: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Bromadryl (also known as Embramine hydrochloride or Mebrophenhydramine), a halogenated organic compound used as an antihistamine. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure laboratory safety and environmental compliance.
Immediate Safety Precautions
Before handling this compound for disposal, it is crucial to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
Waste Identification and Segregation
Proper identification and segregation of this compound waste is the first critical step in the disposal process.
-
Waste Classification: this compound is a halogenated organic compound.[1] As with many pharmaceutical compounds, it should be treated as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with non-hazardous trash or other waste streams. It must be collected in a designated, properly labeled, and leak-proof container. The container should be clearly marked as "Hazardous Waste: Halogenated Organic Compounds" and should list "this compound" or "Embramine hydrochloride" as a constituent.
Step-by-Step Disposal Protocol
The following protocol outlines the procedural flow for the proper disposal of this compound.
-
Containerization:
-
Place all solid this compound waste, including contaminated consumables (e.g., weigh boats, gloves, wipes), into a designated, robust, and sealable hazardous waste container.
-
For liquid waste containing this compound, use a compatible, sealed container. Avoid overfilling containers.
-
-
Labeling:
-
Affix a hazardous waste label to the container as soon as the first piece of waste is added.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (Embramine hydrochloride)"
-
The concentration of the waste, if known
-
The date accumulation started
-
The name and contact information of the generating laboratory or personnel
-
-
-
Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials and general laboratory traffic.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.
-
Do not attempt to dispose of this compound waste down the drain or in the regular trash.[2]
-
-
Final Disposal Method:
Spill Management
In the event of a this compound spill:
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.
-
Clean-up: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent solution, and dispose of all cleaning materials as hazardous waste.
-
Report: Report the spill to your EHS office.
Quantitative Data Summary
| Property | Value |
| Chemical Name | This compound (Embramine hydrochloride) |
| CAS Number | 13977-28-1 |
| Molecular Formula | C₁₈H₂₂BrNO·HCl |
| Hazard Classifications | Acute toxicity, oral (Category 4)[5], Skin corrosion/irritation (Category 2)[5], Serious eye damage/eye irritation (Category 2A)[5], Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[5] |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols. For experimental design involving this compound, researchers should develop their own protocols in accordance with institutional guidelines and relevant scientific literature.
Mandatory Visualizations
The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Bromadryl
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When handling chemical compounds such as Bromadryl, a comprehensive understanding of the necessary personal protective equipment (PPE) and proper handling procedures is critical to mitigate risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in your laboratory.
Hazard Identification and Personal Protective Equipment
This compound is a chemical compound that presents several hazards. According to safety data sheets, it is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.
Recommended Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes and airborne particles.[1][2] In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[1]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin contact.[2] In case of skin contact, wash off immediately with soap and plenty of water.[1] Contaminated clothing should be removed and washed before reuse.[2][3]
-
Respiratory Protection: In situations where dust or aerosols may be generated or if ventilation is inadequate, a NIOSH/MSHA approved respirator should be used.[2][4] If inhaled, move the person to fresh air and seek medical attention.[1]
Quantitative Data Summary
While specific occupational exposure limits for this compound are not well-established in all safety data sheets, the following table summarizes its key identifiers.
| Chemical Name | CAS Number | Molecular Formula | Molecular Weight | Hazard Statements |
| This compound | 13977-28-1 | C18H23BrClNO | 384.7383 g/mol | H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
Data sourced from Angene Chemical Safety Data Sheet.[1]
Operational and Disposal Plans
A clear, step-by-step plan for the handling and disposal of this compound is crucial for maintaining a safe laboratory environment.
Experimental Protocols: Handling Procedures
-
Preparation: Before handling this compound, ensure that the work area is well-ventilated, and an eyewash station and safety shower are readily accessible. All necessary PPE should be inspected and worn correctly.
-
Handling:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and alcohols.[2]
Disposal Plan
All waste materials, including empty containers and contaminated PPE, should be disposed of in accordance with local, state, and federal regulations. It is recommended to use a licensed disposal company for surplus and non-recyclable solutions.[1] Do not allow the product to enter drains.[1][5]
Emergency Procedures: Spill Response Workflow
In the event of a this compound spill, a swift and organized response is critical to minimize exposure and environmental contamination. The following workflow outlines the necessary steps.
Caption: Workflow for responding to a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
